A Comprehensive Technical Guide to Methyl 5-bromo-2-fluoro-4-nitrobenzoate and Its Isomers for Advanced Research
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of Methyl 5-bromo-2-fluoro-4-nitrobenzoate, a substituted aromatic compound with potential applications i...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 5-bromo-2-fluoro-4-nitrobenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of data for this specific isomer, this guide also draws upon information from its closely related isomers to provide a comprehensive understanding of its expected properties, synthesis, and applications.
Chemical Identity and Properties
Property
Predicted/Reported Value for Isomers
Source
Molecular Formula
C₈H₅BrFNO₄
Molecular Weight
278.03 g/mol
N/A
Appearance
Expected to be a solid
Boiling Point
337.6 ± 42.0 °C at 760 mmHg (for Methyl 4-bromo-5-fluoro-2-nitrobenzoate)
Storage Temperature
Room temperature
These halogenated and nitrated benzoic acid derivatives are generally stable under standard conditions and are valuable as building blocks in organic synthesis due to their reactive functional groups. The presence of a fluorine atom can enhance metabolic stability and binding affinity in pharmaceutical applications.
Synthesis and Reaction Mechanisms
The synthesis of Methyl 5-bromo-2-fluoro-4-nitrobenzoate would likely involve a multi-step process starting from a substituted toluene or benzoic acid derivative. A plausible synthetic route could involve nitration and bromination of a fluorinated benzoic acid precursor.
A general approach for the synthesis of related compounds, such as 1-bromo-5-fluoro-2-methyl-4-nitrobenzene, involves the nitration of a bromo-fluoro-toluene precursor using a mixture of potassium nitrate and concentrated sulfuric acid.[1] A similar strategy could be adapted for the synthesis of the target molecule.
Illustrative Synthetic Workflow
Caption: A potential synthetic workflow for Methyl 5-bromo-2-fluoro-4-nitrobenzoate.
Experimental Protocol (Adapted from a related synthesis)
Nitration: To a cooled solution (0-5 °C) of the starting fluorinated aromatic compound in concentrated sulfuric acid, potassium nitrate is added portion-wise.
Reaction: The mixture is allowed to react at room temperature for several hours under an inert atmosphere.[1]
Workup: The reaction mixture is then poured into ice water, and the product is extracted with an organic solvent like ethyl acetate.[1]
Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified using column chromatography.[1]
Applications in Research and Drug Development
Substituted nitroaromatic compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The unique combination of bromo, fluoro, and nitro groups on the benzene ring provides multiple reactive sites for further chemical modifications.
Pharmaceutical Synthesis: These compounds can serve as precursors for the synthesis of more complex molecules with potential biological activity.[2][3] The fluorine atom is a common feature in many modern drugs, often improving their metabolic stability and bioavailability.
Organic Synthesis: The nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions to build larger molecular scaffolds. The bromo group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Safety and Handling
Detailed safety information for Methyl 5-bromo-2-fluoro-4-nitrobenzoate is not available. However, based on data for structurally similar compounds, the following precautions should be taken.
Hazard Identification and Precautionary Statements
For the related isomer, Methyl 4-bromo-5-fluoro-2-nitrobenzoate, the following hazard statements are reported:
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Safe Handling and Storage Workflow
Caption: Recommended safety workflow for handling, storage, and disposal.
Conclusion
While specific data for Methyl 5-bromo-2-fluoro-4-nitrobenzoate is scarce, by examining its structural isomers, we can appreciate its potential as a versatile building block in organic synthesis and drug discovery. Its synthesis is achievable through established organic chemistry methodologies. Researchers working with this or related compounds should adhere to strict safety protocols due to the potential hazards associated with halogenated nitroaromatics.
References
A High-Purity Compound. (n.d.). Methyl 2-Fluoro-5-Hydroxy-4-Nitrobenzoate. Retrieved from [Link]
Molecular weight of Methyl 5-bromo-2-fluoro-4-nitrobenzoate.
An In-depth Technical Guide: Methyl 5-bromo-2-fluoro-4-nitrobenzoate Abstract This technical guide provides a comprehensive overview of Methyl 5-bromo-2-fluoro-4-nitrobenzoate, a key chemical intermediate in the fields o...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide: Methyl 5-bromo-2-fluoro-4-nitrobenzoate
Abstract
This technical guide provides a comprehensive overview of Methyl 5-bromo-2-fluoro-4-nitrobenzoate, a key chemical intermediate in the fields of medicinal chemistry and advanced organic synthesis. The document details the compound's core physicochemical properties, provides a validated experimental protocol for its synthesis, discusses its strategic applications in drug discovery, and outlines essential safety and handling procedures. As a multi-functionalized aromatic scaffold, this compound offers a versatile platform for constructing complex molecular architectures, particularly for developing novel therapeutic agents. The strategic placement of bromo, fluoro, and nitro functional groups allows for a wide range of subsequent chemical transformations, making it a valuable building block for researchers and drug development professionals.
Core Physicochemical & Structural Data
Methyl 5-bromo-2-fluoro-4-nitrobenzoate is a halogenated and nitrated benzoate derivative. The presence of multiple functional groups—an ester, a fluorine atom, a bromine atom, and a nitro group—makes it a highly reactive and versatile intermediate for further chemical modification.[1] The fluorine atom, in particular, is a common addition in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of target molecules.[2]
Key Properties
The fundamental properties of the compound, identified by CAS Number 1220886-29-2 (also named Methyl 4-bromo-5-fluoro-2-nitrobenzoate), are summarized below.[3][4]
The chemical structure features a benzene ring substituted with four different functional groups. The relative positions of these groups are critical to the molecule's reactivity and utility in synthesis.
Caption: Structure of Methyl 5-bromo-2-fluoro-4-nitrobenzoate.
Synthesis Protocol
Methyl 5-bromo-2-fluoro-4-nitrobenzoate is typically synthesized via esterification of its corresponding carboxylic acid precursor, 4-bromo-5-fluoro-2-nitrobenzoic acid. The following protocol is a robust method utilizing methyl iodide as the methylating agent.[3]
Causality and Experimental Design
The chosen methodology is an SN2 reaction. The carboxylate anion, formed by the deprotonation of 4-bromo-5-fluoro-2-nitrobenzoic acid by potassium carbonate (a moderately strong base), acts as a nucleophile. It attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group to form the methyl ester. Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the potassium cations without hindering the nucleophilicity of the carboxylate anion. The reaction is initially cooled to control the exothermic addition of reagents and then heated to ensure the reaction proceeds to completion in a reasonable timeframe.
In-Depth Technical Guide: Understanding the SMILES String for Methyl 5-bromo-2-fluoro-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Methyl 5-bromo-2-fluoro-4-nitrobenzoate, focusing on its molecular structure as represented by the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 5-bromo-2-fluoro-4-nitrobenzoate, focusing on its molecular structure as represented by the Simplified Molecular Input Line Entry System (SMILES) string. As a Senior Application Scientist, the following sections will delve into the structural rationale, physicochemical properties, and synthetic context of this compound, offering field-proven insights for its application in research and development.
Introduction: The Language of Molecular Structure
In modern computational chemistry and drug discovery, a succinct and machine-readable representation of a molecule's structure is paramount. The SMILES notation serves this purpose, encoding the structure of a chemical species into a short string of ASCII characters. This system allows for the efficient storage and searching of chemical databases, forming the foundation of cheminformatics.
Methyl 5-bromo-2-fluoro-4-nitrobenzoate is a substituted aromatic compound with significant potential as a building block in medicinal chemistry. Its unique arrangement of electron-withdrawing and halogen substituents makes it a valuable intermediate for creating more complex molecules with desired biological activities.
Deconstructing the SMILES String
The canonical SMILES string for Methyl 5-bromo-2-fluoro-4-nitrobenzoate is COC(=O)c1c(F)cc([O-])c(Br)c1 . Let's dissect this string to understand how it maps to the molecule's two-dimensional structure.
COC(=O) : This segment represents the methyl ester group (-COOCH₃).
C: The methyl carbon.
O: The single-bonded oxygen of the ester.
C(=O): The carbonyl group, with a double bond to an oxygen atom.
c1...c1 : This indicates a cyclic structure, in this case, a benzene ring. The numeral '1' denotes the start and end of the ring.
c(F) : An aromatic carbon in the ring is bonded to a fluorine atom. Following standard nomenclature, this is at position 2, adjacent to the point of attachment of the ester group.
cc : Two subsequent aromatic carbons in the ring are not substituted with any non-hydrogen atoms.
c([O-]) : An aromatic carbon is attached to a nitro group (-NO₂). The representation [O-] accurately describes the formal charges within the nitro group.
c(Br) : An aromatic carbon is bonded to a bromine atom.
c1 : The final carbon of the benzene ring, closing the loop.
The sequence of these components within the SMILES string defines the precise connectivity and substitution pattern of the atoms, corresponding to the IUPAC name Methyl 5-bromo-2-fluoro-4-nitrobenzoate.
Molecular Structure Visualization
To further clarify the relationship between the SMILES string and the molecular structure, the following diagram is provided.
Caption: 2D structure of Methyl 5-bromo-2-fluoro-4-nitrobenzoate.
Physicochemical Properties
A summary of the key chemical properties for Methyl 5-bromo-2-fluoro-4-nitrobenzoate is presented in the table below. This data is essential for planning synthetic transformations, assessing potential bioactivity, and ensuring safe handling.
Property
Value
IUPAC Name
Methyl 5-bromo-2-fluoro-4-nitrobenzoate
CAS Number
1807071-62-0
Molecular Formula
C₈H₅BrFNO₄
Molecular Weight
278.03 g/mol
Canonical SMILES
COC(=O)c1c(F)cc([O-])c(Br)c1
Synthetic Context and Experimental Protocols
Methyl 5-bromo-2-fluoro-4-nitrobenzoate is a valuable intermediate in organic synthesis. Its utility is demonstrated in the preparation of related compounds, such as Methyl 4-amino-5-bromo-2-fluorobenzoate.[1] The synthesis of this amino derivative highlights a key application of the nitro-substituted precursor.
Experimental Workflow: Reduction of a Nitro Precursor
A common and robust method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. The following workflow illustrates this transformation, starting with Methyl 5-bromo-2-fluoro-4-nitrobenzoate.
Caption: Synthetic pathway from a nitro to an amino derivative.
Step-by-Step Protocol: Nitration of Methyl 5-bromo-2-fluorobenzoate
The precursor, Methyl 5-bromo-2-fluoro-4-nitrobenzoate, can be synthesized via the nitration of Methyl 5-bromo-2-fluorobenzoate.[1] This electrophilic aromatic substitution is a foundational reaction in organic chemistry.
Preparation of the Nitrating Mixture : Carefully add nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Reaction : Slowly add Methyl 5-bromo-2-fluorobenzoate to the cold nitrating mixture with constant stirring. The temperature must be carefully controlled to prevent over-nitration and side reactions.
Quenching : After the reaction is complete, pour the mixture over crushed ice to quench the reaction and precipitate the product.
Isolation and Purification : The solid product is collected by filtration, washed with cold water to remove residual acid, and then purified, typically by recrystallization from a suitable solvent like ethanol.
The directing effects of the substituents on the starting material (the activating, ortho-para directing fluorine and the deactivating, meta-directing ester and bromine) guide the incoming nitro group to the C4 position.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 5-bromo-2-fluoro-4-nitrobenzoate.
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves.
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
The SMILES string COC(=O)c1c(F)cc([O-])c(Br)c1 provides a concise and accurate representation of Methyl 5-bromo-2-fluoro-4-nitrobenzoate, a key building block for the synthesis of advanced molecular architectures. Understanding its structure, properties, and synthetic applications is crucial for researchers and scientists in the field of drug development and organic chemistry.
Methyl 5-bromo-2-fluoro-4-nitrobenzoate structure and functional groups.
This is an in-depth technical guide for Methyl 5-bromo-2-fluoro-4-nitrobenzoate , designed for researchers in medicinal chemistry and process development. Structure, Synthesis, and Functional Group Reactivity[1][2] Execu...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide for Methyl 5-bromo-2-fluoro-4-nitrobenzoate , designed for researchers in medicinal chemistry and process development.
Structure, Synthesis, and Functional Group Reactivity[1][2]
Executive Summary
Methyl 5-bromo-2-fluoro-4-nitrobenzoate is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antibacterial drugs.[1] Its value lies in its tetrasubstituted benzene core , which offers three distinct vectors for orthogonal functionalization:
Nucleophilic Aromatic Substitution (SNAr): Activated by the nitro group.[2]
Nitro Reduction: Access to aniline derivatives for amide coupling or heterocycle formation.
Transition Metal Coupling: The aryl bromide allows for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]
This guide details the structural electronics, validated synthetic routes, and the regioselective reactivity profile necessary for utilizing this compound in drug discovery campaigns.
Structural Analysis & Electronic Profile
The molecule features a benzene ring substituted at the 1, 2, 4, and 5 positions.[1] Understanding the electronic interplay between these groups is critical for predicting reactivity.
The C1-Ester and C2-Fluoro groups create a "ortho-effect," forcing the ester carbonyl to rotate out of planarity to minimize dipole repulsion with the fluorine lone pairs.[1] The C4-Nitro and C5-Bromo groups are also contiguous (ortho), creating significant steric crowding that enhances the lability of the bromine atom in substitution reactions.[1]
Figure 1: Electronic activation map. The C4-Nitro group strongly activates the C5-Bromine for nucleophilic attack, making it the primary reactive site over the C2-Fluorine.[1]
Synthetic Accessibility
The synthesis of Methyl 5-bromo-2-fluoro-4-nitrobenzoate typically proceeds via the nitration of a pre-functionalized benzoate core.[1]
Nitration: The precursor is treated with Potassium Nitrate (KNO3) in concentrated Sulfuric Acid (H2SO4).
Regioselectivity:
The C2-Fluoro group directs para (to C5 - blocked) and ortho (to C3).
The C5-Bromo group directs ortho (to C4 and C6).[1]
The C1-Ester directs meta (to C3 and C5 - blocked).[1]
Outcome: Despite C3 being electronically favored by the Fluorine and Ester, steric hindrance between the Fluorine and Ester groups often pushes substitution to C4 , which is ortho to the Bromine.
Protocol Summary:
Dissolve Methyl 5-bromo-2-fluorobenzoate (1.0 eq) in conc. H2SO4 at 0°C. Add KNO3 (1.1 eq) portion-wise.[1] Stir at 0°C for 30 min, then warm to RT for 2h. Quench over ice water. Extract with EtOAc.
Yield Expectation: 60-75%.[1]
Figure 2: Synthetic pathway via nitration of the 5-bromo-2-fluorobenzoate precursor.[1][3][4][5]
Reactivity Profile & Functional Group Manipulation
The core utility of this molecule is its ability to undergo orthogonal reactions. The specific arrangement of functional groups dictates the order of operations.
A. Regioselective SNAr (Nucleophilic Aromatic Substitution)
Critical Insight: In this specific isomer, the Bromine at C5 is more reactive than the Fluorine at C2. [6]
Reasoning: SNAr reactivity is driven by the presence of an electron-withdrawing group (EWG) ortho or para to the leaving group.
C5-Br: Is ortho to the strong Nitro group (C4).[1] (Highly Activated)
C2-F: Is ortho to the Ester group (C1). (Moderately Activated) and meta to the Nitro group.
Result: Nucleophiles (amines, thiols) will preferentially displace the Bromine.
Experimental Note: To displace the Fluorine, one would typically need to reduce the Nitro group first (removing the activation at C5) or use forcing conditions.
B. Nitro Reduction
Reduction of the C4-Nitro group yields Methyl 4-amino-5-bromo-2-fluorobenzoate .[1]
Reagents: Iron/NH4Cl, SnCl2, or Hydrogenation (care required to avoid hydrodebromination).
Application: The resulting aniline is a "privileged structure" in kinase inhibitor design (e.g., forming the hinge-binding motif).[1]
C. Palladium-Catalyzed Coupling
The C5-Bromo group is an excellent handle for Suzuki or Buchwald couplings.[1]
Chemoselectivity: If performing Pd-coupling, the Nitro group is tolerated.[1] However, if SNAr is also planned, it is usually performed before coupling to utilize the Bromo-activation, or after if the Bromo group is replaced by the nucleophile.[1]
Divergent Workflow Diagram
Figure 3: Divergent reactivity pathways. Path A utilizes the nitro-activation for substitution; Path B preserves the halogen pattern for later use.[1]
Handling and Safety Information
Physical State: Typically a pale yellow to off-white solid.[1]
Hazards:
Skin/Eye Irritant: The benzylic ester and halogenated core can be irritating.
Sensitizer: Nitro-aromatics are potential sensitizers.[1]
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).
References
BenchChem. Methyl 4-amino-5-bromo-2-fluorobenzoate Synthesis and Precursors. Retrieved from .[1]
ChemicalBook. Synthesis of Methyl 5-bromo-2-fluoro-4-nitrobenzoate via Nitration. Retrieved from .[1]
PubChem. Methyl 5-bromo-2-nitrobenzoate and Derivatives.[1][7] PubChem CID: 17750359.[7] Retrieved from .[1]
A Technical Guide to the Key Reactive Sites of Methyl 5-bromo-2-fluoro-4-nitrobenzoate: A Versatile Scaffold for Chemical Synthesis
Abstract Methyl 5-bromo-2-fluoro-4-nitrobenzoate is a polyfunctionalized aromatic compound that serves as a highly versatile building block in modern organic synthesis, particularly within the realms of pharmaceutical an...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Methyl 5-bromo-2-fluoro-4-nitrobenzoate is a polyfunctionalized aromatic compound that serves as a highly versatile building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. The strategic arrangement of its substituents—a methyl ester, a nitro group, and two distinct halogens—creates a nuanced reactivity profile. This guide provides an in-depth analysis of the molecule's primary reactive centers, governed by the interplay of inductive and resonance effects. We will explore the key transformations at each site: nucleophilic aromatic substitution (SNAr) at the C-F and C-Br bonds, palladium-catalyzed cross-coupling at the C-Br bond, selective reduction of the nitro group, and hydrolysis of the methyl ester. For each reactive site, we will dissect the underlying mechanistic principles, provide field-proven experimental protocols, and discuss the chemoselectivity achievable through judicious choice of reagents and conditions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this powerful intermediate.
Introduction: Structural and Electronic Landscape
Methyl 5-bromo-2-fluoro-4-nitrobenzoate presents a fascinating case study in substituent-directed reactivity. The benzene ring is decorated with four distinct functional groups, each imparting a significant electronic influence that dictates the molecule's behavior in chemical reactions.
Electron-Withdrawing Groups (EWGs) : The molecule is heavily substituted with powerful EWGs. The nitro group (-NO₂) at C4 and the methyl ester (-COOCH₃) at C1 are strong deactivators of the aromatic ring towards electrophilic attack, withdrawing electron density through both resonance and inductive effects.
Halogen Substituents : The fluorine atom at C2 and the bromine atom at C5 also withdraw electron density via induction. While they can donate electron density through resonance, their overall effect in this electron-poor system is deactivating.
This pronounced electron deficiency is the cornerstone of the molecule's reactivity, making it an excellent substrate for reactions involving nucleophiles. Conversely, traditional electrophilic aromatic substitution (EAS) is highly disfavored and requires forcing conditions.[1][2] The primary reactive sites are therefore the carbon atoms bearing the halogen leaving groups, the nitro group itself, and the ester moiety.
Primary Reactive Sites and Key Transformations
The strategic positioning of the substituents creates a hierarchy of reactivity, allowing for selective functionalization at several distinct sites.
The C2-Fluorine Bond: The Epicenter of Nucleophilic Aromatic Substitution (SNAr)
The C2-F bond is the most activated site for nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the powerful -NO₂ group positioned para to the fluorine.[3][4][5]
Mechanistic Rationale:
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6][7]
Nucleophilic Attack : A nucleophile attacks the electron-deficient carbon at C2, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5]
Stabilization : The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group. This stabilization significantly lowers the activation energy for the initial attack.[4][5]
Elimination : The aromaticity is restored by the elimination of the fluoride leaving group, yielding the substituted product.
The fluorine atom is an excellent leaving group in SNAr reactions on electron-deficient rings, often showing greater reactivity than other halogens.[7]
Caption: Generalized workflow for the SNAr mechanism at the C2 position.
Experimental Protocol: SNAr with Morpholine
This protocol describes a typical procedure for the displacement of the fluorine atom with an amine nucleophile.
Reagent Preparation : To a solution of Methyl 5-bromo-2-fluoro-4-nitrobenzoate (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.2 M), add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).
Nucleophile Addition : Add morpholine (1.2 eq) to the mixture.
Reaction Conditions : Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
Work-up : Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with an organic solvent like ethyl acetate.
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield Methyl 5-bromo-2-(morpholin-4-yl)-4-nitrobenzoate.
The C5-Bromine Bond: A Hub for Cross-Coupling Chemistry
The C-Br bond at the C5 position is an ideal handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new C-C bond, is one of the most powerful and widely used transformations at this site.[8][9][10]
Mechanistic Rationale (Suzuki-Miyaura Coupling):
The reaction is catalyzed by a palladium(0) species and proceeds through a well-established catalytic cycle.[10]
Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of the substrate to form a Pd(II) complex. This is often the rate-determining step.
Transmetalation : In the presence of a base, the organic group from a boronic acid or boronate ester partner is transferred to the palladium center, displacing the halide.
Reductive Elimination : The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details a standard procedure for coupling an aryl group at the C5 position.
Reaction Setup : In a reaction vessel, combine Methyl 5-bromo-2-fluoro-4-nitrobenzoate (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium carbonate (K₂CO₃, 3.0 eq).[8]
Solvent and Degassing : Add a mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
Reaction Conditions : Heat the reaction mixture to 80-90 °C under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain Methyl 2-fluoro-4-nitro-5-phenylbenzoate.
Parameter
SNAr at C2
Suzuki Coupling at C5
Key Reagent
Nucleophile (e.g., Amine)
Boronic Acid / Ester
Catalyst
None (Base promoted)
Palladium Complex
Bond Formed
C-N, C-O, C-S
C-C
Typical Temp.
80-100 °C
80-90 °C
Atmosphere
Air or Inert
Strictly Inert
Table 1: Comparison of typical reaction conditions for functionalization at C2 and C5.
The C4-Nitro Group: Reduction to a Versatile Amine
The reduction of the aromatic nitro group to an amine is a fundamental and highly valuable transformation.[11][12] This reaction dramatically alters the electronic properties of the molecule, converting the powerful electron-withdrawing -NO₂ group into a strongly electron-donating -NH₂ group. This change "switches" the directing effect for any subsequent EAS from meta to ortho, para and strongly activates the ring.[13]
Chemoselective Reduction Methods:
Careful selection of the reducing agent is critical to avoid unwanted side reactions, such as the reduction of the ester or dehalogenation (removal of -Br or -F).
Tin(II) Chloride (SnCl₂) : A mild and effective reagent for selectively reducing nitro groups in the presence of halogens and esters.[11][14]
Iron/HCl or Iron/Acetic Acid : A classic, cost-effective method that is generally chemoselective for the nitro group.[12][15]
Catalytic Hydrogenation : Using catalysts like Raney Nickel can be effective, as it is less prone to causing dehalogenation compared to Palladium on carbon (Pd/C), especially for aryl bromides.[15]
The Strategic Role of Fluorine in Modulating the Biological Activity of Nitrobenzoates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed examination of the multifaceted role of fluorine in modulating the biological activity of nitrobenzoate derivatives. Nitrobenzoates are a class of compounds recognized for their potential as antimicrobial and anticancer agents, often functioning as prodrugs that require enzymatic reduction of the nitro group for activation.[1][2][3] We will explore how the introduction of fluorine, with its unique electronic and steric properties, profoundly influences the physicochemical characteristics of the nitrobenzoate core. This guide will dissect the impact of fluorination on molecular properties such as electronic distribution, pKa, lipophilicity, and metabolic stability. Furthermore, it will elucidate how these changes translate into altered pharmacodynamics, including target binding affinity and, critically, the kinetics of nitroreductase-mediated activation. Through detailed protocols, data analysis, and mechanistic diagrams, this document serves as a technical resource for scientists engaged in the rational design and development of next-generation therapeutic agents based on the fluorinated nitrobenzoate scaffold.
Introduction: A Synthesis of Two Pharmacophores
The convergence of two powerful motifs in medicinal chemistry—the nitrobenzoate scaffold and the fluorine atom—presents a compelling strategy for drug discovery. Nitroaromatic compounds, including nitrobenzoates, have a well-documented history as bioactive agents, particularly as antimicrobials effective against anaerobic bacteria and protozoa, and as hypoxia-activated anticancer prodrugs.[2][3][4] Their mechanism often relies on the reduction of the nitro group by nitroreductase enzymes, which are prevalent in certain microbes and overexpressed in the hypoxic microenvironments of solid tumors, to generate cytotoxic reactive nitrogen species.[5][6]
Concurrently, fluorine has earned its status as a "magical element" in drug design. Its introduction into a molecule can dramatically enhance pharmacokinetic and physicochemical properties.[7][8] Key benefits of fluorination include improved metabolic stability, enhanced membrane permeability, and increased binding affinity to target proteins.[9][10][11] By replacing a hydrogen atom, the small, highly electronegative fluorine atom can alter the electronic profile of a molecule, modulate the acidity or basicity of nearby functional groups, and block sites susceptible to metabolic oxidation without introducing significant steric bulk.[12][13]
This guide bridges these two areas, focusing on the synergistic effects of incorporating fluorine into the nitrobenzoate framework. We will explore the fundamental question: How does the strategic placement of fluorine atoms on the nitrobenzoate ring system influence its journey from a stable prodrug to an active therapeutic agent? Understanding this relationship is critical for rationally designing more potent, selective, and safer drug candidates.
The Physicochemical Impact of Fluorination on the Nitrobenzoate Scaffold
The introduction of fluorine instigates a cascade of changes in the fundamental properties of the nitrobenzoate molecule. These alterations are the root cause of any observed changes in biological activity.
Electronic and Acidity (pKa) Modulation
Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I effect) is a dominant feature. When placed on the aromatic ring, it significantly lowers the electron density of the entire system.[7][13] This has two primary consequences for the nitrobenzoate scaffold:
Redox Potential of the Nitro Group: The electron-deficient ring makes the nitro group more electrophilic and thus easier to reduce. This can directly impact the rate of activation by nitroreductase enzymes, potentially leading to more rapid generation of the active species.[5][14]
Acidity of the Benzoic Acid: The pKa of the carboxylic acid moiety is lowered (acidity is increased) due to the stabilization of the resulting carboxylate anion by the electron-withdrawing fluorine. This change in ionization state at physiological pH can affect solubility, cell permeability, and interaction with biological targets.
Lipophilicity and Membrane Permeability
The effect of fluorine on lipophilicity (logP) is highly context-dependent. While a single fluorine atom can sometimes decrease lipophilicity due to its polarity, more extensive fluorination or the use of fluoroalkyl groups (like -CF3) often increases it.[7][10] This modulation is a critical tool for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Enhanced lipophilicity can improve passage through cellular membranes, a necessary step for the compound to reach intracellular targets like nitroreductase enzymes.[11][15]
Metabolic Stability
One of the most celebrated roles of fluorine in drug design is its ability to enhance metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~416 kJ/mol).[12] By replacing a hydrogen atom at a position susceptible to oxidative metabolism by Cytochrome P450 enzymes, fluorine effectively "shields" the molecule from degradation.[15][16][17] For nitrobenzoates, this means a longer biological half-life, allowing more of the prodrug to reach its target site intact.
Influence on Pharmacodynamics and Structure-Activity Relationships (SAR)
The physicochemical changes described above directly translate to altered interactions with biological systems, primarily influencing target binding and the mechanism of action.
Enhanced Target Binding Interactions
Fluorine can participate in unique, favorable interactions within a protein's binding pocket that are not possible for hydrogen. These include:
Orthogonal Multipolar Interactions: The polarized C-F bond can interact favorably with backbone carbonyls or other polar groups in the enzyme active site.
Hydrogen Bonds: While controversial, fluorine can act as a weak hydrogen bond acceptor.
Conformational Control: The strategic placement of fluorine can influence the molecule's preferred conformation, locking it into a shape that is more complementary to the target's binding site.[13][18]
Modulation of Nitroreductase-Mediated Activation
For nitrobenzoates that act as prodrugs, the rate of their activation is a critical determinant of efficacy. Fluorination provides a handle to fine-tune this process. As mentioned, the electron-withdrawing nature of fluorine generally increases the reduction potential of the nitro group, making it a better substrate for nitroreductases.[14][19] This relationship forms the basis of a key SAR consideration: the position and number of fluorine substituents can be varied to optimize the rate of activation, balancing the need for rapid conversion in the target tissue against premature activation elsewhere.
The following diagram illustrates the general principle of this activation pathway.
Caption: Mechanism of action for a fluorinated nitrobenzoate prodrug.
Experimental Workflows and Protocols
To translate theory into practice, robust and reproducible experimental protocols are essential. The following sections provide validated, step-by-step methodologies for the synthesis and evaluation of fluorinated nitrobenzoates.
This protocol describes a common method for synthesizing a key fluorinated nitrobenzoate intermediate via esterification.[15]
Objective: To synthesize Methyl 3-fluoro-2-nitrobenzoate from 3-fluoro-2-nitrobenzoic acid.
Materials:
3-fluoro-2-nitrobenzoic acid
Methanol (MeOH), anhydrous
Sulfuric acid (H₂SO₄), concentrated
Sodium bicarbonate (NaHCO₃), saturated solution
Brine (saturated NaCl solution)
Magnesium sulfate (MgSO₄), anhydrous
Ethyl acetate (EtOAc)
Hexanes
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-fluoro-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol (20 mL/g of acid).
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise to the solution.
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours.
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc solvent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (50 mL).
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
Workup - Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) to remove unreacted acid, followed by brine (1 x 20 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude ester by column chromatography on silica gel, eluting with a gradient of Hexanes:EtOAc (e.g., starting from 9:1) to obtain the pure Methyl 3-fluoro-2-nitrobenzoate.
Characterization (Self-Validation): Confirm the identity and purity of the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry (MS).
The general workflow for synthesis and characterization is depicted below.
Caption: A self-validating workflow for synthesis and analysis.
Biological Protocol: In Vitro Nitroreductase Activity Assay
Objective: To determine if a fluorinated nitrobenzoate is a substrate for a nitroreductase enzyme and to quantify the rate of its reduction.
Principle: This assay monitors the oxidation of NADH to NAD⁺, which is coupled to the reduction of the nitroaromatic substrate by the enzyme. The decrease in NADH concentration is measured spectrophotometrically by the decrease in absorbance at 340 nm.
Materials:
Purified nitroreductase enzyme (e.g., E. coli NfsB)
Fluorinated nitrobenzoate test compound, dissolved in DMSO
UV-Vis spectrophotometer with temperature control (37°C)
96-well UV-transparent microplate
Procedure:
Reagent Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Prepare a stock solution of NADH in phosphate buffer (e.g., 10 mM).
Assay Mixture: In each well of the microplate, prepare the reaction mixture (final volume 200 µL) by adding components in the following order:
Phosphate buffer
Test compound (to achieve desired final concentration, e.g., 100 µM; ensure final DMSO concentration is <1%)
NADH (to a final concentration of 200 µM)
Controls (Self-Validation):
No Enzyme Control: Reaction mixture without nitroreductase to check for non-enzymatic NADH degradation.
No Substrate Control: Reaction mixture with enzyme but without the test compound to measure intrinsic NADH oxidase activity of the enzyme.
Initiation and Measurement: Equilibrate the plate at 37°C for 5 minutes. Initiate the reaction by adding the nitroreductase enzyme to each well (to a final concentration of e.g., 5 µg/mL).
Kinetic Reading: Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) every 30 seconds for 10-15 minutes.
Data Analysis: Calculate the rate of NADH oxidation (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹). Subtract the rates from the control wells to determine the specific activity.
Data Presentation and Analysis
To illustrate the impact of fluorination, consider the following hypothetical data comparing a parent nitrobenzoate with its fluorinated analogs. Such data allows for a clear, comparative analysis of structure-activity relationships.
Compound
Position of Fluorine
pKa
LogP
MIC vs. E. coli (µg/mL)
Nitroreductase Activity (nmol/min/mg)
1 (Parent)
None
4.2
1.87
64
50
2a
2-Fluoro
3.5
1.95
32
95
2b
3-Fluoro
3.8
1.99
16
150
2c
4-Fluoro
3.9
1.98
8
180
3
2,4-Difluoro
3.2
2.10
4
250
Analysis of Data:
pKa & Electronics: As predicted, fluorination consistently lowers the pKa, indicating increased acidity.
LogP: Fluorination modestly increases the lipophilicity in this series.
Biological Activity (MIC): There is a clear trend showing that fluorination enhances antimicrobial activity. The 2,4-difluoro analog (3 ) is the most potent.
Mechanism (Nitroreductase Activity): The increase in biological activity strongly correlates with the rate of activation by nitroreductase. This supports the hypothesis that fluorine's electron-withdrawing effect enhances prodrug activation, leading to greater potency.
Challenges and Future Perspectives
While promising, the development of fluorinated nitrobenzoates is not without challenges. The potential for toxicity from the nitroaromatic core or its metabolites must be carefully evaluated.[20][21][22] Furthermore, the regioselective synthesis of specific fluorinated isomers can be complex and costly.[23]
Looking ahead, a significant opportunity lies in the use of fluorine-18 (¹⁸F) to create positron emission tomography (PET) imaging agents. An ¹⁸F-labeled nitrobenzoate could potentially be used to non-invasively visualize hypoxic tissues or areas of high nitroreductase activity in vivo, serving as a powerful diagnostic tool to accompany a therapeutic strategy.[17][24] The continued exploration of novel fluorination methods and a deeper understanding of nitroreductase substrate specificity will undoubtedly fuel the future development of this compelling class of compounds.
Conclusion
The incorporation of fluorine into the nitrobenzoate scaffold is a powerful and versatile strategy in drug design. Fluorine acts as a strategic tool to rationally modulate the compound's physicochemical properties, leading to predictable and often beneficial changes in biological activity. Its ability to enhance metabolic stability, tune lipophilicity, and, most critically, increase the rate of nitroreductase-mediated activation makes it an invaluable element for optimizing antimicrobial and anticancer prodrugs. By understanding the fundamental principles outlined in this guide and employing robust experimental workflows, researchers can harness the unique properties of fluorine to develop more effective and targeted nitrobenzoate-based therapeutics.
References
Vertex AI Search. (2026, February 7).
Müller, K., Faeh, C., & Diederich, F. (2008, June 21). The Many Roles for Fluorine in Medicinal Chemistry.
Shah, P., & Westwell, A. D. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
Mahrous, M. (n.d.). Review: Fluorine in Medicinal Chemistry.
Böhm, H. J., et al. (2007, December 13). Fluorine in medicinal chemistry. Chemical Society Reviews (RSC Publishing).
Swallow, S. (2015). Fluorine in medicinal chemistry. PubMed.
MDPI. (2025, November 29).
Ribeiro, C., et al. (2023, April 8). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. PMC - NIH.
PubMed. (n.d.).
BenchChem. (n.d.). A Comprehensive Technical Review of 4-Methyl-3-nitrobenzoic Acid: Synthesis, Biological Activity, and Therapeutic Potential.
ResearchGate. (2025, August 10).
Ciência-UCP. (2023, April 8). Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis.
AK Scientific, Inc. (n.d.).
MDPI. (2020, November 19). Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS.
ResearchGate. (2025, August 6). Fluorogenic substrates for the detection of microbial nitroreductases.
Jo, H., et al. (2021, February 19). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. PMC - NIH.
Thermo Fisher Scientific. (2025, December 26).
ChemicalBook. (2025, August 9).
ResearchGate. (n.d.). 9-Nitrobenzo[b]quinolizinium as Fluorogenic Probe for the Detection of Nitroreductase in vitro and in Escherichia coli.
PubChem. (n.d.).
ScienceDirect. (2018, April 2). Recent progress in small molecule fluorescent probes for nitroreductase.
PubChem. (n.d.).
PubMed. (n.d.). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines.
ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies.
MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
NIH. (n.d.). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.
EurekAlert!. (2025, February 21).
CHIMIA. (n.d.). The Importance of Fluorine in the Life Science Industry.
Mendoza, A. (2024). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research & Reviews: Journal of Medicinal & Organic Chemistry.
PharmaTutor. (2009, September 30). Significance of Fluorine in Medicinal Chemistry: A Review.
YouTube. (2023, July 25).
Bentham Science. (2021, May 31). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics.
A Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-2-fluoro-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-bromo-2-fluoro-4-nitrobenzoate is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-2-fluoro-4-nitrobenzoate is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its utility as a building block in the development of novel pharmaceutical agents necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and characterization of this molecule. This guide provides an in-depth analysis of the expected spectroscopic data for Methyl 5-bromo-2-fluoro-4-nitrobenzoate, grounded in fundamental principles and supported by data from analogous structures. As a key intermediate, its unique substitution pattern, featuring electron-withdrawing nitro and fluoro groups alongside a bromine atom, gives rise to a distinct spectroscopic fingerprint.
Molecular Structure and Physicochemical Properties
A comprehensive understanding of the spectroscopic data begins with the molecule's structure and fundamental properties.
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For Methyl 5-bromo-2-fluoro-4-nitrobenzoate, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two aromatic protons and a methyl group. The chemical shifts are influenced by the electron-withdrawing effects of the nitro, fluoro, and bromo substituents.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
~8.2
d
1H
H-3
~7.9
d
1H
H-6
~3.9
s
3H
-OCH₃
Causality Behind Assignments:
H-3: This proton is ortho to the strongly electron-withdrawing nitro group, which will deshield it significantly, pushing its chemical shift downfield. It will appear as a doublet due to coupling with the fluorine atom.
H-6: This proton is ortho to the bromine atom and will be less deshielded than H-3. It will also appear as a doublet due to coupling with the fluorine atom.
-OCH₃: The methyl protons of the ester group will appear as a singlet in the typical region for such functional groups.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will reveal eight distinct carbon signals. The chemical shifts are highly dependent on the attached functional groups and their positions on the aromatic ring. The presence of fluorine will introduce C-F coupling, which can be observed in the spectrum.[5]
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (ppm)
Assignment
~164
C=O
~159 (d, ¹JCF)
C-2
~149
C-4
~135 (d)
C-6
~128
C-5
~125 (d)
C-3
~120
C-1
~53
-OCH₃
Expert Insights on Spectral Interpretation:
The carbonyl carbon (C=O) of the ester is expected to be the most downfield signal, typically in the 160-170 ppm range.[6]
The carbon directly attached to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹JCF).
The other aromatic carbons will show smaller two- or three-bond couplings to fluorine.
The carbons attached to the nitro group (C-4) and bromine (C-5) will also be significantly shifted.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 5-bromo-2-fluoro-4-nitrobenzoate will be characterized by the vibrational frequencies of its key functional groups.
Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Assignment
~3100-3000
Medium
Aromatic C-H stretch
~1730
Strong
C=O stretch (ester)
~1530 and ~1350
Strong
Asymmetric and symmetric N-O stretch (nitro group)
~1250
Strong
C-O stretch (ester)
~1100
Strong
C-F stretch
~750
Strong
C-Br stretch
Rationale for Vibrational Modes:
The strong absorption at ~1730 cm⁻¹ is a hallmark of the carbonyl group in an ester. The two strong bands for the nitro group are also highly characteristic. The positions of the C-F and C-Br stretches are consistent with halogenated aromatic compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z
Interpretation
277/279
Molecular ion (M⁺) peak, showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio)
246/248
[M - OCH₃]⁺
231/233
[M - NO₂]⁺
199/201
[M - COOCH₃]⁺
Trustworthiness of Isotopic Patterns: The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance provides a definitive confirmation of its presence in the molecule, appearing as a pair of peaks (M⁺ and M⁺+2) of similar intensity.
Experimental Protocols
The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Data Acquisition
Sample Preparation: Dissolve approximately 10-20 mg of Methyl 5-bromo-2-fluoro-4-nitrobenzoate in ~0.7 mL of deuterated chloroform (CDCl₃).
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[7]
¹H NMR:
Acquire a one-pulse ¹H spectrum.
Set the spectral width to cover the range of -2 to 12 ppm.
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR:
Acquire a proton-decoupled ¹³C spectrum.
Set the spectral width to cover the range of 0 to 200 ppm.
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
IR Data Acquisition
Sample Preparation: Prepare a thin film of the compound on a KBr plate or mix a small amount with KBr powder and press into a pellet.
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
Data Collection:
Record the spectrum over the range of 4000 to 400 cm⁻¹.
Perform a background scan prior to the sample scan.
MS Data Acquisition
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
Data Collection:
Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 350.
Visualization of Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of Methyl 5-bromo-2-fluoro-4-nitrobenzoate.
Conclusion
The predicted spectroscopic data for Methyl 5-bromo-2-fluoro-4-nitrobenzoate provides a comprehensive fingerprint for its identification and characterization. The interplay of its various functional groups results in a unique set of signals in NMR, IR, and MS analyses. This guide serves as a valuable resource for researchers by offering a detailed interpretation of the expected spectra and standardized protocols for their acquisition, thereby facilitating the use of this compound in further research and development endeavors.
References
The Royal Society of Chemistry. Supplementary Information. [Link]
Technical Guide: Safety and Handling Precautions for Methyl 5-bromo-2-fluoro-4-nitrobenzoate
Executive Summary Methyl 5-bromo-2-fluoro-4-nitrobenzoate is a substituted aromatic compound with significant potential in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical age...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 5-bromo-2-fluoro-4-nitrobenzoate is a substituted aromatic compound with significant potential in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. However, its molecular structure, which incorporates a nitro group, a bromine atom, and a fluorine atom on a benzene ring, presents a complex hazard profile that demands rigorous safety protocols. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this compound safely. The core principle of this document is proactive risk mitigation, grounded in a thorough understanding of the compound's chemical reactivity and toxicological potential. We will dissect the nature of the hazards, outline engineering and administrative controls, and provide detailed, actionable protocols for routine handling and emergency situations.
Section 1: Chemical & Physical Hazard Profile
A foundational understanding of the hazards associated with Methyl 5-bromo-2-fluoro-4-nitrobenzoate begins with an analysis of its constituent functional groups. The combination of these groups on a single aromatic scaffold creates a unique reactivity and toxicity profile that is more than the sum of its parts.
Aromatic Nitro Compounds: The nitro group (-NO2) is a strong electron-withdrawing group that renders the compound susceptible to nucleophilic aromatic substitution. More critically, nitroaromatic compounds are known for their energetic properties.[1][2] They are often thermally sensitive and can undergo rapid, exothermic decomposition if heated, especially in the presence of impurities or catalysts.[3][4] While this specific mononitrated compound is not classified as an explosive, the potential for runaway reactions, particularly during scale-up or distillation, must be a primary consideration.[3] Systemically, aromatic nitro compounds are known to be toxic, with a key health effect being the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.[5] This leads to symptoms like cyanosis (blue discoloration of the blood), headache, and cardiac dysrhythmias.
Organobromine Compounds: The bromine atom introduces steric and electronic effects that influence reactivity. While generally stable, brominated aromatics can be toxic and pose environmental hazards.[6] During combustion, they can release toxic and corrosive hydrogen bromide gas. Direct contact with brominated compounds can cause skin and eye irritation.[6][7]
Organofluorine Compounds: The fluorine atom imparts unique properties, including increased metabolic stability, which is often desirable in drug design. However, the carbon-fluorine bond is strong, and during decomposition or combustion, highly toxic and corrosive hydrogen fluoride (HF) can be released.[8] Exposure to HF requires specialized first aid (calcium gluconate) due to its ability to penetrate tissue and cause deep, painful burns and systemic toxicity by sequestering calcium.[8][9]
Physicochemical & Hazard Data Summary
Property
Value / Classification
Source / Rationale
Chemical Name
Methyl 5-bromo-2-fluoro-4-nitrobenzoate
-
CAS Number
139976-43-1
-
Molecular Formula
C8H5BrFNO4
-
Physical State
Solid (Crystal - Powder)
GHS Hazard Statements
H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects)
Based on analogous compounds like nitrobenzene and general toxicity of functional groups.
GHS Precautionary Statements
P260, P264, P270, P271, P273, P280, P301+P310
Primary Hazards
Acute Toxicity (Oral, Dermal, Inhalation), Organ Toxicity (Repeated Exposure), Thermal Instability, Release of Toxic Gases (NOx, HBr, HF) upon decomposition.
Synthesis of data on nitroaromatics, organohalogens.[2][3][8]
Section 2: Risk Assessment & Mitigation Strategy
A dynamic risk assessment is mandatory before any operation involving this compound. The strategy should be a closed-loop system of identification, evaluation, and control.
Routes of Exposure and Toxicological Concerns
Inhalation: As a crystalline solid, inhalation of dust is a primary concern during weighing and transfer operations. Inhalation is a rapid route for systemic absorption, potentially leading to acute methemoglobinemia.[5]
Dermal Contact: The compound can be absorbed through the skin, contributing to systemic toxicity.[5] Direct contact may also cause skin irritation. Contaminated clothing must be removed immediately.[10][11]
Ingestion: Accidental ingestion is highly toxic and constitutes a medical emergency.
Eye Contact: The dust can cause serious eye irritation or damage.
Causality of Experimental Choices in Mitigation
The choice of safety protocols is directly linked to the chemical hazards. For example, the use of a chemical fume hood is not just "good practice"; it is a critical engineering control to prevent inhalation of toxic dust and potential vapors. The prohibition of heating the compound near reactive agents (e.g., strong bases, reducing agents) is a direct consequence of the known thermal and chemical instability of nitroaromatic compounds.[3]
Risk Mitigation Workflow Diagram
This diagram outlines the logical flow for ensuring safety in any experiment involving Methyl 5-bromo-2-fluoro-4-nitrobenzoate.
Caption: Risk Mitigation Workflow for Handling Hazardous Compounds.
Section 3: Standard Operating Procedures (SOPs) for Safe Handling
These protocols are designed to be self-validating systems. Adherence to each step is critical for ensuring safety.
SOP: Weighing and Transfer of Solid Compound
Preparation:
Don all required PPE: Chemical splash goggles, face shield, chemically resistant gloves (Nitrile or Neoprene recommended), and a flame-resistant lab coat.[12][13]
Ensure a chemical fume hood is operational and certified.
Designate a specific area within the fume hood for the weighing operation. Cover the work surface with absorbent, disposable bench paper.
Have a hazardous waste container ready and properly labeled.
Execution:
Perform all manipulations of the solid compound exclusively within the fume hood to contain dust.[12]
Open the container slowly to avoid creating airborne dust.
Use a micro-spatula to carefully transfer the desired amount to a tared, sealed container. Avoid scooping actions that could generate dust.
Close the primary container tightly immediately after use.
Cleanup:
Carefully wipe down the spatula and the weighing area with a damp cloth or towel, ensuring not to generate dust. Dispose of the wipe in the designated hazardous waste container.
Fold the disposable bench paper inward and place it in the hazardous waste container.
Remove gloves using the proper technique and dispose of them in the hazardous waste.
All steps must be performed in a chemical fume hood.
Ensure all glassware is clean, dry, and free of contaminants that could catalyze decomposition (e.g., strong bases, metals).[3][4]
Place the reaction vessel in secondary containment (e.g., a larger basin).
Execution:
Add the solvent to the reaction vessel first.
Slowly add the Methyl 5-bromo-2-fluoro-4-nitrobenzoate solid in portions to the solvent with stirring to control dissolution and prevent clumping.
If the reaction requires heating, use a well-controlled heating mantle with a temperature probe and set the temperature controller well below any known decomposition temperature. Avoid direct, intense heating.[3]
Maintain an inert atmosphere (e.g., nitrogen or argon) if reacting with reducing agents to prevent uncontrolled side reactions.
Section 4: Engineering Controls & Personal Protective Equipment (PPE)
Reliance on PPE is the last line of defense; engineering controls are paramount.[14]
Required Controls & PPE
| Control / PPE | Specification & Rationale |
| --- | --- | --- |
| Primary Engineering Control | Certified Chemical Fume Hood: Essential for containing toxic dust and potential vapors.[12][14] All handling of the solid and its solutions must occur within a fume hood. |
| Eye/Face Protection | Chemical Splash Goggles & Face Shield: Goggles provide a seal against dust and splashes. A face shield is required when there is a significant risk of splashing.[6][7][9] |
| Hand Protection | Chemically Resistant Gloves (Nitrile or Neoprene): Inspect gloves for tears or holes before each use.[7] Double-gloving is recommended for extended operations. Change gloves immediately if contamination is suspected. |
| Body Protection | Flame-Resistant Lab Coat & Closed-Toe Shoes: A lab coat protects against incidental contact.[12] Flame-resistant material is prudent due to the energetic nature of the nitro group. |
| Emergency Equipment | Safety Shower & Eyewash Station: Must be located within a 10-second travel distance and be unobstructed. Test weekly.[13] |
| Specialized First Aid | 2.5% Calcium Gluconate Gel: Mandatory to have on hand due to the potential for HF formation.[8][9] All personnel must be trained in its proper application. |
Section 5: Emergency Preparedness & Response
Rapid and correct response to an emergency can significantly reduce the severity of the outcome.
Spill Response
Small Spill (in a fume hood):
Alert others in the lab.
Wearing appropriate PPE, gently cover the spill with a non-reactive absorbent material like sand or vermiculite.[15] Do not use combustible materials like paper towels.
Carefully scoop the material into a labeled hazardous waste container.[15]
Decontaminate the area with a suitable solvent, followed by soap and water.
Call emergency services and report the nature of the chemical spill.
Do not attempt to clean it up yourself. Await the arrival of a trained hazardous materials team.
Personnel Exposure
Emergency Response Decision Tree
Caption: Decision Tree for Chemical Exposure First Aid.
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of soap and water for at least 15 minutes.[5][10] Seek immediate medical attention.[17]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][15] Seek immediate medical attention.[17]
Inhalation: Move the exposed person to fresh air at once.[5][10] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for immediate medical assistance.[10]
Ingestion: Do NOT induce vomiting.[15][17] If the person is conscious, rinse their mouth with water and have them drink a glass of water.[15] Seek immediate medical attention.
For all exposures, provide the Safety Data Sheet (SDS) to the emergency medical personnel.
Section 6: Storage & Disposal
Storage: Store the compound in a tightly closed, properly labeled container.[7] Keep it in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, reducing agents, and bases.[6] Store in a locked cabinet or designated area with restricted access.
Disposal: All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[7] Dispose of waste in accordance with all local, state, and federal regulations. Do not pour down the drain or dispose of in regular trash.[7]
References
Kondrikov, B. N. (2008). Explosion Hazard of Aromatic Organic Compounds Containing One or Two Nitrogroups. Central European Journal of Energetic Materials, 5(1), 39-50. [Link]
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, (144), 237-253. [Link]
ResearchGate. (2016, January 12). Where can I find handling precautions to work with brominated flame retardants? [Link]
Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. [Link]
Poh, G., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33-44. [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [Link]
University of Georgia. (n.d.). Standard Operating Procedure for Nitro Compounds. [Link]
GOV.UK. (2024, October 10). What to do in a chemical emergency. [Link]
Royal Society of Chemistry. (2025, July 14). Handling liquid bromine and preparing bromine water. [Link]
Active AgriScience. (n.d.). Emergency Response Plan. [Link]
New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. [Link]
Princeton University. (n.d.). Standard Operating Procedure for: Fluorine. [Link]
McGill University. (n.d.). Guidelines for the Safe Use of Hydrofluoric Acid. [Link]
The Solubility Profile of Methyl 5-bromo-2-fluoro-4-nitrobenzoate: A Technical Guide for Researchers
An In-depth Analysis for Drug Discovery and Development Professionals Introduction Methyl 5-bromo-2-fluoro-4-nitrobenzoate is a halogenated nitroaromatic compound that serves as a critical building block in medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Analysis for Drug Discovery and Development Professionals
Introduction
Methyl 5-bromo-2-fluoro-4-nitrobenzoate is a halogenated nitroaromatic compound that serves as a critical building block in medicinal chemistry and materials science. Its utility in the synthesis of more complex molecules necessitates a thorough understanding of its fundamental physicochemical properties, among which solubility stands paramount. The solubility of a compound dictates its reaction kinetics, purification strategies, and ultimately, its viability in various applications, including as a potential pharmaceutical intermediate. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of Methyl 5-bromo-2-fluoro-4-nitrobenzoate in a range of common laboratory solvents.
Theoretical Framework: The Science of Dissolution
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules.[1] For Methyl 5-bromo-2-fluoro-4-nitrobenzoate, its molecular structure—featuring a polar nitro group, a moderately polar ester, and lipophilic bromo and fluoro substituents on an aromatic ring—suggests a nuanced solubility profile.
Key factors influencing its solubility include:
Polarity : The polarity of a solvent plays a crucial role. Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes.[2] A solvent's polarity is often quantified by its dielectric constant or a relative polarity index.[3][4]
Hydrogen Bonding : The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility.[5][6][7][8] While Methyl 5-bromo-2-fluoro-4-nitrobenzoate itself lacks strong hydrogen bond donating capabilities, the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors.[9]
Temperature : The solubility of most solid compounds in liquid solvents increases with temperature.[10] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.
Experimental Determination of Solubility
A systematic approach is required to experimentally determine the solubility of Methyl 5-bromo-2-fluoro-4-nitrobenzoate. The following protocol outlines a robust method for qualitative and semi-quantitative assessment.
Experimental Workflow
Caption: A stepwise workflow for the experimental determination of solubility.
Step-by-Step Protocol
Preparation : Accurately weigh a specific amount of Methyl 5-bromo-2-fluoro-4-nitrobenzoate (e.g., 10 mg) into a series of clean, dry test tubes.[11][12]
Solvent Addition : Add a measured volume (e.g., 1 mL) of a selected solvent to each test tube.
Agitation : Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing.
Observation at Room Temperature : Allow the mixture to stand and observe for any undissolved solid. If the solid completely disappears, the compound is considered soluble.
Heating : If the compound is not fully dissolved at room temperature, gently warm the test tube in a water bath (e.g., to 40-50°C) and observe for any changes in solubility.[12]
Classification : Based on the observations, classify the solubility as 'Soluble' (dissolves completely), 'Sparingly Soluble' (partially dissolves), or 'Insoluble' (no visible dissolution).
For a more quantitative assessment, techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy can be employed to determine the concentration of the saturated solution.[13]
Predicted Solubility Profile
Solvent
Polarity Index (P')
Predicted Solubility
Rationale
Non-Polar Solvents
Hexane
0.1
Insoluble
The high polarity of the nitro and ester groups will likely make it immiscible with non-polar aliphatic hydrocarbons.
Toluene
2.4
Sparingly Soluble
The aromatic nature of toluene may offer some interaction with the benzene ring of the solute, but the polar functional groups will limit solubility.
Polar Aprotic Solvents
Dichloromethane (DCM)
3.1
Soluble
DCM is a good solvent for many organic compounds with moderate polarity.
Ethyl Acetate
4.4
Soluble
The ester functionality of ethyl acetate can interact favorably with the ester and nitro groups of the solute.
Acetone
5.1
Soluble
A highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Acetonitrile
5.8
Soluble
Its high polarity makes it a good candidate for dissolving this compound.
Dimethylformamide (DMF)
6.4
Very Soluble
A powerful polar aprotic solvent known for its excellent solvating properties for a wide range of compounds.
Dimethyl Sulfoxide (DMSO)
7.2
Very Soluble
Another highly polar aprotic solvent with strong solvating capabilities.[13]
Polar Protic Solvents
Methanol
5.1
Sparingly to Moderately Soluble
The hydroxyl group can act as a hydrogen bond donor to the oxygen atoms of the solute, but the overall polarity may not be a perfect match.
Ethanol
4.3
Sparingly Soluble
Similar to methanol, but slightly less polar.
Water
10.2
Insoluble
The large, non-polar aromatic ring and halogen substituents will likely make it insoluble in the highly polar, hydrogen-bonding network of water.
Structure-Solubility Relationship
Caption: The relationship between solute structure, solvent properties, and solubility.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling Methyl 5-bromo-2-fluoro-4-nitrobenzoate. While a specific Safety Data Sheet (SDS) for this exact compound was not found, data for structurally similar bromo-nitro-aromatic compounds indicate that it should be handled with care.[14][15]
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16][17]
Handling : Avoid inhalation of dust and contact with skin and eyes.[14] Work in a well-ventilated area or a fume hood.
Storage : Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[15]
Conclusion
A comprehensive understanding of the solubility of Methyl 5-bromo-2-fluoro-4-nitrobenzoate is essential for its effective use in research and development. This guide has provided a theoretical framework, a practical experimental protocol, and a predicted solubility profile based on the principles of chemical interactions. By applying this knowledge, researchers can make informed decisions regarding solvent selection for synthesis, purification, and various applications, thereby accelerating the pace of discovery.
References
Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]
AP Chemistry. Revision Notes - Hydrogen Bonding | Intermolecular Forces and Properties | Chemistry | AP. [Link]
Allen Overseas. Hydrogen Bonding-Formation, Types, Conditions and Properties. [Link]
Scribd. Hydrogen Bonding Effects on Solubility. [Link]
University of Rochester. Solvents and Polarity. [Link]
Technical Whitepaper: Strategic Utilization of Methyl 5-bromo-2-fluoro-4-nitrobenzoate in Drug Discovery
The following technical guide details the structural utility, synthetic applications, and research potential of Methyl 5-bromo-2-fluoro-4-nitrobenzoate . Executive Summary Methyl 5-bromo-2-fluoro-4-nitrobenzoate (CAS: 19...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural utility, synthetic applications, and research potential of Methyl 5-bromo-2-fluoro-4-nitrobenzoate .
Executive Summary
Methyl 5-bromo-2-fluoro-4-nitrobenzoate (CAS: 190772-01-3) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its tetrasubstituted benzene core , which offers four distinct, orthogonal handles for chemical modification: an electrophilic ester, a nucleophilic-labile fluoride, a reducible nitro group, and a cross-coupling-ready bromide. This high density of functional groups makes it an ideal starting material for Fragment-Based Drug Discovery (FBDD) , particularly in the synthesis of kinase inhibitors (e.g., EGFR, p38 MAP) and epigenetic modulators like PRMT5 inhibitors .
This guide provides a comprehensive analysis of its reactivity profile, validated synthetic protocols, and its pivotal role in constructing complex heterocyclic pharmacophores.
Part 1: Chemical Architecture & Reactivity Profile
The compound's utility is defined by the electronic interplay between its substituents. Understanding these "push-pull" dynamics is critical for designing selective transformations.
The Orthogonal Reactivity Map
The benzene ring is electronically deficient due to the synergistic electron-withdrawing effects of the nitro (
), ester (), and halogen () groups. This deficiency dictates the order of operations for functionalization.
Position
Substituent
Electronic State
Primary Reactivity Mode
Activation Source
C1
Methyl Ester
Electrophilic
Acylation / Cyclization
Intrinsic Carbonyl Activity
C2
Fluorine
Highly Activated
Displacement
Activated by ortho-Ester & meta-Nitro (Inductive)
C4
Nitro
Strongly E-Withdrawing
Reduction to Aniline
N/A (Directing Group)
C5
Bromine
Weakly Activated
Pd-Catalyzed Coupling
Activated by ortho-Nitro
Mechanistic Causality[1]
The "Fluorine Trigger": The C2-Fluorine is primed for Nucleophilic Aromatic Substitution (
). While the C4-Nitro group is meta to the fluorine (and thus does not activate it via resonance), the C1-Ester (ortho) provides significant activation via inductive electron withdrawal (-I) and resonance (-M), stabilizing the Meisenheimer complex intermediate.
The "Bromine Handle": The C5-Bromine is sterically crowded but electronically activated for oxidative addition by the ortho-nitro group, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings even with weaker catalyst systems.
Visualization: The Reactivity Manifold
Figure 1: The orthogonal reactivity landscape of the scaffold, illustrating how specific positions can be targeted selectively.
Part 2: Pharmaceutical Applications (The "Why")
PRMT5 Inhibitors (Epigenetic Cancer Therapy)
Protein Arginine Methyltransferase 5 (PRMT5) is a validated target for glioblastoma and lymphoma. Methyl 5-bromo-2-fluoro-4-nitrobenzoate serves as a critical intermediate in the synthesis of "next-generation" PRMT5 inhibitors.
Mechanism: The scaffold is converted into a dihydroisoquinolinone or quinazolinone core. The C5-Bromine allows for the attachment of a "tail" moiety that extends into the PRMT5 substrate-binding pocket, while the C4-Amine (derived from nitro reduction) forms key hydrogen bonds with the enzyme's backbone (Glu444).
Case Study: Patent literature cites this specific nitro-benzoate as a precursor to Methyl 4-amino-5-bromo-2-fluorobenzoate , which is subsequently cyclized to form the inhibitor core [1].
Antibacterial Agents (Furan Derivatives)
Research indicates that nitro-benzoate derivatives are precursors to 5-phenylfuran-2-carboxylic acid analogs, which act as antimycobacterial agents by interfering with iron homeostasis (siderophore biosynthesis inhibitors targeting MbtI) [2]. The fluorine atom at C2 enhances metabolic stability and lipophilicity, improving cell wall penetration in Mycobacterium tuberculosis.
Part 3: Synthetic Methodologies & Protocols[2][3]
Protocol A: Synthesis of the Core (Nitration)
If the compound is not purchased, it is synthesized via the nitration of Methyl 5-bromo-2-fluorobenzoate.
Reagents: Potassium Nitrate (
), Concentrated Sulfuric Acid ().
Conditions:
to , 2 hours.
Logic: The C1-Ester and C5-Bromine direct the incoming nitro group to the C4 position (meta to ester, ortho to bromine).
Step-by-Step:
Dissolve Methyl 5-bromo-2-fluorobenzoate (1.0 equiv) in conc.
at .
Add
(1.3 equiv) portion-wise to maintain temperature .
Warm to
and stir for 2 hours.
Quench: Pour onto crushed ice/water.
Isolation: Extract with Ethyl Acetate, wash with brine, dry over
.
Yield: Typically >85% due to the strong directing effects [3].
Protocol B: Selective Nitro Reduction
Converting the C4-Nitro to an amine without dehalogenating the C5-Bromine is critical.
Preferred Method: Iron (
) powder with Ammonium Chloride ().
Why: Catalytic hydrogenation (
) often leads to hydrodebromination (loss of the C5-Br handle). The Fe/NH4Cl method is chemoselective for the nitro group.
Workflow:
Suspend Methyl 5-bromo-2-fluoro-4-nitrobenzoate in EtOH/Water (4:1).
Add
powder (5.0 equiv) and (5.0 equiv).
Heat to reflux (
) for 1-3 hours.
Filter hot through Celite to remove iron oxides.
Concentrate filtrate to obtain Methyl 4-amino-5-bromo-2-fluorobenzoate .
Protocol C: Suzuki-Miyaura Coupling at C5
This step typically follows the construction of the pharmacophore core, but can be performed on the scaffold directly if the boronic acid is stable.
Figure 2: Validated synthetic route from commercial precursors to the PRMT5 inhibitor intermediate.
Part 4: Future Research Directions
F-18 PET Radiotracer Development
The presence of the C2-Fluorine atom suggests potential for Positron Emission Tomography (PET) applications.
Hypothesis: The C2 position is activated by the ortho-ester.[3] An
exchange using -fluoride could generate a radiolabeled version of the scaffold for biodistribution studies of PRMT5 inhibitors.
Challenge: Requires preventing hydrolysis of the methyl ester during the harsh conditions of fluorination.
PROTAC Linker Attachment
The C4-Amine (post-reduction) is an ideal attachment point for PROTAC (Proteolysis Targeting Chimera) linkers.
Strategy: Convert the C4-Amine to an amide-linked alkyl chain connecting to an E3 ligase ligand (e.g., Thalidomide or VHL). The C5-Bromine remains available to attach the "warhead" ligand targeting the protein of interest.
Application Note: A Validated Three-Step Synthesis of Methyl 5-bromo-2-fluoro-4-nitrobenzoate
Abstract This application note provides a detailed, three-step synthetic protocol for the preparation of Methyl 5-bromo-2-fluoro-4-nitrobenzoate, a valuable building block in medicinal chemistry and materials science. St...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a detailed, three-step synthetic protocol for the preparation of Methyl 5-bromo-2-fluoro-4-nitrobenzoate, a valuable building block in medicinal chemistry and materials science. Starting from the commercially available 2-bromo-4-fluorotoluene, the synthesis proceeds through a regioselective nitration, a robust oxidation of the benzylic methyl group, and a final esterification to yield the target compound. Each step has been outlined with comprehensive, step-by-step instructions, mechanistic insights, and process controls to ensure reproducibility and high yield. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction
Substituted nitroaromatic compounds, such as Methyl 5-bromo-2-fluoro-4-nitrobenzoate, are pivotal intermediates in the synthesis of complex organic molecules. The presence of multiple functional groups—a halogen, a nitro group, and an ester—on the aromatic ring provides a versatile scaffold for further chemical modifications, making it an attractive precursor for the development of novel pharmaceuticals and functional materials. This document presents a reliable and thoroughly described pathway for its synthesis, focusing on the rationale behind procedural choices to empower the researcher with a deep understanding of the transformation.
Overall Synthetic Scheme
The synthesis is accomplished in three sequential steps:
Nitration: Electrophilic aromatic substitution on 2-bromo-4-fluorotoluene to introduce a nitro group, yielding 1-bromo-5-fluoro-2-methyl-4-nitrobenzene.
Oxidation: Conversion of the methyl group of the nitrated intermediate to a carboxylic acid using a strong oxidizing agent, producing 5-bromo-2-fluoro-4-nitrobenzoic acid.
Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester, yielding the final product, Methyl 5-bromo-2-fluoro-4-nitrobenzoate.
Part 1: Regioselective Nitration of 2-bromo-4-fluorotoluene
Principle & Mechanistic Insight
The first step involves the nitration of the aromatic ring via electrophilic aromatic substitution. A nitrating mixture, consisting of concentrated sulfuric acid and potassium nitrate, is employed to generate the highly electrophilic nitronium ion (NO₂⁺). The regioselectivity of the reaction is dictated by the directing effects of the substituents on the starting material. The methyl and fluoro groups are ortho-, para-directing activators, while the bromo group is a deactivating ortho-, para-director. The nitration occurs at the C5 position, which is ortho to the fluorine and para to the bromine, leading to the desired isomer, 1-bromo-5-fluoro-2-methyl-4-nitrobenzene. Careful temperature control is crucial to prevent the formation of unwanted byproducts.
Detailed Experimental Protocol
To a 100 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 2-bromo-4-fluorotoluene (5.0 g, 26.5 mmol).
Add 98% concentrated sulfuric acid (50 mL) to the flask.
Cool the mixture to 0-5 °C using an ice-water bath.
Under nitrogen protection, add potassium nitrate (3.5 g, 34.6 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[1]
After the addition is complete, allow the reaction mixture to warm to 25 °C and stir for 2 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, carefully pour the reaction mixture into a beaker containing 200 mL of ice water with vigorous stirring.
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with saturated brine (50 mL), then dry over anhydrous sodium sulfate.
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to afford 1-bromo-5-fluoro-2-methyl-4-nitrobenzene as a solid.[1] A typical yield is around 54%.[1]
Part 2: Oxidation to 5-bromo-2-fluoro-4-nitrobenzoic Acid
Principle & Mechanistic Insight
This step involves the oxidation of the benzylic methyl group to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of this transformation.[2][3] The reaction is typically carried out in an aqueous medium under heating. The mechanism involves the abstraction of a hydrogen atom from the methyl group, leading to the formation of a benzyl radical, which is then further oxidized.[4] The electron-withdrawing nitro group makes the methyl group less susceptible to oxidation, necessitating a strong oxidant like KMnO₄.
Detailed Experimental Protocol
In a round-bottom flask, suspend the 1-bromo-5-fluoro-2-methyl-4-nitrobenzene (3.4 g, 14.4 mmol) in 100 mL of water.
Add potassium permanganate (KMnO₄) (6.8 g, 43.2 mmol) to the suspension.
Heat the mixture to reflux (approximately 95-100 °C) with vigorous stirring for 3-4 hours. The purple color of the permanganate will gradually disappear and a brown precipitate of manganese dioxide (MnO₂) will form.[3]
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
Wash the precipitate with a small amount of hot water.
Combine the filtrate and washings, then cool in an ice bath.
Acidify the clear filtrate with concentrated hydrochloric acid (HCl) until the pH is approximately 2.
A white precipitate of 5-bromo-2-fluoro-4-nitrobenzoic acid will form.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Part 3: Fischer Esterification to Methyl 5-bromo-2-fluoro-4-nitrobenzoate
Principle & Mechanistic Insight
The final step is the conversion of the carboxylic acid to a methyl ester. This is achieved through Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. In this protocol, methanol serves as both the solvent and the reactant, with a catalytic amount of a strong acid like thionyl chloride or sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Subsequent dehydration yields the ester and water.
Detailed Experimental Protocol
Dissolve the 5-bromo-2-fluoro-4-nitrobenzoic acid (e.g., 400 mg, 1.5 mmol) in methanol (8.5 mL) in a round-bottom flask.[5]
Carefully add thionyl chloride (0.49 mL, 6.75 mmol) dropwise to the solution while stirring.[5] Alternatively, a few drops of concentrated sulfuric acid can be used as the catalyst.
Heat the reaction mixture to 65 °C and stir for 1-2 hours.[5]
Monitor the reaction by TLC.
After completion, cool the mixture and pour it into 50 mL of ice water.[5]
Partition the mixture with ethyl acetate (3 x 30 mL).[5]
Combine the organic layers, wash with saturated aqueous sodium chloride, and dry over anhydrous sodium sulfate.[5]
Filter and concentrate under reduced pressure.
Purify the residue by flash chromatography on silica gel to yield the final product, Methyl 5-bromo-2-fluoro-4-nitrobenzoate.[5]
Summary of Reaction Parameters
Step
Starting Material
Key Reagents
Solvent
Temperature
Time
Expected Yield
1. Nitration
2-bromo-4-fluorotoluene
Potassium Nitrate, Sulfuric Acid
Sulfuric Acid
0-25 °C
2.5 h
~54%
2. Oxidation
1-bromo-5-fluoro-2-methyl-4-nitrobenzene
Potassium Permanganate
Water
Reflux (~100 °C)
3-4 h
High
3. Esterification
5-bromo-2-fluoro-4-nitrobenzoic acid
Methanol, Thionyl Chloride
Methanol
65 °C
1-2 h
~62%
Workflow Visualization
Caption: Overall synthetic workflow from starting material to final product.
Safety Precautions
Acids: Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
Oxidizing Agents: Potassium permanganate is a strong oxidizer. Avoid contact with combustible materials.
Halogenated Compounds: The starting material and intermediates are halogenated organic compounds. Handle with care and avoid inhalation or skin contact.
General: Review the Safety Data Sheet (SDS) for all chemicals used in this synthesis.
References
Quora. (2017, May 13). What happens when toluene and potassium permanganate are mixed? What are some observations of this? Retrieved from [Link]
Gardner, A. M., et al. (2014). A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. PMC. Retrieved from [Link]
Chemistry Stack Exchange. (2022, August 12). Oxidation of toluene, ethylbenzene and styrene with potassium permanganate in acidic medium. Retrieved from [Link]
Google Patents. (Inventor, 2000). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. CN1157812A.
YouTube. (2023, August 9). Oxidation of toluene with potassium permanganate. Retrieved from [Link]
Wyzant Ask An Expert. (2023, August 31). Complete balancing the equation for the oxidation of toluene with potassium permanganate in an acidic medium. Retrieved from [Link]
Application Note & Protocol: Synthesis of Methyl 3-Nitrobenzoate via Electrophilic Aromatic Substitution
Abstract: This document provides a comprehensive guide for the nitration of methyl benzoate to synthesize methyl 3-nitrobenzoate, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1][2][...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide for the nitration of methyl benzoate to synthesize methyl 3-nitrobenzoate, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1][2][3] The protocol details the underlying principles of electrophilic aromatic substitution (EAS), a step-by-step experimental procedure, safety considerations, and methods for product purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Scientific Principles and Rationale
The nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][4] The core of this transformation involves the replacement of a hydrogen atom on the benzene ring with a nitro group (-NO2).
Generation of the Electrophile: The Nitronium Ion
The potent electrophile required for this reaction, the nitronium ion (NO₂⁺), is generated in situ through the reaction of concentrated nitric acid with concentrated sulfuric acid.[1][2][5] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[2][5]
Mechanism of Nitronium Ion Formation:
HONO₂ + H₂SO₄ ⇌ H₂O⁺NO₂ + HSO₄⁻
H₂O⁺NO₂ → NO₂⁺ + H₂O
Regioselectivity: The Role of the Methyl Ester Group
The methyl ester group (-COOCH₃) on the benzene ring is a deactivating, meta-directing group.[1][6][7] This is due to its electron-withdrawing nature through both inductive and resonance effects, which reduces the electron density of the aromatic ring, making it less reactive towards electrophiles than benzene itself.[1][6][8]
The deactivation is more pronounced at the ortho and para positions due to the placement of a partial positive charge on these carbons in the resonance structures. Consequently, the meta position, being less deactivated, is the most favorable site for electrophilic attack.[6][9][10] This regioselectivity leads to the predominant formation of methyl 3-nitrobenzoate.[1][6]
Safety & Hazard Management
A thorough risk assessment is mandatory before commencing this experiment.
Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe burns upon contact.[6][11][12]
Exothermic Reaction: The reaction is highly exothermic.[1] Failure to control the temperature can lead to a runaway reaction and the formation of unwanted byproducts.[13]
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, splash-proof goggles or a face shield, and a lab coat.[6][11][12][14]
Ventilation: All procedures must be performed in a well-ventilated fume hood.[11][15]
Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[12][15][16] Have appropriate neutralizing agents (e.g., sodium bicarbonate) available for spills.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis of methyl 3-nitrobenzoate.
Reagents and Materials
Reagent/Material
Quantity
Purpose
Methyl Benzoate
2.0 g (1.83 mL)
Starting Material
Concentrated Sulfuric Acid (H₂SO₄)
4.0 mL + 1.5 mL
Catalyst & Dehydrating Agent
Concentrated Nitric Acid (HNO₃)
1.5 mL
Nitrating Agent
Crushed Ice
~20 g
Quenching & Precipitation
Distilled Water (cold)
For washing
Removal of acid impurities
Ethanol
As required
Recrystallization Solvent
Step-by-Step Procedure
Part A: Nitration Reaction
Preparation of the Nitrating Mixture: In a dry test tube, carefully add 1.5 mL of concentrated nitric acid. Cool the test tube in an ice-water bath. Slowly and with swirling, add 1.5 mL of concentrated sulfuric acid to the nitric acid.[6] Allow this nitrating mixture to cool in the ice bath.[6]
Preparation of the Substrate Solution: In a 50 cm³ conical flask, place 2.0 g of methyl benzoate.[6] Slowly add 4 cm³ of concentrated sulfuric acid while swirling to ensure thorough mixing.[6] Cool this mixture in an ice-water bath.[6]
Addition of the Nitrating Mixture: Using a dropping pipette, add the chilled nitrating mixture to the methyl benzoate solution very slowly, drop by drop, over approximately 15 minutes.[6] Continuously stir or swirl the reaction mixture during the addition and maintain the internal temperature below 6 °C.[6] Causality: Slow addition and low temperature are crucial to control the exothermic reaction and prevent the formation of dinitrated byproducts.[4][13]
Reaction Completion: Once the addition is complete, allow the flask to stand at room temperature for 15 minutes to ensure the reaction goes to completion.[4][6]
Part B: Isolation and Purification
Quenching: Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker, while stirring the ice.[6] A solid product, crude methyl 3-nitrobenzoate, will precipitate.[6] Causality: Pouring the acidic mixture into ice rapidly cools the reaction and dilutes the acid, causing the non-polar organic product to become insoluble and precipitate out.
Filtration: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.[4][6]
Washing: Wash the crude product on the filter with a small amount of ice-cold water to remove residual acid.[4][6]
Recrystallization: Transfer the crude solid to a small conical flask. Add approximately 10 cm³ of distilled water and heat the mixture.[6] The crude product may melt into an oil.[6] Add hot ethanol dropwise until the oily substance just dissolves.[6] Causality: Methyl 3-nitrobenzoate is soluble in hot ethanol but insoluble in water.[6] A mixed solvent system allows for effective purification by dissolving the product at high temperatures and allowing it to crystallize upon cooling, leaving impurities behind.
Crystallization and Drying: Allow the solution to cool slowly to room temperature, then place it in an ice-water bath to maximize crystal formation.[6] Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol or ethanol, and allow them to air dry.[13][17]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of methyl 3-nitrobenzoate.
Product Characterization
The identity and purity of the synthesized methyl 3-nitrobenzoate should be confirmed using standard analytical techniques.
Technique
Expected Result
Melting Point
The literature melting point for methyl 3-nitrobenzoate is 78-80 °C.[2][18][19] A sharp melting point within this range indicates high purity.
Infrared (IR) Spectroscopy
Expect strong characteristic peaks for: C=O stretch (~1715-1725 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1520-1530 cm⁻¹ and 1350 cm⁻¹, respectively), and C-O stretch (~1280 cm⁻¹).[1]
¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals: a singlet for the methyl protons (~3.9 ppm) and a complex pattern for the four aromatic protons in the downfield region (7.7-8.9 ppm), reflecting the loss of symmetry compared to the starting material.[5]
¹³C NMR Spectroscopy
Due to the loss of symmetry, all six aromatic carbons will show unique signals. The carbonyl carbon resonates downfield (~164 ppm) and the methyl carbon upfield (~52 ppm).[5]
Conclusion
The nitration of methyl benzoate is a reliable and well-established method for producing methyl 3-nitrobenzoate with good yield and high regioselectivity.[1] Careful control of reaction temperature and reagent addition rates are paramount for ensuring both safety and optimal product formation. The protocols and principles outlined in this document provide a robust framework for the successful synthesis, purification, and characterization of this important chemical intermediate.
References
Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate | Resource. RSC Education. [Link]
Williamson, K. L., & Masters, K. M. (n.d.). Nitration of Methyl Benzoate. Macroscale and Microscale Organic Experiments.
Application Note: Methyl 5-bromo-2-fluoro-4-nitrobenzoate as a Divergent Synthetic Scaffold
This guide details the synthetic utility of Methyl 5-bromo-2-fluoro-4-nitrobenzoate , a high-value multifunctional scaffold used extensively in the development of kinase inhibitors (e.g., EGFR, MEK) and heterocyclic acti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthetic utility of Methyl 5-bromo-2-fluoro-4-nitrobenzoate , a high-value multifunctional scaffold used extensively in the development of kinase inhibitors (e.g., EGFR, MEK) and heterocyclic active pharmaceutical ingredients (APIs).[1]
Introduction & Chemical Profile[1][2][3][4][5][6][7][8]
Methyl 5-bromo-2-fluoro-4-nitrobenzoate is a "quadrant-functionalized" arene that offers four distinct orthogonal handles for chemical modification. Its substitution pattern is uniquely designed to facilitate Regioselective Nucleophilic Aromatic Substitution (
) , Palladium-Catalyzed Cross-Coupling , and Reductive Cyclization .
Chemical Identity
Property
Specification
IUPAC Name
Methyl 5-bromo-2-fluoro-4-nitrobenzoate
CAS Number
1427503-62-3 (Precursor/Analog Family)
Molecular Formula
Molecular Weight
278.03 g/mol
Key Motifs
Ortho-nitro aryl bromide; Ortho-fluoro ester
The Reactivity Map
The molecule's power lies in the differential activation of its halogen substituents:
C5-Bromine (Highly Activated): Located ortho to the strong nitro electron-withdrawing group (EWG). It is the primary site for
displacement by amines or thiols.
C2-Fluorine (Moderately Activated): Located ortho to the ester and meta to the nitro group. It is generally stable to mild nucleophiles but can be displaced under forcing conditions or preserved as a metabolic blocker.
C4-Nitro Group: A latent aniline equivalent.[1] Reduction yields a C4-amine, which, if coupled with a C5-substitution, creates an ortho-diamine system for heterocycle fusion.[1]
C1-Methyl Ester: A handle for acylation, hydrolysis to acid, or conversion to amides/heterocycles (e.g., quinazolinones).
Strategic Synthetic Pathways
The following diagram illustrates the divergent workflows available from this single building block.
Figure 1: Divergent synthetic utility.[1] Pathway A is the most common route for generating fused heterocycles.
Objective: To introduce an amine at the C5 position while retaining the C2-fluorine and C4-nitro group.[1] The C5-Br is displaced preferentially over the C2-F due to the strong ortho-activation by the nitro group.[1]
Mechanism:[1][3][4][5][6][7] Fe(0) acts as the electron source.
buffers the pH to prevent ester hydrolysis.
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate. The product (an ortho-phenylenediamine derivative) is often air-sensitive; use immediately or store under inert gas.[1]
Protocol C: Benzimidazole Formation (Cyclization)
Objective: To fuse an imidazole ring onto the benzoate core, creating a scaffold common in kinase inhibitors.
Reagents:
Substrate: Ortho-diamine intermediate (from Protocol B)
Cyclizing Agent: Triethyl orthoformate (HC(OEt)3) or Formamidine acetate[1]
Reaction: Dissolve the diamine in anhydrous THF or Ethanol. Add Triethyl orthoformate (3.0 eq) and p-TsOH (5 mol%).
Heating: Reflux for 2–4 hours.
Result: The amino group at C4 and the substituted amine at C5 cyclize to form the benzimidazole core.
Note: The C2-fluorine remains, providing a handle for further SAR (Structure-Activity Relationship) studies or metabolic stability.[1]
Application Case Study: EGFR Inhibitor Synthesis
This building block is particularly relevant for synthesizing "Third-Generation" EGFR inhibitors which often feature a benzimidazole or quinazoline core with specific substitution patterns to overcome T790M resistance.[1]
Switch base to mild inorganic () or organic base (DIPEA).[1] Ensure solvents are anhydrous.
Incomplete Reduction
Iron surface passivation.
Use "Reduced Iron Powder" (fine mesh).[1] Add a drop of HCl to activate the iron at the start.
Suzuki Coupling Failure
Competitive oxidative addition at C2-F (rare) or catalyst poisoning by Nitro group.[1]
Use Pd(dppf)Cl2 or Pd(PPh3)4.[1] Nitro groups can sometimes coordinate Pd; consider reducing NO2 to NH2 before coupling if yields are low.
Safety & Handling
Skin Sensitizer: As an alkylating agent precursor, treat as a potential sensitizer. Wear nitrile gloves and work in a fume hood.
Energetic Functional Groups: The nitro group poses a theoretical explosion risk if distilled to dryness at high temperatures. Avoid concentrating reaction mixtures containing unreacted nitro compounds to absolute dryness without a stabilizer.
Lachrymator Potential: Benzoate halides can be irritating to eyes and mucous membranes.
References
BenchChem. Methyl 4-amino-5-bromo-2-fluorobenzoate | 1427372-46-0.[1] Retrieved from (Accessed 2023-10-26).[1]
National Institutes of Health (NIH). Globally Approved EGFR Inhibitors: Insights into Their Syntheses. PMC8587679. Retrieved from (Accessed 2023-10-26).[1]
Organic Chemistry Portal. Synthesis of Benzimidazoles. Retrieved from (Accessed 2023-10-26).[1]
MDPI Molecules. Nucleophilic Aromatic Substitution of Halogens in Halonitroarenes. Retrieved from (Accessed 2023-10-26).[1]
Vapourtec.
) in Flow. Retrieved from (Accessed 2023-10-26).[1]
Introduction: The Synthetic Utility of Methyl 5-bromo-2-fluoro-4-nitrobenzoate
An In-Depth Guide to Cross-Coupling Reactions Involving Methyl 5-bromo-2-fluoro-4-nitrobenzoate This technical guide provides researchers, scientists, and drug development professionals with detailed application notes an...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to Cross-Coupling Reactions Involving Methyl 5-bromo-2-fluoro-4-nitrobenzoate
This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for leveraging Methyl 5-bromo-2-fluoro-4-nitrobenzoate in various palladium-catalyzed cross-coupling reactions. The document offers insights into the causality behind experimental choices, self-validating protocols, and is grounded in authoritative references.
Methyl 5-bromo-2-fluoro-4-nitrobenzoate is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its structure incorporates several key features that dictate its reactivity in cross-coupling reactions:
The Bromo Group: Positioned at C5, the carbon-bromine bond is the primary site for oxidative addition to a low-valent palladium catalyst, initiating the cross-coupling cycle. The reactivity of aryl halides in this step generally follows the order I > OTf > Br > Cl.[1]
Electron-Withdrawing Groups: The presence of a nitro group (NO₂) at C4 and a fluorine atom (F) at C2 renders the aromatic ring significantly electron-deficient. This electronic property generally increases the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.[2] Consequently, this substrate can be expected to be highly reactive under standard cross-coupling conditions.
Steric Considerations: The fluorine atom ortho to the bromine can introduce some steric hindrance, potentially influencing the choice of ligand on the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to facilitate reactions with sterically demanding substrates.[3]
The strategic placement of these functional groups allows for selective transformations, making this compound a versatile precursor for the synthesis of complex molecular architectures.
Critical Safety & Handling Protocols
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for Methyl 5-bromo-2-fluoro-4-nitrobenzoate and all other reagents.
General Precautions:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[4][5]
Inhalation and Contact: Avoid inhaling dust, fumes, or vapors. Prevent contact with skin and eyes.[5][6] In case of contact, wash the affected area immediately with plenty of soap and water.[4][5]
Specific Hazards:
Skin and Eye Irritation: This compound is expected to cause skin and serious eye irritation.[4][5]
Toxicity: Similar nitro- and bromo-substituted aromatic compounds are harmful if swallowed or inhaled.[4][7]
Handling of Reagents: Many reagents used in cross-coupling, such as organotin compounds for Stille reactions, are highly toxic.[8] Bases like potassium tert-butoxide are corrosive and moisture-sensitive. Palladium catalysts can be toxic and should be handled with care.
The Core Mechanism: A Universal Palladium Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][8][9]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of Methyl 5-bromo-2-fluoro-4-nitrobenzoate, forming a Pd(II) complex. This is often the rate-limiting step.[1]
Transmetalation: The organic group (R) from an organometallic reagent (R-M) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments (Ar and R) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1]
Application Notes & Protocols
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a versatile and widely used method for forming C(sp²)-C(sp²) bonds, valued for the stability and low toxicity of the boronic acid reagents.[10][11] The electron-deficient nature of the substrate should facilitate a high-yield reaction.
Mechanistic Insight: The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[10] For substrates with base-sensitive groups like esters, a milder base such as K₂CO₃ or K₃PO₄ is preferable to stronger bases like hydroxides.[10][12]
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
To a dry reaction vessel, add Methyl 5-bromo-2-fluoro-4-nitrobenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), SPhos (0.04 eq), and potassium phosphate (K₃PO₄, 2.0 eq).[3]
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
Add degassed solvent (e.g., Toluene/Water mixture) via syringe.
Heat the reaction mixture to the specified temperature (typically 80-110°C) and stir vigorously for the required time (monitor by TLC or LC-MS).
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Parameter
Recommended Conditions
Rationale / Reference
Catalyst
Pd(OAc)₂ / SPhos, Pd₂(dba)₃ / XPhos, Pd(PPh₃)₄
Bulky, electron-rich phosphine ligands are effective for challenging substrates.[3]
Base
K₃PO₄, K₂CO₃, Cs₂CO₃
Mild bases are compatible with the ester functional group.[3]
Solvent
Toluene/H₂O, 1,4-Dioxane, DMF
Aprotic solvents are standard; water can be beneficial.[3][13]
Temperature
80 - 110 °C
Sufficient thermal energy to drive the catalytic cycle.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines.[14] This reaction is a cornerstone for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.
Mechanistic Insight: The catalytic cycle is similar to other cross-couplings but involves an amine binding to the Pd(II) complex, followed by deprotonation by a base to form a palladium amide intermediate.[12][14] Reductive elimination then yields the aryl amine product. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent β-hydride elimination, an unproductive side reaction.[14]
Application Note: A Robust HPLC Method for the Analysis of Methyl 5-bromo-2-fluoro-4-nitrobenzoate
Abstract This application note details the development and protocol for a reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 5-bromo-2-fluoro-4-nitrobenzoate....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the development and protocol for a reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 5-bromo-2-fluoro-4-nitrobenzoate. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The developed method utilizes reversed-phase chromatography with a C18 column and UV detection, ensuring high resolution, sensitivity, and reproducibility. The protocol herein is designed for researchers, scientists, and drug development professionals requiring a validated method for purity assessment and quantification of this critical chemical entity.
Introduction
Methyl 5-bromo-2-fluoro-4-nitrobenzoate is a complex aromatic compound characterized by the presence of nitro, bromo, and fluoro functional groups. These substituents significantly influence its chemical reactivity and make it a valuable building block in organic synthesis. The precise and accurate quantification of this intermediate is paramount to ensure the quality, efficacy, and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such compounds in complex mixtures.[1]
This application note provides a comprehensive guide to a developed HPLC method, explaining the rationale behind the selection of chromatographic conditions. The method is designed to be both robust and reliable, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
Method Development Strategy
The development of a successful HPLC method is a systematic process. The strategy for Methyl 5-bromo-2-fluoro-4-nitrobenzoate was based on its physicochemical properties and a review of established methods for similar aromatic nitro compounds.
Analyte Properties and Chromatographic Approach
Methyl 5-bromo-2-fluoro-4-nitrobenzoate possesses a moderate to low polarity due to the presence of the aromatic ring and the methyl ester group, while the nitro and halogen groups add to its molecular weight and can influence its interaction with the stationary phase. A reversed-phase HPLC approach was selected as the most suitable technique for retaining and separating such a compound.[3][4] In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase, and analytes are separated based on their hydrophobicity.[3]
Stationary Phase Selection
While standard C18 (octadecylsilyl) columns are widely used and effective for a broad range of compounds, the aromatic and halogenated nature of the analyte suggests that alternative stationary phases could offer enhanced selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) phases can provide different retention mechanisms, such as π-π interactions, for aromatic and halogenated compounds.[5][6] For this application, a standard L1 packing (C18) was chosen for its versatility and robustness, with the understanding that a phenyl-based column could be a viable alternative for troubleshooting or further optimization.
Mobile Phase Optimization
The mobile phase composition is a critical parameter for achieving optimal separation. A mixture of an aqueous component and an organic modifier is typically used in reversed-phase HPLC.
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile was chosen for this method due to its lower viscosity and UV transparency at lower wavelengths.
Aqueous Phase and pH: An acidic mobile phase is often beneficial for the analysis of nitroaromatic compounds to ensure the analyte is in a neutral form, leading to better peak shape and reproducibility. A dilute solution of an acid, such as formic acid or phosphoric acid, is commonly used. For this method, a 0.1% solution of formic acid in water was selected.
A gradient elution was chosen to ensure efficient elution of the analyte and any potential impurities with varying polarities, providing a good peak shape and a reasonable run time.
Detection Wavelength
The presence of a conjugated π-electron system in the aromatic ring and the nitro group suggests that Methyl 5-bromo-2-fluoro-4-nitrobenzoate will exhibit strong UV absorbance.[7][8] The optimal detection wavelength is typically at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity. Based on the chromophores present, a wavelength in the range of 230-280 nm is expected to be suitable. For this method, 254 nm was chosen as a common and effective wavelength for the detection of aromatic compounds. An experimental determination of the λmax using a UV-Vis spectrophotometer or a photodiode array (PDA) detector is recommended for ultimate sensitivity.
Experimental Protocol
Materials and Reagents
Methyl 5-bromo-2-fluoro-4-nitrobenzoate reference standard
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (analytical grade)
Instrumentation
A standard HPLC system equipped with the following components is required:
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC grade water and mix well.
Mobile Phase B: Use HPLC grade acetonitrile directly.
Standard Solution (100 µg/mL): Accurately weigh 10 mg of Methyl 5-bromo-2-fluoro-4-nitrobenzoate reference standard and dissolve it in a 100 mL volumetric flask with acetonitrile.
Sample Solution: Prepare the sample solution at a similar concentration to the standard solution using acetonitrile as the diluent.
System Suitability
System suitability testing is an integral part of any analytical method and ensures the performance of the chromatographic system.[1] The following parameters should be evaluated before running any samples.
Parameter
Acceptance Criteria
Tailing Factor (T)
≤ 2.0
Theoretical Plates (N)
> 2000
Relative Standard Deviation (RSD) of Peak Area (n=6)
≤ 2.0%
Method Validation
For use in a regulated environment, the analytical method must be validated according to ICH guidelines.[2][9] The validation should include the following parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualization of the Method Development Workflow
Caption: Workflow for HPLC Method Development.
Conclusion
The HPLC method described in this application note provides a reliable and robust means for the analysis of Methyl 5-bromo-2-fluoro-4-nitrobenzoate. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for excellent separation and peak shape. The method is suitable for routine quality control analysis and can be validated according to ICH guidelines for use in regulated environments.
References
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
Al-Bazi, S. J. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository.
IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (n.d.). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. PMC.
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
Przybyciel, M. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
MTC USA. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
ResearchGate. (2025, August 6). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
Slideshare. (n.d.). Ich guidelines for validation final.
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
Application Note: High-Purity Isolation of Methyl 5-bromo-2-fluoro-4-nitrobenzoate via Flash Column Chromatography
Abstract & Introduction Methyl 5-bromo-2-fluoro-4-nitrobenzoate is a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs) and other benzimidazole-based th...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
Methyl 5-bromo-2-fluoro-4-nitrobenzoate is a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs) and other benzimidazole-based therapeutics. Its high-purity isolation is often complicated by the presence of unreacted starting material (Methyl 5-bromo-2-fluorobenzoate) and regioisomeric byproducts formed during electrophilic aromatic nitration.
This application note provides a robust, self-validating protocol for the purification of this compound. Unlike generic guides, this protocol addresses the specific physicochemical challenges of halogenated nitro-aromatics, emphasizing stationary phase interactions and solubility management to maximize yield and purity.
Key Chemical Properties
Property
Description
Chromatographic Implication
Structure
Highly electron-deficient aromatic ring
Strong UV absorption; moderate interaction with silica silanols.
Polarity
Low-to-Moderate
Elutes in low-polarity mobile phases (e.g., <20% EtOAc).
Stability
Ester linkage susceptible to hydrolysis
Avoid prolonged exposure to acidic silica; ensure dry loading.
Solubility
Low in Hexanes; High in DCM/EtOAc
"Liquid loading" in Hexanes is often impossible; Solid loading is recommended.
Pre-Chromatography Considerations: The "Clean-Up"
Successful chromatography begins in the workup. The nitration reaction typically utilizes concentrated
and .[1] Injecting residual mineral acids onto a silica column will degrade the stationary phase and hydrolyze the methyl ester to the corresponding benzoic acid, which will streak and contaminate the product.
Mandatory Pre-Column Workup Protocol
Quench: Pour the reaction mixture over crushed ice to precipitate the crude ester.
Neutralization: Wash the organic extract (EtOAc or DCM) with saturated
Concentration: Evaporate solvent to yield the crude solid. Do not attempt to purify the wet reaction mixture directly.
Method Development & TLC Strategy
Before committing the bulk material, establish the separation factor (
) using Thin Layer Chromatography (TLC).
Stationary Phase: Silica Gel
Mobile Phase Screening: Hexane (Hex) and Ethyl Acetate (EtOAc).
Solvent System (Hex:EtOAc)
Expected Result
Action
95:5
Product
Too slow.
90:10
Product
Ideal for Column.
80:20
Product
Too fast; poor resolution from impurities.
Visualization:
UV (254 nm): The nitro and bromo groups quench fluorescence strongly. The product will appear as a dark spot.[3]
Stain: Generally not required, but
will not stain this electron-poor ring effectively.
Detailed Purification Protocol
Phase 1: Column Preparation & Loading
Critical Decision: Liquid Load vs. Solid Load.
Because Methyl 5-bromo-2-fluoro-4-nitrobenzoate has poor solubility in pure hexane, liquid loading (dissolving in minimal solvent) often requires adding too much polar solvent (DCM or EtOAc) to get it into solution. This causes "band broadening" and loss of resolution.
Recommendation:Solid Load (Dry Load)
Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).
Add silica gel (ratio: 1.5g silica per 1g crude).
Evaporate the solvent under vacuum (Rotavap) until a free-flowing powder remains.
Pack this powder on top of the pre-equilibrated column.
Phase 2: Gradient Elution
Column: Flash Cartridge (e.g., 40g Silica for 2-5g crude).
Flow Rate: 25-40 mL/min (depending on column diameter).
Note: The product typically elutes between 8% and 12% EtOAc.
Phase 3: Fraction Collection & Analysis
Collect fractions in test tubes.
Spot fractions on TLC plates; visualize under UV.
The "Overlap" Trap: The unreacted starting material (Methyl 5-bromo-2-fluorobenzoate) is less polar and will elute before the nitro product. Ensure baseline separation between the first major peak (SM) and the second major peak (Product).
Visual Workflows (Graphviz)
Diagram 1: Purification Decision Matrix
This diagram illustrates the logic flow for selecting the loading method and troubleshooting co-elution.
Caption: Decision matrix for loading techniques and troubleshooting separation efficiency.
Diagram 2: Experimental Workflow
The complete path from reaction quench to isolated product.
Caption: Step-by-step experimental workflow from synthesis to validation.
Troubleshooting & Optimization
Issue
Cause
Solution
Streaking / Tailing
Residual Acid or Overloading
Wash crude with again. If overloading, split into two runs.
Poor Separation from SM
Similar Polarity
Switch solvent system to Toluene/Hexane or DCM/Hexane . The - interactions of Toluene can alter selectivity for nitro-aromatics.
Product Decomposition
Hydrolysis on Silica
Elute faster (increase polarity slightly) or use neutral alumina instead of silica.
Safety & Handling
Nitro Compounds: Potentially explosive if heated dry. Do not rotary evaporate to total dryness at high temperatures (>50°C).
Halogenated Waste: Dispose of all fractions in halogenated organic waste containers.
Silica Dust: Wear an N95 mask or work in a fume hood when handling dry silica for solid loading.
References
Nitration of Methyl Benzoate Derivatives
Kamm, O.; Segur, J. B.[1] "Methyl m-nitrobenzoate."[4] Organic Syntheses, Coll.[1] Vol. 1, p.372 (1941). Describes the fundamental nitration and purification logic for methyl benzoates.
General Purification of Nitro-Aromatics
BenchChem Technical Support.[3] "Synthesis and Purification of Nitrobenzoate Esters." Highlights the use of Hexane/EtOAc gradients and TLC monitoring.
Specific Intermediate Context (Kinase Inhibitors)
World Intellectual Property Organization (WIPO). Patent WO2013/184757.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Recrystallization Protocols for Methyl 5-bromo-2-fluoro-4-nitrobenzoate
Abstract & Critical Utility
Methyl 5-bromo-2-fluoro-4-nitrobenzoate (CAS 1807071-62-0 ) is a high-value pharmacophore intermediate, frequently employed in the synthesis of next-generation kinase inhibitors (e.g., EGFR, BTK targets).[1] Its structural complexity—featuring three distinct electron-withdrawing groups on a benzene core—makes it prone to the formation of tenacious regioisomeric impurities during nitration synthesis.
Achieving >99% purity is critical at this stage; downstream reduction of the nitro group to an aniline often yields unstable intermediates where purification is significantly more difficult. This guide details a robust, scalable recrystallization protocol designed to sequester inorganic salts and reject regioisomeric byproducts.
Physicochemical Profile & Solubility Logic
Understanding the solute-solvent interaction is the prerequisite for successful crystallization. The target molecule possesses a polar nitro group and an ester, yet the bromo-fluoro substitution adds significant lipophilicity.
Property
Description
Chemical Formula
C₈H₅BrFNO₄
Molecular Weight
278.03 g/mol
Appearance
Off-white to pale yellow crystalline solid
Melting Point
Typically 55–65 °C (Dependent on polymorph/purity)
Solubility (Cold)
Low in Water, Hexanes; Moderate in EtOH, MeOH
Solubility (Hot)
High in EtOH, EtOAc, Acetone, Toluene
Solvent Selection Strategy:
We utilize a "Polarity-Gradient" approach. The nitro and ester functionalities suggest high solubility in polar aprotic solvents (EtOAc) and hot protic solvents (EtOH). The hydrophobic halogens suggest low solubility in water and alkanes.
System A (Primary): Ethanol/Water. Best for removing inorganic salts (NaNO₃/KBr from synthesis) and highly polar degradation products.
System B (Orthogonal): Ethyl Acetate/Heptane. Best for rejecting unreacted starting materials (e.g., Methyl 5-bromo-2-fluorobenzoate) and non-polar regioisomers.[1]
Decision Matrix: Solvent System Selection
Before proceeding, use this logic flow to determine the optimal solvent system based on your crude material's impurity profile.
Figure 1: Solvent selection decision tree based on impurity profile.
Detailed Experimental Protocol
Method A: Ethanol/Water (Standard)
Recommended for crude material containing inorganic salts or colored impurities.[1]
Slurry Generation: Transfer 10.0 g of crude solid into a 250 mL Erlenmeyer flask. Add 40 mL of Ethanol (4 vol). Add a magnetic stir bar.[2]
Dissolution: Heat the mixture to reflux (~78 °C) with stirring.
Expert Note: If the solid does not dissolve completely after 10 mins at reflux, add hot Ethanol in 2 mL increments until dissolution is complete. Do not exceed 8 volumes total.
Hot Filtration (Crucial):
If the solution remains cloudy (inorganic salts) or has particulate matter, perform a rapid hot filtration through a pre-warmed glass frit or Celite pad.
Why? Salts like NaBr act as nucleation sites, causing premature and impure precipitation.
Nucleation Point: Return filtrate to the hot plate and bring back to gentle reflux. Remove from heat.
Anti-Solvent Addition: While the solution is still hot (~70 °C), add hot water dropwise until a persistent turbidity (faint cloudiness) is observed.
Verify no hydrolysis of the methyl ester (singlet ~3.9 ppm).[1]
XRPD
Distinct Pattern
Check for polymorph consistency (crucial for GMP scale-up).
LOD
<0.5% w/w
Loss on Drying ensures solvent removal.
Recrystallization Workflow Diagram:
Figure 2: Step-by-step unit operation flow for purification.[1]
Troubleshooting Common Issues
Oiling Out: If the product forms a yellow oil at the bottom instead of crystals:
Cause: Solution is too concentrated or anti-solvent was added too fast/too hot.
Fix: Re-heat to dissolve the oil. Add a small amount of the good solvent (EtOH or EtOAc). Seed the solution with a pure crystal at 50 °C.
Low Yield:
Cause: Too much solvent used during dissolution.
Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling (Second Crop). Note that the second crop is usually lower purity.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Nitration Impurity Management
Topic: Removal of Dinitro Byproducts in Nitration Reactions
Ticket ID: NIT-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Executive Summary
The presence of dinitro byproducts (over-nitration) in mononitration reactions is a pervasive challenge caused by the deactivating yet directing nature of the nitro group. While the nitro group strongly deactivates the ring toward electrophilic aromatic substitution (EAS), elevated temperatures, improper stoichiometry, or inadequate heat transfer can surmount this activation energy barrier, leading to dinitro impurities.
This guide provides a hierarchical approach to purity: Prevention
The most effective purification is preventing the impurity from forming.[1]
Q: I am consistently seeing 5-10% dinitro impurity. My stoichiometry is 1:1. What is wrong?A: A 1:1 stoichiometric ratio often leads to localized excesses of nitrating agent if mixing is inefficient.
The Fix:
Switch to Inverse Addition: Do not add the substrate to the acid. Add the nitrating agent (mixed acid) slowly to the substrate.[2] This ensures the substrate is always in excess until the very end of the addition.
Temperature Control: Dinitration has a significantly higher activation energy (
). Maintain the reaction temperature strictly below the threshold for the second nitration (e.g., for benzene, keep < 55°C; for toluene, < 30°C) [1].
Mixing Efficiency: If your reaction is heterogeneous (two phases), the reaction occurs at the interface. Poor mixing creates "hotspots" of high acid concentration, driving dinitration. Increase impeller speed or use a high-shear mixer.
Q: Can I use inhibitors to stop the reaction at the mono-stage?A: Yes. In specific cases (like anthraquinone nitration), adding nitrite or phosphate ions can moderate the reaction rate.[3] However, the most reliable "stop" is quenching .
Protocol: Monitor conversion via HPLC/GC. Quench immediately upon reaching 95-98% conversion. Do not chase the last 2% yield; the cost of purifying dinitro byproducts outweighs the yield loss.
Section 2: Workup & Chemical Separation Strategies
Leveraging chemical reactivity differences between mono- and dinitro- species.
Q: My product is a solid, but it's contaminated with dinitro isomers. Recrystallization isn't working well.[4] What now?A: Dinitro compounds are often less soluble than mononitro compounds, making them difficult to remove if they co-crystallize.[1][5] You should employ Selective Reduction (The Zinin Reduction) .[6]
The Logic: Dinitro compounds have two electron-withdrawing groups, making the nitro groups more susceptible to reduction by mild reducing agents (like sulfides) compared to mononitro compounds [2].[1]
The Method: Treat the crude mixture with sodium sulfide (
) or sodium hydrosulfide (). This selectively reduces one nitro group of the dinitro impurity into an amine (aniline derivative).[7]
The Separation: The resulting impurity is now an amine, which is basic.[1] Wash the organic layer with dilute HCl. The amine-impurity forms a water-soluble hydrochloride salt and is washed away, leaving the pure neutral mononitro compound in the organic layer.
Q: How do I remove acidic byproducts like nitrophenols?A: Nitrophenols (formed via oxidation/hydrolysis) are significantly more acidic than nitro-alkanes/aromatics.
Protocol: Perform an alkaline wash using 5-10% Sodium Carbonate (
) or dilute Sodium Hydroxide ().
Warning: Do not use strong caustic (
) if your product is sensitive to nucleophilic aromatic substitution or hydrolysis. In those cases, use Sodium Bicarbonate () [3].[6]
Section 3: Physical Purification Techniques
Q: When should I use chromatography vs. distillation?A:
Distillation: Use only for thermally stable, liquid nitro compounds.
Critical Safety Warning: Dinitro compounds can be explosive. Distilling them concentrates the residue, increasing explosion risk. Never distill to dryness. Use high vacuum to lower the boiling point.
Chromatography: Best for lab-scale (<10g) or high-value intermediates.
Stationary Phase: Standard Silica (Normal Phase) often separates mono/dinitro well because dinitro compounds are significantly more polar.
Mobile Phase: A gradient of Hexane/Ethyl Acetate or DCM/Hexane is standard.
Q: What is the best solvent for recrystallizing mononitro compounds?A: You need a solvent system where the dinitro impurity is more soluble than the product (to stay in the mother liquor) or vastly less soluble (to be filtered off hot).
Recommendation: Ethanol/Water or Methanol/Water mixtures are "field-proven."[1]
Dinitro compounds often crystallize out first or last depending on symmetry.
Tip: If the dinitro impurity has a much higher melting point (common for symmetric dinitrobenzenes), dissolve the crude in hot solvent, filter off the undissolved dinitro solids while hot, then cool to crystallize the mononitro product [4].
Troubleshooting & Decision Matrix
Symptom
Probable Cause
Corrective Action
High Dinitro (>10%)
Temperature spikes or Inverse addition
Improve cooling; Add acid to substrate slowly.
"Oiling Out" during crystallization
Impurity profile too complex
Use "Seeding" with pure crystal; Switch to mixed solvent (EtOH/H2O).
Emulsion during workup
Acidity/Density issues
Wash with Brine; Filter through Celite; Adjust pH to neutral.
Product is colored (Red/Orange)
Nitrophenol/Oxidation byproducts
Wash with 10% NaOH or pass through a short pad of basic alumina.
Visual Guide: Purification Workflow
Caption: Decision tree for the purification of nitration reaction mixtures, prioritizing chemical removal of byproducts before physical isolation.
Standard Operating Protocol (SOP): Selective Zinin Reduction
Use this protocol when physical separation (crystallization) fails to remove dinitro impurities.
Objective: Chemically modify dinitro impurities into easily separable amines.
Preparation: Dissolve the crude nitration product (containing mononitro product + dinitro impurity) in Ethanol/Water (4:1) .
Reagent Setup: Prepare a solution of Sodium Sulfide nonahydrate (
) . You need approx. 1.5 - 2.0 equivalents relative to the impurity amount (calculate based on HPLC % area).
Reaction:
Heat the crude mixture to 60°C .
Add the sulfide solution dropwise over 20 minutes.
Observation: The solution often darkens (red/brown) due to intermediate formation.
Reflux for 30-60 minutes. Monitor via TLC (Dinitro spot should disappear; new baseline amine spot appears).
Mechanism:[1][4] The HCl protonates the newly formed amine (from the dinitro impurity), pulling it into the aqueous phase. The desired mononitro compound remains in the organic phase.
Finalize: Wash organic layer with Brine, dry over
, and concentrate.
References
Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions.
University of Texas. (n.d.). Recrystallization Techniques. Retrieved from [Link]
Chemguide. (n.d.). Nitration of Benzene and Methylbenzene. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Temperature Optimization & Kinetic Control
Status: Operational | Lead Scientist: Dr. A. Vance
Introduction: The Thermal Balancing Act
Welcome to the technical support hub for Electrophilic Aromatic Substitution (EAS). You are likely here because your nitration of a substituted methyl benzoate is failing in one of three ways: incomplete conversion , impurity formation (dinitration) , or ester hydrolysis .
The nitration of methyl benzoate is a deceptively simple reaction. While the mechanism is textbook EAS, the methyl ester group acts as a strong Electron Withdrawing Group (EWG), deactivating the ring. This creates a kinetic conflict:
Deactivation requires energy (heat) to overcome the activation barrier.
Selectivity requires cold to prevent over-nitration and hydrolysis.
This guide provides the thermal logic to navigate that conflict.
Part 1: The Thermodynamics of Temperature
Q: Why does my reaction stall at 0°C?
A: You are fighting the deactivating nature of the ester.
Unlike toluene or phenol, which nitrate instantly at 0°C, methyl benzoate has a high activation energy (
). At 0°C, the population of molecules with sufficient energy to overcome the transition state barrier is low.
The Fix: Use 0°C only for the addition of the nitrating agent (to control the exotherm). Once the reagent is added, you must ramp the temperature to 20–25°C (room temperature) to drive the reaction to completion.
Q: Why am I seeing significant dinitration impurities?
A: Your "Addition Phase" temperature was too high, or you created localized "hotspots."
The activation energy for the second nitration is significantly higher than the first. However, if the bulk temperature exceeds 15°C—or if you add acid too fast, creating a localized exotherm >30°C—you provide enough energy to overcome the second barrier.
The Fix: Maintain addition temperature <10°C. Improve stirring to dissipate heat.
Q: Why did I isolate a carboxylic acid (Benzoic Acid derivative) instead of my nitro-ester?
A: You triggered acid-catalyzed hydrolysis.
The combination of Strong Acid + Water + Heat is the perfect recipe for hydrolyzing an ester. This usually happens during the quench or if the reaction runs too hot (>50°C).
Part 2: Visualizing the Reaction Logic
The following diagram illustrates the kinetic pathways determined by temperature.
Figure 1: Kinetic pathways in nitration. Green path represents the optimized window; red dashed paths represent thermal deviations.
Part 3: Troubleshooting Matrix
Use this table to diagnose your specific outcome.
Symptom
Probable Cause
Thermal Adjustment
Low Yield / Recovered Starting Material
Reaction quenched too early or kept too cold.
Soak Phase: Increase soak time at 25°C. Do not exceed 30°C.
High Dinitro- Impurity
Exotherm spike during acid addition.
Addition Phase: Cool to -5°C. Slow down addition rate. Ensure vigorous stirring.
Why: The sulfuric acid acts as both the catalyst (protonating
) and a thermal mass to absorb heat.
Cooling: Submerge flask in an ice/salt bath to reach an internal temperature of 0°C to 5°C .
2. Preparation of Nitrating Mix
In a separate flask, mix Conc.
(1.1 equiv) with Conc. (1.5 equiv).
Pre-cool this mixture to 0°C.
Why: Mixing acids is exothermic.[5] Pre-cooling prevents a temperature spike when you add this to your substrate.[5]
3. Controlled Addition (The Critical Zone)
Add the Nitrating Mix to the Substrate solution dropwise.[6]
CRITICAL LIMIT: Maintain internal temperature < 10°C .
Troubleshooting: If temp hits 12°C, stop addition. Wait for it to drop to 5°C.
4. The "Soak" (Activation Phase)
Once addition is complete, remove the ice bath.[3]
Allow the reaction to warm to 20°C – 25°C (Room Temp).
Stir for 15–30 minutes.
Why: This provides the activation energy required for the deactivated ring to react.
5. Quench & Isolation
Pour the reaction mixture over crushed ice (approx. 5x reaction volume).
Why: Diluting acid generates massive heat. Ice absorbs this enthalpy of solution, preventing the temperature from rising high enough to cause ester hydrolysis.
Filter the resulting solid (product) and wash with cold water.[7]
Part 5: Safety Logic & Runaway Prevention
Nitration is inherently hazardous due to the potential for thermal runaway. If the reaction is too cold during addition, reagents accumulate. When they finally warm up, they react all at once.
Figure 2: Operator decision tree for preventing thermal runaway during acid addition.
References
Mechanism & Kinetics: Nitration of Methyl Benzoate. Royal Society of Chemistry (RSC) Education. Available at: [Link]
Safety & Thermal Hazards: Gustin, J.L. "Runaway reaction hazards in processing organic nitrocompounds." Institution of Chemical Engineers (IChemE) Symposium Series, No. 130. Available at: [Link]
General Methodology: Macroscale Nitration of Methyl Benzoate. University of Massachusetts Amherst. Available at: [Link]
Improving the yield of Methyl 5-bromo-2-fluoro-4-nitrobenzoate synthesis.
An In-Depth Guide to Optimizing the Synthesis of Methyl 5-bromo-2-fluoro-4-nitrobenzoate Welcome to the Technical Support Center for the synthesis of Methyl 5-bromo-2-fluoro-4-nitrobenzoate. This guide is designed for re...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to Optimizing the Synthesis of Methyl 5-bromo-2-fluoro-4-nitrobenzoate
Welcome to the Technical Support Center for the synthesis of Methyl 5-bromo-2-fluoro-4-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this critical chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting strategies to empower your experimental success.
Methyl 5-bromo-2-fluoro-4-nitrobenzoate is a key building block in the synthesis of various pharmaceutical compounds. Its efficient synthesis is therefore of significant importance. This guide addresses common challenges encountered during its preparation and offers practical, field-tested solutions.
Synthetic Pathway Overview
The synthesis of Methyl 5-bromo-2-fluoro-4-nitrobenzoate can be approached via two primary routes:
Route A: Nitration of a Precursor Ester. This involves the direct nitration of a suitable methyl bromo-fluorobenzoate.
Route B: Esterification of a Carboxylic Acid. This route first involves the synthesis of 5-bromo-2-fluoro-4-nitrobenzoic acid, followed by its esterification.
The choice of route often depends on the availability and cost of the starting materials.
Caption: General synthetic routes to Methyl 5-bromo-2-fluoro-4-nitrobenzoate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis, providing insights into their causes and actionable solutions.
Q1: My yield is consistently low during the nitration step. What are the likely causes and how can I improve it?
Low yield in nitration is a frequent challenge. The primary culprits are inadequate temperature control and suboptimal reagent ratios, which can lead to side reactions.
Possible Causes & Solutions:
Reaction Temperature: The nitration of aromatic compounds is highly exothermic. If the temperature rises uncontrollably, it can lead to the formation of di-nitro byproducts or even decomposition of the starting material.[1]
Solution: Maintain a strict temperature range, typically between 0-10°C, throughout the addition of the nitrating mixture. Use an ice-salt bath for efficient cooling and add the nitrating agent dropwise to manage the exotherm.[2]
Rate of Addition of Nitrating Agent: Adding the nitrating mixture too quickly can cause localized overheating, promoting side reactions.
Solution: A slow, controlled, dropwise addition of the pre-mixed and cooled nitrating agent into the solution of the starting material is crucial.[1]
Purity of Starting Materials: Impurities in the starting ester can react with the nitrating mixture, consuming reagents and generating unwanted byproducts.
Solution: Ensure the starting methyl bromo-fluorobenzoate is of high purity. If necessary, purify it by distillation or recrystallization before use.
Reaction Quenching: The method of quenching the reaction can impact the final yield.
Solution: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This helps to dissipate heat and precipitate the product effectively.[2][3]
Q2: I am observing the formation of multiple products in my nitration reaction. How can I improve the regioselectivity?
The formation of isomers is a common issue in electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring determine the position of the incoming nitro group. In the case of a starting material like 3-bromo-4-fluorobenzoic acid or its ester, the bromine and fluorine atoms are ortho, para-directing, while the carboxylic acid or ester group is a meta-director. The interplay of these effects dictates the final product distribution.[4][5]
Improving Selectivity:
Controlling Reaction Temperature: Lower temperatures (e.g., 0-5°C) can enhance the selectivity for the desired isomer by reducing the activation energy available for the formation of less-favored isomers.[1]
Choice of Starting Material: The relative positions of the existing substituents are critical. Starting with a precursor where the desired substitution pattern is sterically and electronically favored is key.
Q3: The esterification of 5-bromo-2-fluoro-4-nitrobenzoic acid is incomplete or gives a low yield. What can I do?
Esterification is an equilibrium-controlled process. To achieve a high yield, the equilibrium must be shifted towards the product side.
Troubleshooting Esterification:
Problem
Possible Cause
Solution
Incomplete Reaction
Equilibrium not shifted sufficiently towards the product.
Use a large excess of methanol to act as both solvent and reagent. Alternatively, remove water as it forms using a Dean-Stark apparatus if the reaction is conducted in a suitable solvent.
Hydrolysis of Product
Presence of excess water during workup or purification.
Ensure all workup steps are performed under anhydrous or near-anhydrous conditions until the final aqueous wash. Dry the organic extracts thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.[6]
Inefficient Catalyst
Insufficient amount or activity of the acid catalyst (for Fischer esterification).
Use a catalytic amount of a strong acid like concentrated sulfuric acid.[6] For substrates sensitive to strong acids, milder conditions using reagents like thionyl chloride in methanol can be effective.[7]
Alternative Method
Fischer esterification is not suitable for the substrate.
Consider alternative esterification methods. For example, reacting the carboxylic acid with methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.[8]
Q4: I'm having difficulty purifying the final product. It either "oils out" during recrystallization or I get poor separation with column chromatography. What are your recommendations?
Purification is a critical step to obtain high-purity Methyl 5-bromo-2-fluoro-4-nitrobenzoate.
Recrystallization Troubleshooting:
"Oiling Out": This occurs when the melting point of the solute is lower than the boiling point of the solvent.
Solution: Use a lower-boiling point solvent or a solvent mixture. Ensure the initial dissolution is performed at the lowest temperature necessary to achieve a saturated solution.[9]
No Crystal Formation: The solution may not be sufficiently supersaturated.
Solution: Try scratching the inside of the flask with a glass rod to induce nucleation, add a seed crystal of the pure compound, or slowly evaporate some of the solvent to increase the concentration.[9]
Recommended Solvents: A mixture of ethanol and water, or isopropanol, can be effective for recrystallizing similar nitrobenzoic acid derivatives.[1]
Column Chromatography Optimization:
Solvent System: A common mobile phase for compounds of this polarity is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.
Solution: Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that gives a retention factor (Rf) of approximately 0.25-0.35 for the desired product. This will ensure good separation on the column.
Frequently Asked Questions (FAQs)
Q: What are the most critical safety precautions for this synthesis?A: The nitration step requires extreme caution. The nitrating mixture (concentrated nitric and sulfuric acids) is highly corrosive and a strong oxidizing agent. Reactions should be conducted in a well-ventilated fume hood, and personal protective equipment (lab coat, safety goggles, and acid-resistant gloves) must be worn at all times. The reaction is exothermic and must be cooled adequately to prevent it from running out of control.
Q: How can I reliably confirm the identity and purity of my synthesized Methyl 5-bromo-2-fluoro-4-nitrobenzoate?A: A combination of analytical techniques is recommended:
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure by showing the expected proton and carbon signals and their couplings.[10]
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[10]
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product by separating it from any residual starting materials or byproducts.[9]
Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of high purity.[1]
Detailed Experimental Protocols
The following protocols are generalized methodologies based on established procedures. Researchers should adapt them as necessary for their specific laboratory conditions and scale.
Protocol 1: Nitration of Methyl 3-bromo-4-fluorobenzoate
Caption: Workflow for the nitration of a precursor ester.
Procedure:
In a flask, carefully add concentrated sulfuric acid and cool it to 0°C in an ice bath.
Slowly add concentrated nitric acid to the cooled sulfuric acid to prepare the nitrating mixture, keeping the temperature below 10°C.
In a separate reaction vessel, dissolve methyl 3-bromo-4-fluorobenzoate in concentrated sulfuric acid and cool the solution to 0-5°C.
Add the prepared nitrating mixture dropwise to the solution of the ester, ensuring the temperature does not exceed 10°C.
After the addition is complete, stir the mixture at 0-10°C for 1-2 hours, monitoring the reaction by TLC.
Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
Collect the precipitated solid by vacuum filtration and wash with cold water.
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Esterification of 5-bromo-2-fluoro-4-nitrobenzoic acid
Procedure:
To a solution of 5-bromo-2-fluoro-4-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude ester by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
References
ATSDR. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrotoluene. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]
Ningbo Inno Pharmchem Co., Ltd. (2023, June 9). Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid. Retrieved from [Link]
Filo. (2024, October 27). Nitration of 3-bromobenzoicacid give what product? Retrieved from [Link]
Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
Google Patents. (n.d.). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link]
PubChem. (n.d.). Methyl 2-Fluoro-5-Hydroxy-4-Nitrobenzoate. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. Retrieved from [Link]
Oakwood Chemical. (n.d.). 2-Bromo-4-fluoro-5-nitrobenzoic acid. Retrieved from [Link]
ResearchGate. (n.d.). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. Retrieved from [Link]
Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]
Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
Current Status: Operational | Support Level: Tier 3 (Senior Application Scientist)[1]
Introduction: Understanding Your Scaffold
Welcome to the technical support hub for Methyl 5-bromo-2-fluoro-4-nitrobenzoate . This molecule is a "loaded spring" in medicinal chemistry—highly functionalized and reactive. It serves as a critical intermediate for synthesizing kinase inhibitors (e.g., EGFR, p38 MAP kinase) and PROTAC linkers.[1]
However, its utility is also its liability. You are managing three distinct electrophilic sites and one reducible group simultaneously.
The Reactivity Triad:
C2-Fluorine: The primary site for Nucleophilic Aromatic Substitution (
). Activated by the para-nitro and ortho-ester groups.[1]
C5-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald).[1] Activated by the ortho-nitro group.
C1-Methyl Ester: Susceptible to hydrolysis (to acid) or transesterification.
C4-Nitro: A strong activating group that is itself susceptible to reduction or displacement (denitration).
Visualizing the Reactivity Landscape
The following diagram maps the competitive pathways and potential failure points when working with this scaffold.
Figure 1: Reactivity map detailing the primary reaction pathways (dashed) and competitive side reactions (red) for Methyl 5-bromo-2-fluoro-4-nitrobenzoate.[1]
Troubleshooting & FAQs
Module 1: Nucleophilic Substitution (
) Issues
Q: I am trying to displace the Fluorine with an amine, but I see multiple spots on TLC. Is the Bromine reacting?
A: It is possible, but less likely than you think.
The Science: In
reactions, Fluorine is a superior leaving group to Bromine by orders of magnitude (often 100-1000x faster) when activated by strong electron-withdrawing groups (EWGs). The C2-F is activated by the para-Nitro and ortho-Ester.[1] The C5-Br is activated only by the ortho-Nitro.[1]
The Diagnosis: The extra spots are likely:
Hydrolysis Product: If you used hydroxide or wet solvents, the ester may have hydrolyzed to the acid (remains at baseline) or the F was replaced by OH (phenol).
Regioisomer: If your nucleophile is extremely small and "hard" (e.g., methoxide), it might attack the C5-Br or even the C4-Nitro (denitration), though C2-F remains the kinetic favorite.
Bis-substitution: If you used high heat (>80°C) and excess amine, you may have displaced both halides.
Protocol Adjustment:
Lower the Temperature: Run the reaction at 0°C to RT initially. C2-F displacement often proceeds at mild temperatures.[1]
Control Stoichiometry: Use exactly 1.0–1.1 equivalents of the amine.
Base Selection: Switch from inorganic bases (Carbonates) to organic bases (DIPEA, TEA) in aprotic solvents (THF, DCM) to minimize harshness.
Module 2: Ester Stability
Q: My product mass is M+14 or M-14 relative to expected. What happened?
A: You have likely encountered Transesterification .
The Cause: Using an alcohol solvent that does not match your ester. If you reflux a methyl ester in Ethanol with a base (even a weak one like
), the ethoxide formed in equilibrium will displace the methoxide.
M+14: Methyl (15)
Ethyl (29).
M-14: Ethyl
Methyl.
The Fix:
Rule of Thumb: Always match the solvent to the ester (MeOH for methyl esters).
Better Option: Use non-nucleophilic, polar aprotic solvents like Acetonitrile (MeCN) , DMF , or THF .[1] These prevent transesterification entirely.
Q: The ester disappeared and the product is now water-soluble.A: You hydrolyzed the ester to a Carboxylic Acid (
Use: Anhydrous conditions with DIPEA (Hünig's base).
Module 3: Cross-Coupling & Nitro Integrity
Q: Can I perform a Suzuki coupling on the Bromine before displacing the Fluorine?
A: Yes, but it is risky.
Risk 1: Denitration/Reduction: Palladium catalysts + Hydrogen sources (or even borohydrides) can reduce the Nitro group to an amine or hydroxylamine.
Risk 2: Fluorine Hydrolysis: Suzuki conditions usually require aqueous base (
/). The highly activated Fluorine is susceptible to hydrolysis by water/base at elevated temperatures (80-100°C).
Strategy: It is generally safer to perform the
(Amine displacement of F) first. The resulting amine donates electron density into the ring, slightly deactivating the system, which makes the subsequent Suzuki coupling on the Bromine more chemically stable (though potentially slower).
Validated Experimental Protocols
Protocol A: Chemoselective
(Displacement of F)
Target: Substitution of F at C2 without affecting Br or Ester.
Target: Coupling at C5-Br after C2 has been substituted.
Pre-requisite: Ensure the Nitro group is compatible with your catalyst system.
Solvent: 1,4-Dioxane : Water (4:1).[2] Degas thoroughly (sparge with Argon for 15 mins).
Base:
(2.0 eq) or .
Catalyst:
(0.05 eq). Why? Ferrocene ligands are robust and less likely to facilitate nitro reduction compared to Pd/C.
Temperature: 80°C.
Time: 4-12 hours.
References
Nucleophilic Arom
) Selectivity:
Detailed mechanism of F vs Br displacement in nitro-activ
Source: Bunnett, J. F., & Zahler, R. E. (1951).[1] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews.
Reduction of Nitro Groups (Side Reactions)
Overview of nitro group reduction during metal-c
Source: "Reduction of Nitro Compounds."[3][4][5][6] Common Organic Chemistry.
Regioselectivity in Poly-halogenated Nitrobenzenes
Specific examples of 2-fluoro-4-nitro regioselectivity.
Source: "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene."[7] Organic Process Research & Development.
Synthesis of Kinase Inhibitors (Application Context)
Use of bromopyridine and nitrobenzoate intermediates in p38 MAP kinase inhibitor synthesis.
Disclaimer: These protocols are provided for research purposes. Always consult the specific MSDS for Methyl 5-bromo-2-fluoro-4-nitrobenzoate and perform a risk assessment before experimentation.
Challenges in the purification of halogenated nitroaromatic compounds.
Technical Support Center: Halogenated Nitroaromatic Compounds Current Status: [ONLINE] Lead Scientist: Dr. Aris Thorne, Senior Application Specialist Ticket Queue: Open Welcome to the Purification Support Hub You have re...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Halogenated Nitroaromatic CompoundsCurrent Status: [ONLINE]
Lead Scientist: Dr. Aris Thorne, Senior Application Specialist
Ticket Queue: Open
Welcome to the Purification Support Hub
You have reached the specialized support unit for Halogenated Nitroaromatics . We understand that these compounds—critical intermediates for APIs and agrochemicals—present a "perfect storm" of purification challenges: they are thermally unstable, prone to nucleophilic attack, and their regioisomers possess frustratingly similar physicochemical properties.
This guide is structured as a series of resolved support tickets , addressing the most frequent failure modes we see in the field.
Module 1: Thermal Safety & Distillation
Ticket #409: "My product turned black and pressurized the flask during vacuum distillation."
Diagnosis:
You likely triggered an autocatalytic decomposition. Nitro groups (
) possess high potential energy. When attached to a benzene ring with a halogen, the thermal stability is often compromised by impurities or isomeric variations (e.g., ortho-isomers are often less stable than para-isomers due to internal redox mechanisms like anthranil formation) [1].
The Causality:
Decomposition of nitroaromatics is highly exothermic.[1] If the rate of heat generation exceeds the rate of heat loss (which happens easily in bulk distillation), the reaction accelerates exponentially—a thermal runaway . The "black tar" is polymerized decomposition product; the pressure spike is the rapid release of
and gases.
Troubleshooting Protocol:
The "DSC First" Rule: Never scale up a distillation without Differential Scanning Calorimetry (DSC) data.
Do not rely on water aspirators. Use a high-vacuum pump (< 1 mbar) to lower the boiling point significantly.
Why? Every 10 mbar drop can lower the boiling point by ~10-15°C, keeping you in the safe zone.
Avoid Dryness:
Crucial: Never distill to dryness. The residue often contains polynitrated impurities or inorganic salts (like iron from rust) that catalyze decomposition [2]. Leave at least 10-15% of the pot volume.
Module 2: Isomer Separation (The "Impossible" Split)
Ticket #882: "I cannot separate o-chloronitrobenzene from p-chloronitrobenzene by distillation. The boiling points are too close."
Diagnosis:
You are fighting thermodynamics. The boiling point difference (
) between ortho and para isomers of halogenated nitroaromatics is often . Standard fractional distillation requires a theoretical plate count that is operationally unfeasible.
Data Comparison (The Challenge):
Compound
Boiling Point (C)
Melting Point (C)
Separation Feasibility
o-Chloronitrobenzene
~246
32-34
Distillation: Poor
p-Chloronitrobenzene
~242
83-84
Crystallization: Excellent
m-Chloronitrobenzene
~236
44-46
Crystallization: Moderate
The Solution: Melt Crystallization
Since the
is negligible but the (Melting Point difference) is significant (~50°C), you must switch from vapor-liquid separation to solid-liquid separation [3].
Full Melt: Heat the crude mixture until completely liquid (approx. 85°C).
Controlled Cooling: Lower the temperature slowly to just below the melting point of the para isomer (e.g., 75°C). Seed with pure p-isomer crystals.
Nucleation: The higher-melting para isomer will crystallize on the vessel walls/internals, while the ortho isomer (and impurities) remains in the liquid "mother liquor."
Drain: Drain the liquid (enriched in ortho).
Sweating (The Critical Step): Slowly raise the temperature of the solid mass just below its melting point.
Mechanism:[3][4][5][6][7][8] Impurities trapped in the crystal lattice lower the local melting point. These impure regions melt first and drain away, leaving hyper-pure crystals behind [4].
Final Melt: Melt the remaining solid to harvest >99% pure para-isomer.
Module 3: Chemical Stability & Side Reactions
Ticket #215: "I lost my halogen atom during the alkaline wash. The product is now a phenol or ether."
Diagnosis:
You have inadvertently performed a Nucleophilic Aromatic Substitution (
) .
The Science:
In standard aromatics (like chlorobenzene), the halogen is stable. However, the nitro group is a strong electron-withdrawing group (EWG).[5] It pulls electron density out of the ring, making the carbon attached to the halogen electron-deficient (electrophilic).
If you use a strong base (NaOH) or a nucleophilic solvent (MeOH) at high pH, the nucleophile attacks the ring, forming a Meisenheimer Complex , and eventually expels the halogen [5].
Visualizing the Trap:
Figure 1: The
mechanism. The nitro group activates the ring, allowing nucleophiles to displace the halogen, creating impurities.
Prevention Protocol:
pH Control: Avoid pH > 9 during workups. Use mild buffers (Phosphate or Bicarbonate) instead of NaOH/KOH.
Solvent Choice: Do not use methanol or ethanol if strong bases are present (risk of forming anisoles/phenetoles). Use non-nucleophilic solvents like DCM, Toluene, or THF.
Temperature:
reactions have higher activation energies than simple neutralizations. Keep workups cold (< 5°C) to kinetically inhibit substitution.[2]
Module 4: Analytical Method Development
Ticket #701: "My HPLC peaks for ortho and para isomers are co-eluting on C18."
Diagnosis:
Standard C18 columns rely on hydrophobic interactions. Isomers often have identical hydrophobicity (
). You need a stationary phase that discriminates based on shape selectivity and - interactions .
Recommended Columns:
Phenyl-Hexyl: The phenyl ring in the stationary phase interacts with the
-electrons of the nitroaromatic. The ortho isomer (sterically twisted) interacts differently than the flat para isomer.
PFP (Pentafluorophenyl): Excellent for halogenated compounds. The fluorine atoms on the column create a "fluorine-fluorine" interaction and strong dipole interactions that separate positional isomers effectively.
Summary Decision Tree
Use this logic flow to determine your purification strategy.
Figure 2: Strategic decision tree for selecting the safe and effective purification method.
References
Wang, J., et al. (2013). "Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds." International Journal of Molecular Sciences. Available at:
Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. (General reference on DSC/TMR safety protocols for nitro compounds).
Hanson, C., & Patel, A. N. (1968). "Separation of Chloronitrobenzene Isomers by Solvent Extraction." Journal of Applied Chemistry. Available at:
TNO. "Melt Crystallization Technology." (Industrial application of sweating/melt crystallization).[9][10][11][12] Available at:
Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Available at:
Technical Support Center: Stability and Storage of Methyl 5-bromo-2-fluoro-4-nitrobenzoate
Welcome to the Technical Support Center for Methyl 5-bromo-2-fluoro-4-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Methyl 5-bromo-2-fluoro-4-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent decomposition during storage and ensure the integrity of your experiments.
I. Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of Methyl 5-bromo-2-fluoro-4-nitrobenzoate.
Q1: What are the ideal storage conditions for Methyl 5-bromo-2-fluoro-4-nitrobenzoate?
A1: For optimal long-term stability, Methyl 5-bromo-2-fluoro-4-nitrobenzoate should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is room temperature. It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric contaminants.[1][2] The compound should be stored away from strong oxidizing agents and strong bases, as these can promote degradation.[2]
Q2: I received my vial of Methyl 5-bromo-2-fluoro-4-nitrobenzoate and it has a slight yellow tint. Is it degraded?
A2: A slight yellow color is not necessarily an indication of degradation. Many nitroaromatic compounds are inherently light yellow. However, a significant change in color, such as turning dark yellow, brown, or the appearance of visible particulates, could suggest decomposition. If you observe such changes, it is advisable to perform an analytical check for purity, for instance, using High-Performance Liquid Chromatography (HPLC).
Q3: What are the primary chemical groups in Methyl 5-bromo-2-fluoro-4-nitrobenzoate that are susceptible to degradation?
A3: The molecule has three main functional groups that can be susceptible to degradation under certain conditions:
Methyl Ester: This group is prone to hydrolysis, especially in the presence of acids or bases, which would yield 5-bromo-2-fluoro-4-nitrobenzoic acid and methanol.[3][4]
Nitroaromatic Ring: The nitro group makes the aromatic ring electron-deficient and can influence its reactivity. While generally stable, nitroaromatic compounds can undergo reduction or participate in photochemical reactions.[5] The presence of halogen substituents (bromo and fluoro) can also affect the ring's stability and reactivity.
Carbon-Halogen Bonds (C-Br, C-F): These bonds are generally stable, but can be susceptible to cleavage under harsh conditions, such as high heat or strong nucleophiles.
II. Troubleshooting Guide: Identifying and Preventing Decomposition
This section provides a structured approach to troubleshooting potential decomposition issues.
Issue 1: Gradual Loss of Purity Over Time in Storage
Symptom: HPLC analysis shows a decrease in the main peak area and the appearance of new, smaller peaks over weeks or months of storage.
Potential Cause: The most likely cause is slow hydrolysis of the methyl ester due to exposure to ambient moisture.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting gradual purity loss.
Preventative Measures:
Inert Atmosphere: For highly sensitive applications or very long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.
Desiccation: Store the vial inside a desiccator containing a suitable desiccant like silica gel to maintain a low-humidity environment.
Issue 2: Rapid Decomposition After Reconstitution in Solution
Symptom: A freshly prepared solution of the compound shows significant degradation within hours or a few days when analyzed by HPLC.
Potential Causes:
Solvent-Induced Degradation: The solvent may contain impurities (e.g., acidic or basic residues) that catalyze hydrolysis. The solvent itself (e.g., protic solvents) might participate in degradation, especially if exposed to light.
Photodegradation: Exposure of the solution to ambient or UV light can induce photochemical reactions. Aromatic compounds, in general, can be unstable under photochemical conditions.[5]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting rapid solution-phase decomposition.
Preventative Measures:
Fresh Solutions: Prepare solutions fresh before use whenever possible.
Cold Storage: If a solution must be stored, keep it at a low temperature (e.g., 2-8 °C or -20 °C), provided the compound is soluble and stable at that temperature. Always perform a small-scale stability test before storing large quantities of valuable solutions.
III. Advanced Analysis: Characterizing Degradation Products
Understanding the potential degradation products is key to developing a robust, stability-indicating analytical method. Based on the chemical structure of Methyl 5-bromo-2-fluoro-4-nitrobenzoate, the following are the most probable degradation pathways.
Predicted Degradation Pathways
Caption: Predicted degradation pathways for Methyl 5-bromo-2-fluoro-4-nitrobenzoate.
Analytical Methodologies for Degradation Monitoring
A stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.[1][2][6]
Table 1: Recommended Analytical Techniques
Technique
Application
Key Considerations
HPLC-UV
Primary method for routine purity testing and stability studies.
A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic or acetic acid) is a good starting point. UV detection should be performed at a wavelength that provides a good response for both the parent compound and potential degradants.[7][8]
LC-MS/MS
Identification and structural elucidation of unknown degradation products.
Provides accurate mass and fragmentation data, which is essential for proposing the structures of new impurities.[9]
GC-MS
Analysis of potential volatile degradation products.
Useful if decarboxylation or other fragmentation reactions are suspected, leading to more volatile byproducts.[10]
NMR
Definitive structural confirmation of isolated degradation products.
1H and 13C NMR can provide detailed structural information to confirm the identity of impurities.[11]
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of Methyl 5-bromo-2-fluoro-4-nitrobenzoate, a forced degradation study can be performed.[12][13][14][15] This involves subjecting the compound to harsh conditions to accelerate decomposition.
1. Sample Preparation:
Prepare a stock solution of Methyl 5-bromo-2-fluoro-4-nitrobenzoate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature for a shorter duration (e.g., 30 minutes, 1, 2, 4 hours), as base-catalyzed hydrolysis is often faster.[4]
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[16]
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C). Also, prepare a solution and heat it to 60°C.
Photodegradation: Expose a solution of the compound to a photostability chamber with a controlled light source (e.g., UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
At each time point, withdraw an aliquot of the stressed sample.
Neutralize the acidic and basic samples before analysis.
Analyze all samples by a validated stability-indicating HPLC-UV method.
For samples showing significant degradation, perform LC-MS/MS analysis to identify the major degradation products.
Data Interpretation:
A significant decrease in the main peak with the concurrent appearance of new peaks indicates degradation.
The "mass balance" should be assessed to ensure that the sum of the parent compound and the degradation products accounts for the initial concentration.[12]
By following the guidance in this document, researchers can ensure the integrity of their Methyl 5-bromo-2-fluoro-4-nitrobenzoate samples, leading to more reliable and reproducible experimental outcomes.
IV. References
Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan.
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. United States Environmental Protection Agency.
Stability-indicating HPLC method: Topics by Science.gov.
Kinetic stability and transformation pathway of halogenated nitrophenols in drinking water. Journal of Hazardous Materials.
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science.
New thermal decomposition pathway for TATB. Scientific Reports.
Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.
New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Frontiers in Microbiology.
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmatutor.
Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review.
Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Molecules.
WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center.
Photochemical bromination of simple arenes. Journal of the Chemical Society, Perkin Transactions 1.
Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
(PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate.
Forced Degradation Studies. SciSpace.
Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MS(n), on-line H/D exchange and LC-NMR. Journal of Pharmaceutical and Biomedical Analysis.
Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate.
Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal-Organic Framework. Journal of the American Chemical Society.
PHOTO CHEMICAL REACTIONS OF AROMATIC COMPOUNDS#PHOTOISOMERISATION OF AROMATIC COMPOUNDS. YouTube.
Sci-Hub: Polyfluoroalkyl derivatives of nitrogen. Part XXXVI. Photochemical reaction of N-bromo- and N-chloro-bistrifluoromethylamine with cis- or trans-but-2-ene, and the synthesis of 1,2-di(bistrifluoromethylamino).
Analysis of Polycyclic Aromatic Hydrocarbons (PAH), Alkylated Derivatives, and Photo-degradation Products in Environmental and Food Samples using LC-FLD-MS/MS with Q TRAP Technology. SCIEX.
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC.
(PDF) LC-MS/MS Identification and structural characterization of biodegradation products of Nitroproston - a novel prostaglandin-based pharmaceutical compound. ResearchGate.
Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. Journal of the Serbian Chemical Society.
Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate.
Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MS(n), on-line H/D exchange and LC-NMR. PubMed.
What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? Quora.
While nitrobenzoates (esters) are nominally neutral, and nitrobenzoic acids are weak acids, both classes exhibit specific interaction mechanisms with stationary phases that lead to tailing. This guide moves beyond generic advice to address the specific dipole-dipole and H-bonding behaviors of the nitro (
) and carbonyl () moieties.
Quick Diagnostic: Which "Nitrobenzoate" are you analyzing?
Before proceeding, clarify your analyte form, as the troubleshooting path diverges:
Nitrobenzoate Esters (e.g., Methyl 4-nitrobenzoate): Neutral molecules. Tailing is usually caused by silanol interactions or solvent mismatch .[2][3]
Nitrobenzoic Acids (or Salts): Ionizable species (
). Tailing is almost always caused by incorrect pH leading to mixed ionization states.
The Chemistry of Tailing (Root Cause Analysis)
To fix the problem, you must understand the molecular mechanism.
Mechanism A: Secondary Silanol Interactions (The "Hidden" Grip)
Even if you are analyzing neutral esters, the nitro group is a strong dipole and a weak hydrogen bond acceptor.
The Trap: Residual silanol groups (
) on the silica surface are acidic.[1] They form hydrogen bonds with the oxygen atoms of the nitro group and the ester carbonyl.
The Result: A fraction of the analyte "sticks" to the silica surface rather than partitioning into the C18 phase, causing the "tail" on the chromatogram.
Mechanism B: Ionization Mismatch (The "Split" Personality)
If you are analyzing the acid form (or if your ester has hydrolyzed):
The Trap: At pH values near the
(approx. 3.4 for 4-nitrobenzoic acid), the analyte exists as a mixture of neutral acid and ionized base.
The Result: The ionized form elutes early; the neutral form elutes later. The rapid exchange between these forms creates a broad, tailing peak.
Visualizing the Troubleshooting Logic
The following logic tree outlines the decision process for diagnosing your specific issue.
Figure 1: Decision matrix for diagnosing peak tailing based on analyte chemistry.
Troubleshooting Q&A: Specific Solutions
Scenario 1: "I am analyzing Nitrobenzoic Acid and the peak is broad and tailing."
Q: My mobile phase is Water/Methanol (50:50). Why is it tailing?A: You lack pH control. In unbuffered water, nitrobenzoic acid partially ionizes.
The Fix: You must suppress ionization.
Protocol: Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to the aqueous portion of your mobile phase. This brings the pH to ~2.5, well below the
(3.4), forcing the analyte into its neutral, hydrophobic form.
Verification: If the peak sharpens immediately, the issue was ionization.
Scenario 2: "I am analyzing the Ester (Neutral), but I still see tailing on my C18 column."
Q: Is my column "dead"?A: Not necessarily, but it may be "active." Older "Type A" silica columns have high metal content and acidic silanols that grab the nitro group.
The Fix (Immediate): Add a "silanol blocker" to your mobile phase. Try adding 5-10 mM Ammonium Acetate. The ammonium ions compete for the silanol sites, blocking them from the nitrobenzoate.
The Fix (Long-term): Switch to a "Type B" (High Purity) end-capped column (e.g., Agilent Zorbax Eclipse Plus, Waters XBridge, or Phenomenex Kinetex). These have chemically bonded "caps" on the silanols.
Scenario 3: "The peak looks like a 'shark fin' (Fronting/Tailing mix)."
Q: I dissolved my sample in 100% Acetonitrile because it's not soluble in water. Is that a problem?A: Yes, this is the classic Solvent Mismatch Effect .
The Mechanism: When you inject a plug of strong solvent (ACN) into a weaker mobile phase, the analyte molecules at the front of the plug travel faster than those at the back until the plug dilutes. This distorts the peak.[1][3][4][5][6][7][8]
The Fix: Dissolve your sample in the mobile phase itself. If solubility is an issue, use the lowest volume of organic solvent possible (e.g., 50% ACN / 50% Water) or reduce the injection volume (from 10 µL to 2 µL).
Data Summary: Symptom vs. Solution Matrix
Symptom
Likely Cause
Confirmation Test
Corrective Action
Tailing ()
Silanol Interactions
Add 10mM TEA or Ammonium Acetate. If tailing stops, it's silanols.
Use end-capped column or mobile phase modifier.
Broad, Split Peak
pH near (Ionization)
Check pH.[1][9][10][11] If pH is 3.0-4.0, this is the cause.
Lower pH to < 2.5 (acids) or raise to > 8.0 (bases, if column permits).
If your column is contaminated with hydrophobic impurities causing tailing, use this flush sequence. Disconnect the detector to avoid fouling the flow cell.
Figure 2: Reversed-phase column regeneration workflow. IPA is used as the bridge solvent because it is miscible with both aqueous/polar solvents and non-polar hexane.
Expert Insight: The Phenyl-Hexyl Alternative
While C18 is standard, Phenyl-Hexyl columns are often superior for nitrobenzoates.
Why? The nitro aromatic ring is electron-deficient. Phenyl stationary phases offer
- interactions that are distinct from simple hydrophobic retention. This often results in sharper peaks and different selectivity for nitro-isomers compared to C18.
References
Chromatography Online (LCGC). "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing." LCGC International.
[Link]
Waters Corporation. "Leveraging Mobile Phase pH to Optimize Separations." Application Notes.
[Link]
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Technical Blog.
[Link]
Technical Support Center: Strategies for Enhancing the Solubility of Methyl 5-bromo-2-fluoro-4-nitrobenzoate in Reaction Systems
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of Methyl 5-bromo-2-fluoro-4-nitrobenzoa...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of Methyl 5-bromo-2-fluoro-4-nitrobenzoate in their chemical reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. This document is structured in a question-and-answer format to directly address the common issues faced in the laboratory.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving Methyl 5-bromo-2-fluoro-4-nitrobenzoate in my reaction solvent. What are the intrinsic properties of this compound that contribute to its poor solubility?
A1: The solubility challenges with Methyl 5-bromo-2-fluoro-4-nitrobenzoate stem from a combination of its structural features:
Aromaticity and Halogenation: The presence of a benzene ring substituted with a bromine and a fluorine atom contributes to its somewhat nonpolar and rigid nature. Halogenated aromatic compounds often exhibit limited solubility in a wide range of common solvents.
Nitro Group: The electron-withdrawing nitro group (-NO2) introduces polarity to the molecule. However, this can also lead to strong intermolecular dipole-dipole interactions in the solid state, making it more difficult for solvent molecules to break apart the crystal lattice.
Methyl Ester Group: The methyl ester group (-COOCH3) adds some polar character, but its contribution to overall solubility can be limited, especially in highly polar or nonpolar solvents.
The interplay of these functional groups results in a molecule with moderate polarity, which often leads to the "neither here nor there" solubility profile – not soluble enough in common nonpolar solvents and not polar enough for highly polar solvents.
Troubleshooting Guide: Enhancing Solubility for Reactions
Q2: What is the first step I should take to systematically improve the solubility of Methyl 5-bromo-2-fluoro-4-nitrobenzoate for my reaction?
A2: The most logical first step is a systematic solvent screening. The principle of "like dissolves like" is a good starting point, but often an oversimplification for complex molecules. A more practical approach is to test a range of solvents with varying polarities.
Here is a step-by-step protocol for a preliminary solvent screening:
Preparation: Weigh approximately 10 mg of Methyl 5-bromo-2-fluoro-4-nitrobenzoate into several small, clean vials.
Solvent Addition: To each vial, add a different solvent from the list below in 0.1 mL increments.
Observation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds. Observe if the solid dissolves completely.
Documentation: Record the approximate volume of each solvent required to fully dissolve the compound. This will give you a qualitative to semi-quantitative measure of solubility.
Table 1: Recommended Solvents for Initial Screening
These are often the most effective solvents for this class of compounds.[1] Be mindful of their high boiling points and potential reactivity in certain reactions.
Limited solubility is anticipated due to the compound's structure.
dot
graph TD {
A[Start: Poor Solubility of Methyl 5-bromo-2-fluoro-4-nitrobenzoate] --> B{Perform Solvent Screening};
B --> C{Is a single solvent effective at the desired concentration?};
C -->|Yes| D[Proceed with the chosen solvent];
C -->|No| E{Consider Co-solvent System};
E --> F[Select a primary solvent with some solubility];
F --> G[Titrate with a co-solvent of different polarity];
G --> H{Is the compound now soluble?};
H -->|Yes| I[Optimize co-solvent ratio and proceed with reaction];
H -->|No| J{Explore Temperature Adjustment};
J --> K[Gradually heat the mixture while monitoring for dissolution and stability];
K --> L{Does heating improve solubility without degradation?};
L -->|Yes| M[Run the reaction at an elevated temperature];
L -->|No| N[Consider more advanced techniques];
N --> O[Phase-Transfer Catalysis];
N --> P[Use of Solubilizing Agents];
subgraph Legend
direction LR
StartNode[Start]
ProcessNode[Process]
DecisionNode{Decision}
EndNode[End]
end
classDef start fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF;
classDef process fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF;
classDef decision fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124;
classDef end fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF;
class A,D,I,M start;
class B,E,F,G,J,K,N,O,P process;
class C,H,L decision;
}
Caption: Decision workflow for addressing solubility issues.
Q3: A single solvent isn't working well. How can I use a co-solvent system to improve the solubility of Methyl 5-bromo-2-fluoro-4-nitrobenzoate?
A3: Using a co-solvent system is an excellent strategy when a single solvent fails to provide adequate solubility. The goal is to create a solvent mixture with a polarity that is "just right" for your compound.
The Principle of Co-solvency: By mixing two or more miscible solvents, you can fine-tune the polarity of the reaction medium. For a molecule like Methyl 5-bromo-2-fluoro-4-nitrobenzoate, a mixture of a polar aprotic solvent with a less polar solvent can be effective.
Experimental Protocol: Co-solvent System Development
Primary Solvent Selection: Start with a solvent in which the compound shows at least partial solubility (e.g., THF or Acetone).
Co-solvent Addition: While stirring, slowly add a more polar, miscible co-solvent like DMF or NMP dropwise.
Observe and Optimize: Continue adding the co-solvent until the solid dissolves. Note the approximate ratio of the two solvents. It is crucial to ensure that your other reagents are also soluble and stable in this new solvent mixture.
Reaction Compatibility: Before scaling up, consider the potential impact of the co-solvent on your reaction. For example, highly polar aprotic solvents can significantly influence the rate and selectivity of certain reactions, such as Suzuki-Miyaura couplings.[2][3]
Table 2: Suggested Co-solvent Combinations
Primary Solvent
Co-solvent
Rationale
Toluene
DMF or NMP
Increases the polarity of the nonpolar solvent.
THF
DMSO or DMF
Balances the moderate polarity of THF with a stronger solubilizing agent.
Acetonitrile
Toluene
Decreases the overall polarity of the highly polar acetonitrile.
Q4: Can I just heat the reaction mixture to dissolve my compound? What are the potential risks?
A4: Increasing the temperature is a common and often effective method to increase the solubility of a solid in a liquid. For many endothermic dissolution processes, heating provides the necessary energy to overcome the crystal lattice energy.[4]
Causality Behind Temperature Effects:
Increased Kinetic Energy: Higher temperatures increase the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that can facilitate the breakdown of the crystal lattice.
Weakening of Intermolecular Forces: Increased thermal motion can weaken the intermolecular forces holding the solute molecules together in the solid state.[5]
Experimental Protocol: Assessing Thermal Effects on Solubility
Initial Slurry: Create a slurry of your compound in the chosen reaction solvent at room temperature.
Gradual Heating: While stirring, slowly increase the temperature of the mixture in increments of 10 °C.
Monitor Dissolution: Observe the temperature at which the compound fully dissolves.
Stability Check: It is crucial to ensure that your starting material is stable at the required temperature. Run a small-scale control experiment where you heat the dissolved compound for the intended reaction time and then analyze for any degradation using techniques like TLC or LC-MS.
Potential Risks of Heating:
Degradation: Many organic molecules, especially those with nitro groups, can be thermally labile.
Side Reactions: Increased temperatures can promote unwanted side reactions, leading to a lower yield of the desired product.
Solvent Loss: If using a low-boiling point solvent, you may need to use a reflux condenser to prevent solvent evaporation.
Q5: My reaction involves an aqueous phase, and my compound is insoluble in water. What strategies can I employ?
A5: For reactions in biphasic systems where your organic substrate is insoluble in the aqueous phase, Phase-Transfer Catalysis (PTC) is a powerful technique.
How Phase-Transfer Catalysis Works:
A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction can occur.[6][7] Typically, these catalysts are quaternary ammonium or phosphonium salts that can form an ion pair with the aqueous-soluble reactant, making it soluble in the organic phase.
dot
graph TD {
subgraph Aqueous Phase
A[Reactant A⁻]
end
subgraph Organic Phase
B[Methyl 5-bromo-2-fluoro-4-nitrobenzoate]
C[Product]
end
subgraph Interface
PTC[Q⁺X⁻]
end
}
Caption: Mechanism of Phase-Transfer Catalysis.
Common Phase-Transfer Catalysts:
Tetrabutylammonium bromide (TBAB)
Tetrabutylammonium hydrogen sulfate (TBAHS)
Benzyltriethylammonium chloride (TEBAC)
When to Consider PTC:
This method is particularly useful for nucleophilic substitution reactions where the nucleophile is an anion (e.g., CN⁻, OH⁻, RS⁻) that is soluble in water but not in the organic solvent containing your substrate.
Summary of Key Recommendations
Strategy
When to Use
Key Considerations
Solvent Screening
Initial approach for all solubility issues.
Test a range of solvents with varying polarities.
Co-solvent Systems
When a single solvent is insufficient.
Optimize the solvent ratio and check for reagent compatibility.
Temperature Adjustment
To increase solubility in a given solvent.
Verify the thermal stability of your compound and be aware of potential side reactions.
Phase-Transfer Catalysis
For biphasic reactions with an aqueous-soluble reactant.
Select an appropriate catalyst based on the reaction type.
This guide provides a structured approach to tackling the solubility challenges of Methyl 5-bromo-2-fluoro-4-nitrobenzoate. By systematically exploring these strategies, you can identify the optimal conditions to ensure your reactions proceed efficiently and reproducibly.
References
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2015). PubMed Central (PMC). Retrieved February 17, 2026, from [Link]
Solvent effects in palladium catalysed cross-coupling reactions. (2017). White Rose Research Online. Retrieved February 17, 2026, from [Link]
Cosolvent. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]
The effect of different solvents on the Suzuki coupling reaction. (2014). ResearchGate. Retrieved February 17, 2026, from [Link]
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]
Solubility of Organic Compounds: Principle and Examples 2026. (2026). chemistrysh.com. Retrieved February 17, 2026, from [Link]
Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. (2011). PubMed. Retrieved February 17, 2026, from [Link]
Phase-transfer catalyst. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]
Solubility of Organic Compounds. (2023). University of Calgary. Retrieved February 17, 2026, from [Link]
Phase Transfer Catalysis. (n.d.). SACHEM, Inc. Retrieved February 17, 2026, from [Link]
Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. (2023). MDPI. Retrieved February 17, 2026, from [Link]
Review on Enhancement of Solubilization Process. (2014). Science Alert. Retrieved February 17, 2026, from [Link]
Temperature Effects on Solubility. (2023). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]
Nucleophilic Aromatic Substitution. (n.d.). University of Babylon. Retrieved February 17, 2026, from [Link]
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved February 17, 2026, from [Link]
4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]
How To Run A Reaction: The Setup. (n.d.). University of Rochester. Retrieved February 17, 2026, from [Link]
Do you have any tips, links or articles to work up a reaction mixture in organic synthetic chemistry? (2014). ResearchGate. Retrieved February 17, 2026, from [Link]
Nucleophilic Aromatic Substitution. (2023). OpenStax. Retrieved February 17, 2026, from [Link]
Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. Retrieved February 17, 2026, from [Link]
NUCLEOPHILIC AROMATIC SUBSTITUTION. (n.d.). NCRD's Sterling Institute of Pharmacy. Retrieved February 17, 2026, from [Link]
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 17, 2026, from [Link]
Solvent-free Organic Reaction Techniques as an Approach for Green Chemistry. (2023). DergiPark. Retrieved February 17, 2026, from [Link]
Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. (2025). ResearchGate. Retrieved February 17, 2026, from [Link]
Methyl 5-bromo-2-nitrobenzoate. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]
Technical Support Hub: Managing Acidic Byproducts in Methyl 5-bromo-2-fluoro-4-nitrobenzoate Workflows
Introduction Methyl 5-bromo-2-fluoro-4-nitrobenzoate is a highly functionalized scaffold used critically in the synthesis of kinase inhibitors (e.g., EGFR targets) and antibacterial agents. Its reactivity is defined by t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl 5-bromo-2-fluoro-4-nitrobenzoate is a highly functionalized scaffold used critically in the synthesis of kinase inhibitors (e.g., EGFR targets) and antibacterial agents. Its reactivity is defined by three competing electrophilic sites: the fluorine (activated for
), the bromine (handle for Pd-catalyzed coupling), and the methyl ester (susceptible to hydrolysis).
The Core Challenge:
Reactions involving this scaffold invariably generate acidic byproducts—specifically Hydrofluoric Acid (HF) , Hydrobromic Acid (HBr) , or Carboxylic Acids (via hydrolysis). If unmanaged, these acids catalyze autocatalytic decomposition, corrode glass-lined reactors, and degrade acid-sensitive intermediates.
This guide provides technical protocols to neutralize these byproducts in situ and prevent downstream failure.
Module 1: Managing HF/HBr Generation in
Reactions
The Mechanism of Acid Generation
In Nucleophilic Aromatic Substitution (
), the displacement of the halide (typically Fluorine at C2 due to the ortho-ester activation, or Bromine at C5 if highly activated by the ortho-nitro group) by an amine nucleophile releases a protonated halide.
Critical Risk:
The generated HF forms a salt with the unreacted amine nucleophile (
), deactivating it and stalling the reaction. Furthermore, free HF can etch borosilicate glassware and degrade silyl protecting groups.
Troubleshooting Protocol: The "Base Scavenger" System
Issue: Reaction stalls at 50-60% conversion; gummy precipitate observed.
Root Cause: Product inhibition via amine-hydrofluoride salt formation.
Recommended Protocol:
Component
Recommendation
Technical Rationale
Primary Base
DIPEA (Hunig's Base) or TMP (2,2,6,6-Tetramethylpiperidine)
Non-nucleophilic organic bases rapidly sequester protons without competing for the electrophile.
Inorganic Scavenger
Calcium Propionate or
Calcium salts precipitate Fluoride as insoluble , driving the equilibrium forward (Le Chatelier’s principle).
Solvent
DMF or DMSO
High polarity stabilizes the Meisenheimer complex transition state.
Workflow Visualization
Caption: Figure 1. Acid scavenging loop required to prevent amine deactivation during substitution.
Module 2: Preventing Ester Hydrolysis (The "Hidden" Acid)
The Stability Issue
The electron-withdrawing nature of the nitro and halogen groups makes the methyl ester at C1 significantly more electrophilic than a standard benzoate. It is prone to acid-catalyzed hydrolysis, generating Methanol and the corresponding Benzoic Acid .
Critical Risk:
The resulting benzoic acid is difficult to separate from the ester product and can poison subsequent Pd-catalysts by coordinating to the metal center.
Troubleshooting Guide: Hydrolysis Control
Question: Why is my ester converting to a carboxylic acid during workup?
Answer: The combination of adventitious water and the acidic byproducts (HF/HBr) creates an autocatalytic hydrolysis cycle.
Prevention Protocol:
Anhydrous Solvents: Use solvents (THF, DMF) with
water content.
Buffer the Aqueous Workup: Never wash with strong acid (HCl) or strong base (NaOH).
Use: Saturated
(mildly acidic, pH ~5) or Phosphate Buffer (pH 7).
Temperature Control: Do not heat above 60°C in the presence of hygroscopic bases (like NaOH/KOH) unless hydrolysis is intended.
Module 3: Workup & Purification Strategy
When moving to purification, carrying over acidic byproducts leads to band-broadening on silica columns and degradation of products.
Standard Operating Procedure (SOP) for Acid Removal
Step 1: Quench
Dilute the reaction mixture with EtOAc or DCM. Pour into a stirred solution of saturated Sodium Bicarbonate (
Step 2: The "Calcium Wash" (Specific for HF)
If the reaction involved Fluoride displacement, wash the organic layer with 10% aqueous Calcium Chloride (
) .
Mechanism:[2][3][4][5] Precipitates residual fluoride as
before it enters the silica column.
Step 3: Drying
Dry over Sodium Sulfate (
) .[1][3][6] Avoid Magnesium Sulfate () if the product is acid-sensitive, as can be slightly Lewis acidic.
Decision Tree: Workup Selection
Caption: Figure 2. Decision logic for selecting the appropriate aqueous workup based on byproduct generation.
Frequently Asked Questions (FAQ)
Q1: Can I use triethylamine (
) instead of DIPEA?
Answer: Yes, but with caution.[7] is more nucleophilic than DIPEA. In highly activated substrates like methyl 5-bromo-2-fluoro-4-nitrobenzoate, can occasionally attack the aromatic ring or cause ester cleavage. DIPEA is sterically hindered and safer.
Q2: I see a new spot on TLC that doesn't move (baseline). What is it?
Answer: This is likely the hydrolyzed benzoic acid or an amine-hydrohalide salt .
Test: Treat a small aliquot with dilute HCl and extract. If the spot moves into the organic layer, it was the acid. If it remains aqueous, it was likely the salt.
Q3: Which halogen is displaced first?
Answer: Generally, in
reactions activated by ortho/para EWGs, Fluorine is displaced significantly faster than Bromine due to the high electronegativity stabilizing the Meisenheimer intermediate [1]. However, the specific regiochemistry depends on the nucleophile and conditions.
Technical Support Center: Scaling Up the Synthesis of Methyl 5-bromo-2-fluoro-4-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-fluoro-4-nitrobenzoate. This guide is designed for researchers, chemists, and process development professionals who are looking to not only su...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-fluoro-4-nitrobenzoate. This guide is designed for researchers, chemists, and process development professionals who are looking to not only successfully synthesize this compound but also to scale the process efficiently and safely. We will delve into the reaction's core principles, address common challenges through a detailed troubleshooting guide, and explore modern strategies for scaling up production.
Synthesis Overview and Mechanism
The synthesis of Methyl 5-bromo-2-fluoro-4-nitrobenzoate is typically achieved via an electrophilic aromatic substitution (nitration) of Methyl 5-bromo-2-fluorobenzoate. The reaction relies on the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.
Mechanism: Formation of the Nitronium Ion
The nitronium ion is most commonly generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[1]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[2] This electrophile is the key species that drives the nitration.
Key Reaction Parameters
Parameter
Typical Range/Value
Rationale & Importance
Temperature
0 °C to 10 °C
Nitration is highly exothermic.[2][3][4] Low temperatures are critical to control the reaction rate, prevent thermal runaway, and minimize the formation of dinitrated or oxidized byproducts.[4][5]
Reagents
Mixed Acid (HNO₃/H₂SO₄) or KNO₃ in H₂SO₄
Mixed acid is a powerful nitrating agent. A KNO₃/H₂SO₄ system can offer milder conditions and easier handling for some applications.
Stoichiometry
Slight excess of nitrating agent (1.1-1.3 eq.)
A slight excess ensures complete conversion of the starting material. A large excess increases the risk of over-nitration and complicates purification.[6]
Reaction Time
1-3 hours
Monitored by TLC or HPLC to ensure the reaction goes to completion without allowing for significant byproduct formation.
Agitation
Vigorous and consistent
Ensures proper mixing and efficient heat transfer to the cooling medium, which is crucial for preventing localized hot spots.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this nitration?A1: The primary concern is the highly exothermic nature of the reaction.[2][3] Scaling up a nitration reaction increases the total heat generated while decreasing the reactor's surface-area-to-volume ratio, making heat removal less efficient. This can lead to a "thermal runaway," a dangerous situation where the reaction rate accelerates uncontrollably, causing a rapid increase in temperature and pressure that can result in vessel rupture, fire, or explosion.[3][7] Additionally, the reagents used (concentrated nitric and sulfuric acids) are extremely corrosive and toxic.[7]
Q2: Why is the regioselectivity of the nitration important?A2: The starting material, Methyl 5-bromo-2-fluorobenzoate, has several positions where the nitro group could potentially be added. The existing substituents (-F, -Br, -COOCH₃) direct the incoming nitro group. The fluorine and bromine are ortho-, para-directing, while the methyl ester group is meta-directing. The final position (C4) is a result of the combined directing effects. Achieving high regioselectivity is crucial for obtaining a high purity product and simplifying the downstream purification process, which is a major cost driver in large-scale synthesis.
Q3: Can I use a different solvent for this reaction?A3: Typically, concentrated sulfuric acid acts as both the catalyst and the solvent, ensuring the reactants are in a single phase. Using other organic solvents is generally not recommended for this type of mixed-acid nitration, as they can be susceptible to oxidation or nitration themselves under these harsh conditions, leading to dangerous and impure byproducts.
Q4: What is the expected yield for this synthesis?A4: Under optimized laboratory conditions, yields for similar aromatic nitrations can be quite high, often in the 80-95% range.[5][8] However, on a larger scale, yields may be slightly lower as conditions are optimized for safety and purity over maximum conversion. A successful scale-up process would target a consistent and reproducible yield in the 75-85% range.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis.
Technical Support Center: Safe Handling and Waste Disposal of Methyl 5-bromo-2-fluoro-4-nitrobenzoate
Welcome to the technical support guide for Methyl 5-bromo-2-fluoro-4-nitrobenzoate. This document provides researchers, scientists, and drug development professionals with essential, field-proven guidance on the safe han...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for Methyl 5-bromo-2-fluoro-4-nitrobenzoate. This document provides researchers, scientists, and drug development professionals with essential, field-proven guidance on the safe handling and compliant disposal of waste generated from this compound. As a halogenated nitroaromatic compound, it requires specific protocols to mitigate risks to personnel and the environment. This guide is structured in a question-and-answer format to directly address the practical challenges and questions encountered during laboratory operations.
Section 1: Hazard Identification & Chemical Profile
Understanding the inherent risks of a chemical is the foundation of its safe use. This section details the hazard profile of Methyl 5-bromo-2-fluoro-4-nitrobenzoate, based on data from structurally similar compounds.
Q1: What are the primary hazards associated with Methyl 5-bromo-2-fluoro-4-nitrobenzoate?
A1: While a specific, comprehensive safety data sheet for this exact compound is not universally available, its structure as a halogenated nitroaromatic compound allows us to infer a significant hazard profile. The primary risks are:
Toxicity: It is presumed to be harmful if swallowed, inhaled, or in contact with skin.[1] Compounds with similar structures are known skin, eye, and respiratory system irritants.[2][3]
Thermal Instability: Nitroaromatic compounds as a class are known to be energetically unstable.[4] They can undergo exothermic, and in some cases, explosive decomposition when heated, especially under confinement or in the presence of contaminants.[4][5][6] This thermal sensitivity necessitates careful temperature control in experiments and storage.
Environmental Hazard: Halogenated organic compounds are often toxic to aquatic life and can have long-lasting environmental effects.[1] Discharge into the environment must be strictly avoided.[7][8]
Potential for Long-term Effects: Some related nitroaromatic and halogenated compounds are suspected of causing genetic defects or cancer.[1][9] Therefore, minimizing exposure is critical.
Combustion or thermal decomposition can produce toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (HBr, HF).[2]
Section 2: Safe Handling & Storage Protocols
Proper handling and storage are your primary lines of defense against chemical exposure and incidents.
Q2: What is the mandatory Personal Protective Equipment (PPE) when working with this compound?
A2: A comprehensive PPE strategy is non-negotiable.
Eye Protection: Wear chemical safety goggles or a face shield.[2][3]
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Always consult the glove manufacturer's compatibility chart.
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.
Respiratory Protection: All handling of the solid or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][7][10] If dust generation is unavoidable, respiratory protection may be necessary.[9]
Q3: What engineering controls are essential for handling this compound safely?
A3: Always handle Methyl 5-bromo-2-fluoro-4-nitrobenzoate in a well-ventilated area, with a certified chemical fume hood being the standard requirement.[8][10] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2]
Q4: How should I properly store this chemical to ensure stability and safety?
A4: Proper storage is critical to prevent degradation and hazardous reactions.
Container: Keep the compound in its original, tightly closed container.[3][10]
Location: Store in a cool, dry, and well-ventilated area.[2][10] This location should be designated for hazardous chemicals and away from heat or direct sunlight.
Segregation: Crucially, store it away from incompatible materials, particularly strong oxidizing agents and bases, which can trigger vigorous or explosive reactions.[2][3][11]
Section 3: Troubleshooting & Emergency Procedures
Even with careful planning, accidents can happen. This section provides clear, actionable steps for common laboratory emergencies.
Q5: What is the correct procedure for cleaning up a small spill of solid Methyl 5-bromo-2-fluoro-4-nitrobenzoate?
A5: For a small, contained spill inside a chemical fume hood:
Alert Personnel: Inform others in the immediate area.
Ensure PPE: Don your full, appropriate PPE before beginning cleanup.
Prevent Dust Formation: Do NOT dry sweep. Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[7]
Collect Waste: Carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste.[8] Use non-sparking tools for this process.[8][10]
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), also placing the used cloth into the hazardous waste container.
Dispose: Label the container as "Spill Debris containing Methyl 5-bromo-2-fluoro-4-nitrobenzoate" and manage it as halogenated organic waste. Contact your institution's Environmental Health and Safety (EHS) department for pickup.[1]
Q6: What are the immediate first-aid measures for an exposure?
A6:
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][12] Seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][8]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.[8]
Section 4: Waste Management & Disposal
The disposal of this compound is highly regulated due to its chemical nature. Errors in waste segregation can create dangerous chemical reactions and violate regulatory compliance.
Q7: How must I classify waste containing Methyl 5-bromo-2-fluoro-4-nitrobenzoate?
A7: Any waste stream—including solids, solutions, or contaminated labware—containing this compound must be classified as Halogenated Organic Hazardous Waste .[1][13] This is because the molecule contains both bromine and fluorine (halogens). This classification is critical and dictates the entire disposal pathway.
Q8: What is the correct procedure for collecting this waste in the laboratory?
A8: Follow these steps meticulously:
Select the Correct Container: Use a designated, chemically compatible container, clearly marked for "Halogenated Organic Waste".[1][14] Polyethylene containers are often suitable.
Label Immediately: Before adding any waste, affix a hazardous waste label to the container.[1][15] The label must include:
The words "Hazardous Waste"
The full chemical name: "Waste Methyl 5-bromo-2-fluoro-4-nitrobenzoate" and any other components in the waste stream.
The accumulation start date.
The appropriate hazard pictograms (e.g., Toxic, Environmental Hazard).
Keep Container Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[1][15][16]
Use a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within your lab.[1][17] This area must be at or near the point of generation and should have secondary containment (i.e., placing the waste bottle inside a larger, chemically resistant bin).[1][11]
Obtain Container: Procure a clean, designated hazardous waste container from your stockroom or EHS department. Ensure it is compatible with halogenated organic solvents.
Pre-Label Container: Affix a "Hazardous Waste" tag. Fill in your name, lab number, and the date. List "Waste Methyl 5-bromo-2-fluoro-4-nitrobenzoate" as the primary constituent.
Add Waste: In a fume hood, carefully transfer waste into the container using a funnel.
Secure Lid: Immediately and securely close the container lid. Do not leave a funnel in the opening.
Store Properly: Place the container in your designated SAA with secondary containment.
Update Log: As you add more waste, update the list of constituents on the tag with their estimated percentages.
Arrange Pickup: When the container is full (leaving at least 10% headspace for expansion) or has been accumulating for the maximum time allowed by your institution (e.g., 12 months), contact your EHS office for disposal.[17]
Caption: Waste Segregation and Disposal Decision Workflow.
Q9: What are the most common and dangerous mistakes to avoid when managing this waste?
A9:
Mixing with Non-Halogenated Waste: This is the most frequent error. Halogenated waste requires a specific, more expensive incineration process with acid gas scrubbers.[1] Mixing streams contaminates the entire batch of non-halogenated solvent, dramatically increasing disposal costs and violating compliance.
Mixing with Acids or Bases: Never mix halogenated waste with strong acids (especially oxidizing acids like nitric acid) or bases.[11][15] Such mixing can cause violent exothermic reactions, gas evolution, and potential over-pressurization of the waste container.[4][15]
Leaving Containers Open: An open waste container allows hazardous vapors to escape into the lab environment and is a direct violation of safety regulations.[1][14]
Section 5: Frequently Asked Questions (FAQs)
Q10: Can I attempt to neutralize or chemically treat this waste in the lab before disposal?
A10: No. This is strongly discouraged. Nitroaromatic compounds can react unpredictably and energetically with reducing or oxidizing agents.[4] Attempting to neutralize this waste without validated procedures and proper equipment can lead to a dangerous runaway reaction.[4] The safest and most compliant method is disposal via high-temperature incineration by a licensed professional contractor.[1]
Q11: What should I do with the "empty" original container of the chemical?
A11: An "empty" container that held this chemical is still considered hazardous waste. It must not be thrown in the regular trash. Rinse the container three times with a suitable solvent (e.g., acetone). Collect the rinsate and dispose of it as halogenated organic hazardous waste. After rinsing, deface the label, and dispose of the container according to your institution's guidelines for empty chemical containers, which may involve placing it in a specific "lab glass" or "empty container" box.[18] Note that containers of acutely toxic "P-listed" wastes have different rules and should not be triple-rinsed.[18]
Q12: Why is separating halogenated from non-halogenated waste so important for the disposal process?
A12: The importance is twofold:
Environmental & Safety: When halogenated compounds are incinerated, they produce corrosive acid gases like hydrogen bromide (HBr) and hydrogen fluoride (HF).[2] Disposal facilities must use special "scrubbers" to neutralize these gases, making the process more complex and costly. Non-halogenated solvents burn more cleanly to CO₂ and water.
Cost: Due to the specialized equipment required, the cost to dispose of halogenated waste can be three times or more than that of non-halogenated waste.[16] Segregating waste streams is therefore a critical component of responsible and cost-effective laboratory management.
References
Tsang, W., & Robaugh, D. (1986).
Lifshitz, A., & Tamburu, C. (1994).
BenchChem. (2025).
Wang, Y., & Mannan, M. S. (2018).
Brill, T. B., & James, K. J. (1993).
Fisher Scientific. (2025).
Khursan, S. L., et al. (2021). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. Russian Chemical Bulletin.
CymitQuimica. (2024).
ECHEMI. (n.d.).
TCI Chemicals. (n.d.).
Kent State University. (n.d.). Lab Waste Disposal Requirement | Compliance and Risk Management.
Apollo Scientific. (n.d.).
University of Pennsylvania EHRS. (2003). Laboratory Chemical Waste Management Guidelines. University of Pennsylvania.
Sigma-Aldrich. (2025).
Old Dominion University. (2020). Laboratory Waste Management Guidelines. Old Dominion University.
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 5-bromo-2-fluoro-4-nitrobenzoate
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 5-bromo-2-fluoro-4-nitrobenzoate. Designed for researchers, scientists, and professiona...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 5-bromo-2-fluoro-4-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral features, supported by comparative data from structurally analogous molecules. The guide delves into the causal relationships between the molecular structure and the observed NMR parameters, ensuring a thorough understanding of the spectroscopic data.
Introduction
Methyl 5-bromo-2-fluoro-4-nitrobenzoate is a substituted aromatic compound with a unique arrangement of electron-withdrawing and electron-donating groups. This substitution pattern leads to a distinctive and informative NMR spectrum. A precise understanding of its ¹H and ¹³C NMR spectra is crucial for its unambiguous identification, purity assessment, and for predicting its reactivity in further chemical transformations. This guide will provide a detailed, step-by-step analysis of its spectral features, grounded in fundamental principles of NMR spectroscopy.
Experimental Protocols
To ensure the acquisition of high-quality NMR data, the following experimental protocols are recommended.
Sample Preparation
Sample Weighing: Accurately weigh approximately 5-10 mg of solid Methyl 5-bromo-2-fluoro-4-nitrobenzoate.
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.
Transfer: Transfer the clear solution into a 5 mm NMR tube.
Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
¹H NMR Acquisition:
Use a standard single-pulse experiment.
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
Set the spectral width to cover the expected range of aromatic and methyl protons (typically 0-10 ppm).
¹³C NMR Acquisition:
Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlet peaks for each unique carbon atom.
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1]
The spectral width should encompass the range for both aromatic and carbonyl carbons (typically 0-200 ppm).[2]
¹H NMR Spectral Analysis
The ¹H NMR spectrum of Methyl 5-bromo-2-fluoro-4-nitrobenzoate is expected to show two signals in the aromatic region and one signal in the aliphatic region corresponding to the methyl ester group.
// Annotations
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Structure of Methyl 5-bromo-2-fluoro-4-nitrobenzoate
Table 1: Predicted ¹H NMR Spectral Data for Methyl 5-bromo-2-fluoro-4-nitrobenzoate
Proton
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Rationale
H-3
~8.2 - 8.4
Doublet (d)
³J(H-F) ≈ 8-10 Hz
Strongly deshielded by the adjacent electron-withdrawing nitro group and the fluorine atom. The doublet arises from coupling to the fluorine atom.
H-6
~7.8 - 8.0
Doublet (d)
⁴J(H-F) ≈ 2-4 Hz
Deshielded by the ester and bromine groups. The smaller doublet splitting is due to a four-bond coupling to the fluorine atom.
-OCH₃
~3.9 - 4.1
Singlet (s)
-
Typical chemical shift for a methyl ester group.
Analysis and Interpretation
Aromatic Protons (H-3 and H-6): The two aromatic protons are in different chemical environments and are therefore expected to appear as distinct signals. The electron-withdrawing nature of the nitro group (-NO₂) and the fluorine atom (-F) will cause a significant downfield shift (deshielding) of the adjacent protons.[3] The H-3 proton, being ortho to the strongly electron-withdrawing nitro group and meta to the bromine, is expected to be the most deshielded. The H-6 proton is ortho to the bromine and meta to the nitro group, and will also be deshielded, but likely to a lesser extent than H-3.
Coupling Constants: The fluorine atom will couple with the neighboring protons. The coupling between fluorine and a proton three bonds away (³J) is typically larger than a four-bond coupling (⁴J).[4][5] Therefore, H-3 is expected to show a larger coupling constant due to its three-bond proximity to the fluorine atom, while H-6 will exhibit a smaller four-bond coupling.
Methyl Ester Protons (-OCH₃): The protons of the methyl ester group are not coupled to any other protons and will therefore appear as a sharp singlet. Their chemical shift is in the typical range for such functional groups.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of Methyl 5-bromo-2-fluoro-4-nitrobenzoate is expected to show eight distinct signals, corresponding to the six carbons of the benzene ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.
Attached to the ester group, shielded by the ortho fluorine.
C-2
~155 - 160 (d, ¹J(C-F) ≈ 250-270 Hz)
Directly bonded to fluorine, showing a large one-bond C-F coupling and a significant downfield shift.
C-3
~128 - 132 (d, ²J(C-F) ≈ 20-30 Hz)
Influenced by the adjacent nitro and fluoro groups, showing a smaller two-bond C-F coupling.
C-4
~145 - 150
Attached to the nitro group, significantly deshielded.
C-5
~115 - 120
Attached to bromine, shielded by the ortho nitro group.
C-6
~130 - 135 (d, ³J(C-F) ≈ 5-10 Hz)
Influenced by the adjacent bromine and the meta fluorine, showing a small three-bond C-F coupling.
-OCH₃
~52 - 55
Typical range for a methyl ester carbon.
Analysis and Interpretation
Substituent Effects: The chemical shifts of the aromatic carbons are heavily influenced by the electronic effects of the substituents. Electronegative atoms like fluorine and oxygen (in the nitro and ester groups) cause a downfield shift (deshielding) of the directly attached and nearby carbons.[2] The nitro group has a strong deshielding effect on the carbon it is attached to (C-4).
Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum will be the presence of carbon-fluorine couplings. The carbon directly bonded to the fluorine (C-2) will appear as a doublet with a large one-bond coupling constant (¹J(C-F)). Carbons that are two (C-1, C-3) or three (C-6, C-4) bonds away from the fluorine will also show smaller doublet splittings.
Quaternary Carbons: The carbons bearing substituents (C-1, C-2, C-4, C-5) are quaternary and will typically show lower intensity peaks compared to the protonated carbons (C-3, C-6) in a standard proton-decoupled ¹³C NMR spectrum.
Comparative Analysis with Structurally Similar Compounds
To further validate the predicted spectral data, a comparison with experimentally determined data for similar compounds is invaluable. For instance, the ¹H NMR spectrum of 3-fluoronitrobenzene shows complex multiplets due to proton-proton and proton-fluorine couplings, highlighting the importance of considering all coupling interactions.[4] In substituted nitrobenzenes, the protons ortho and para to the nitro group are significantly deshielded, a trend that is expected to be observed in the target molecule.
Conclusion
The ¹H and ¹³C NMR spectra of Methyl 5-bromo-2-fluoro-4-nitrobenzoate are predicted to exhibit distinct and interpretable patterns of chemical shifts and coupling constants. The analysis presented in this guide, based on fundamental NMR principles and comparative data, provides a robust framework for the structural elucidation of this compound. The strong electron-withdrawing effects of the nitro and fluoro groups, combined with the steric and electronic influence of the bromo and methyl ester moieties, result in a well-dispersed and informative spectrum. This detailed understanding is essential for any researcher working with this or structurally related molecules.
References
The Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]
Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
ResearchGate. (n.d.). 1 H pure shift (A) and regular 1 H (B) spectra of 3-fluoronitrobenzene. Retrieved from [Link]
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]
NMR Prediction. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
University College London. (n.d.). Chemical shifts. Retrieved from [Link]
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]
Unknown. (n.d.). NMR Spectra and Molecular Structure. Retrieved from [Link]
Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]
National Institutes of Health. (n.d.). Methyl 2-Bromo-5-nitrobenzoate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]
MDPI. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
A Comparative Guide to the Reactivity of Methyl 5-bromo-2-fluoro-4-nitrobenzoate and Its Isomers in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Halogenated nitroaromatic compounds, such as Methyl...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Halogenated nitroaromatic compounds, such as Methyl 5-bromo-2-fluoro-4-nitrobenzoate, are exceptionally versatile intermediates, offering multiple reaction handles for diversification. However, the subtle interplay of substituent effects can dramatically alter the reactivity and regioselectivity of these building blocks. A deep understanding of these effects is not merely academic; it is critical for efficient route design, minimizing side products, and accelerating the discovery of novel chemical entities.
This guide provides an in-depth, objective comparison of the reactivity of Methyl 5-bromo-2-fluoro-4-nitrobenzoate with its key structural isomers in the context of Nucleophilic Aromatic Substitution (SNAr). We will dissect the underlying electronic principles, present a framework for predicting reactivity, and provide detailed experimental protocols to validate these predictions in a laboratory setting.
The Theoretical Framework: Understanding SNAr Reactivity
Nucleophilic Aromatic Substitution is a powerful class of reactions for modifying electron-deficient aromatic rings.[1][2] Unlike the more familiar SN1 and SN2 reactions, the SNAr mechanism does not proceed via backside attack or the formation of an unstable aryl cation.[3] Instead, it follows a two-step addition-elimination pathway.
Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[2][3][4] This step is typically the slow, rate-determining step of the reaction as it temporarily breaks the ring's aromaticity.[5][6]
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored to yield the final product.
Caption: The two-step addition-elimination mechanism of SNAr.
The rate and success of an SNAr reaction are governed by three primary factors:
Ring Activation: The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), is essential.[3] These groups activate the ring towards nucleophilic attack by inductively and resonantly stabilizing the negative charge of the Meisenheimer complex. This stabilization is most effective when the EWG is positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized directly onto the EWG.[3][6][7] An EWG in the meta position offers only weak inductive stabilization and is far less activating.[6][8]
The Leaving Group: In a departure from aliphatic substitution, the reactivity order for halogens in SNAr is F > Cl > Br > I .[4][9] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect.[5][10] This effect makes the carbon atom it is attached to more electrophilic and, crucially, provides the greatest stabilization to the developing negative charge in the Meisenheimer complex, thus lowering the activation energy of the first step.[4][5][11]
The Nucleophile and Solvent: Strong nucleophiles are required. Polar aprotic solvents like DMSO and DMF are ideal as they effectively solvate cations while leaving the anionic nucleophile relatively "naked" and highly reactive.[12]
Comparative Analysis of Isomeric Substrates
Let us analyze our target compound, Methyl 5-bromo-2-fluoro-4-nitrobenzoate , and a selection of its isomers to predict their reactivity in an SNAr reaction, for instance, with a generic amine nucleophile (R₂NH). The key is to evaluate the position of the powerfully activating nitro group relative to the two potential leaving groups, fluorine and bromine.
Compound Name
Structure
Analysis of Substituent Effects
Predicted Reactivity
Target: Methyl 5-bromo-2-fluoro-4-nitrobenzoate
Isomer with Br at C5, F at C2, NO₂ at C4
-NO₂ is para to F : Strong activation via resonance. -NO₂ is meta to Br : Weak activation via induction only.
High reactivity at C2. Selective and rapid displacement of fluorine is expected. Bromine at C5 will be largely unreactive under typical SNAr conditions.
Isomer A: Methyl 5-bromo-2-fluoro-3-nitrobenzoate
Isomer with Br at C5, F at C2, NO₂ at C3
-NO₂ is ortho to F : Strong activation. -NO₂ is para to Br : Strong activation.
Very high reactivity at both C2 and C5. This isomer is the most activated. Fluorine is the kinetically preferred leaving group, so initial substitution at C2 is most likely. However, forcing conditions may lead to disubstitution.
Isomer B: Methyl 3-bromo-4-fluoro-5-nitrobenzoate
Isomer with Br at C3, F at C4, NO₂ at C5
-NO₂ is ortho to Br : Strong activation. -NO₂ is meta to F : Weak activation.
Moderate reactivity at C3. Bromine is activated, but as a leaving group, it is inherently slower than an activated fluorine. The fluorine at C4 is largely unreactive.
Isomer C: Methyl 4-bromo-5-fluoro-2-nitrobenzoate
Isomer with Br at C4, F at C5, NO₂ at C2
-NO₂ is para to Br : Strong activation. -NO₂ is meta to F : Weak activation.
Moderate reactivity at C4. Similar to Isomer B, the bromine is activated while the fluorine is not. Selective displacement of bromine is expected.
Experimental Design for a Comparative Kinetic Study
To empirically validate these predictions, a kinetic study is the most rigorous approach. The experiment should be designed to monitor the rate of disappearance of the starting aryl halide under pseudo-first-order conditions.
Objective: To determine the relative reaction rates of Methyl 5-bromo-2-fluoro-4-nitrobenzoate and its isomers with a model nucleophile.
Nucleophile Selection: Benzylamine is an excellent choice. It is a primary amine, a common nucleophile in medicinal chemistry, and its aromatic ring provides a strong chromophore for UV detection in HPLC analysis.
Base: Potassium Carbonate (K₂CO₃). A mild, non-nucleophilic base to neutralize the HBr or HF byproduct.
Concentration: The amine nucleophile should be used in large excess (e.g., ≥10 equivalents) relative to the aryl halide substrate to ensure pseudo-first-order kinetics.
Temperature: 50 °C. A moderately elevated temperature to ensure measurable rates for less reactive isomers without causing degradation.
Analytical Method: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for monitoring the reaction progress by quantifying the concentration of the starting material over time.
Caption: Workflow for the kinetic analysis of SNAr reactions.
Predicted Outcome & Data Interpretation
Based on the theoretical principles, a kinetic experiment would yield results confirming the profound impact of the nitro group's position.
Table of Predicted Relative Reactivities:
Compound
Activated Leaving Group
Position of -NO₂ Relative to LG
Predicted Relative Rate (k_rel)
Isomer A
Fluorine
ortho
~1000
Target
Fluorine
para
~800
Isomer B
Bromine
ortho
~5
Isomer C
Bromine
para
~4
Unactivated Control
Fluorine
meta
1
Interpretation of Results:
The data would unequivocally show that isomers where the nitro group is ortho or para to the fluorine atom (Isomer A and the Target compound) react orders of magnitude faster than those where the nitro group activates a bromine. This provides powerful, self-validating evidence for two core principles:
The activating power of the nitro group is paramount and is only effective from the ortho/para positions.
An activated fluorine is a far superior leaving group to an activated bromine in SNAr chemistry, underscoring that the stabilization of the Meisenheimer complex is the kinetically dominant event.
Detailed Experimental Protocols
Protocol 1: General Procedure for Kinetic SNAr Monitoring
Causality: This protocol uses an internal standard for the highest accuracy in HPLC quantification, correcting for any minor variations in injection volume. Quenching with an acidic solution immediately stops the reaction by protonating the amine nucleophile, ensuring that the measured concentration reflects a precise time point.
Reagent Preparation:
Prepare a 0.05 M stock solution of each aryl halide isomer in anhydrous DMSO.
Prepare a 1.0 M stock solution of benzylamine in anhydrous DMSO.
Prepare a 0.02 M stock solution of an internal standard (e.g., naphthalene) in DMSO.
Reaction Setup:
To a 4 mL screw-cap vial containing a magnetic stir bar, add 1.0 mL of the aryl halide stock solution (0.05 mmol, 1.0 eq) and anhydrous K₂CO₃ (27.6 mg, 0.2 mmol, 4.0 eq).
Place the vial in a heating block pre-heated to 50 °C and allow it to equilibrate for 10 minutes with stirring.
Reaction Initiation and Sampling:
To initiate the reaction (t=0), add 0.5 mL of the 1.0 M benzylamine stock solution (0.5 mmol, 10 eq) and start a timer.
Immediately withdraw a 50 µL aliquot (this is the t=0 sample).
Withdraw subsequent 50 µL aliquots at predetermined time intervals (e.g., 5, 10, 20, 40, 60, and 90 minutes).
Sample Quenching and Preparation:
For each time point, dispense the 50 µL aliquot into an HPLC vial pre-loaded with 1.0 mL of a quenching solution (Acetonitrile/Water/TFA 50:50:0.1) containing the internal standard. Cap and vortex immediately.
Analysis:
Analyze the prepared samples using the HPLC method detailed below. Plot the natural logarithm of the ratio of the starting material peak area to the internal standard peak area versus time. The negative of the slope of this line represents the pseudo-first-order rate constant (k_obs).
Protocol 2: RP-HPLC Method for Kinetic Analysis
Causality: A gradient elution method is chosen to ensure good separation between the relatively nonpolar starting materials, the internal standard, and the more polar products, providing sharp peaks and baseline resolution for accurate integration.
Instrument: Standard HPLC system with UV-Vis Detector.
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Conclusion
The reactivity of Methyl 5-bromo-2-fluoro-4-nitrobenzoate is dominated by the selective, rapid displacement of its fluorine atom. This high reactivity is a direct consequence of the powerful resonance stabilization afforded to the Meisenheimer intermediate by the para-nitro group. A comparative analysis with its isomers demonstrates that this guiding principle is paramount: the nature and rate of nucleophilic aromatic substitution are dictated primarily by the position of the electron-withdrawing group relative to the potential leaving groups. For synthetic chemists, this understanding is crucial. It allows for the rational design of synthetic sequences, enabling the selective functionalization of complex aromatic scaffolds with precision and predictability, thereby streamlining the path to novel molecular discovery.
References
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2019). Wyzant Ask An Expert. [Link]
Umar, M. I., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition . Monatshefte für Chemie - Chemical Monthly. [Link]
Umar, M. I., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways . ResearchGate. [Link]
Crampton, M. R., & Wilson, P. (1999). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide . Journal of the Chemical Society, Perkin Transactions 2. [Link]
Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr . OrgoSolver. [Link]
Why does the nitro group shows it affects only an ortho and para position but not act as a meta position? (2018). Quora. [Link]
The nitro group directs electrophilic aromatic substitution to the... (2023). Pearson+. [Link]
General picture of nucleophilic substitution in halonitroarenes . ResearchGate. [Link]
Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction . International Journal of Research and Scientific Innovation. [Link]
Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution . Chemistry Steps. [Link]
Walton, H. N., et al. (2021). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions . PMC. [Link]
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors . ChemRxiv. [Link]
A Comparative Guide to the Biological Activity of Methyl 5-bromo-2-fluoro-4-nitrobenzoate Analogs
An objective comparison of the product's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potential of a...
Author: BenchChem Technical Support Team. Date: February 2026
An objective comparison of the product's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of a Versatile Scaffold
Methyl 5-bromo-2-fluoro-4-nitrobenzoate is a substituted aromatic compound that serves as a valuable intermediate in organic synthesis. While this specific ester may not have extensive biological data associated with it directly, its structural analogs represent a class of compounds with significant potential in drug discovery. The strategic placement of bromo, fluoro, and nitro functional groups on the benzoate ring provides a versatile scaffold for developing novel therapeutic agents. The electron-withdrawing nature of the fluoro and nitro groups, combined with the steric and electronic effects of the bromo substituent, can lead to a wide range of biological activities.[1][2] This guide provides a comparative analysis of the biological activities of various analogs, focusing on their anticancer and antimicrobial properties, supported by experimental data from peer-reviewed studies.
Comparative Analysis of Biological Activities
The biological activity of this class of compounds is heavily influenced by the nature and position of the substituents on the phenyl ring. The presence of halogens like bromine and fluorine, along with the nitro group, often imparts significant cytotoxic and antimicrobial properties.
Anticancer Activity: A Focus on Cytotoxicity
Several studies have demonstrated the potential of fluorinated and brominated nitroaromatic compounds as anticancer agents.[3][4] The mechanism often involves the induction of apoptosis and the targeting of key cellular components like microtubules.[5]
One study on naphthyl pyrazole analogues, which share structural similarities with substituted benzoates, highlighted the anticancer potential of compounds with fluoro and bromo substitutions. The fluoro-substituted compound 5b showed promising activity against the MDA-MB-231 breast cancer cell line at low concentrations.[3][4]
Another relevant example is Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), a compound that acts as a microtubule targeting agent. MBIC displayed significant toxicity towards the MCF-7 breast cancer cell line with an IC50 of 0.73 µM, while being considerably less toxic to normal fibroblast cells (IC50 = 59.6 µM).[5] This selectivity is a crucial aspect of chemotherapy. The compound also showed efficacy against the more aggressive MDA-MB-231 cell line, albeit at a higher concentration (IC50 = 20.4 µM).[5]
Table 1: Comparative Anticancer Activity of Selected Analogs
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The structural motifs present in Methyl 5-bromo-2-fluoro-4-nitrobenzoate analogs are also associated with significant antimicrobial properties. The electron-withdrawing effects of the substituents can disrupt microbial cellular processes.
A study on naphthyl pyrazole derivatives demonstrated that a fluoro-substituted compound (5b ) exhibited notable antibacterial activity against Pseudomonas aeruginosa and Streptococcus pyogenes, as well as good antifungal activity against Candida albicans.[3][4] Interestingly, a bromo-substituted analog (5d ) from the same study showed excellent activity against Escherichia coli.[3][4] This highlights how the specific halogen can influence the spectrum of antimicrobial activity.
Table 2: Comparative Antimicrobial Activity of Selected Analogs
Role of Halogen Substituents : The presence and position of fluorine and bromine are crucial. Fluorine can enhance metabolic stability and binding affinity.[2] Both fluorine and bromine are electron-withdrawing and can participate in halogen bonding, potentially improving interaction with biological targets. The difference in activity between fluoro- and bromo-substituted analogs against different bacterial strains suggests that the nature of the halogen can tune the biological effect.[3][4]
Impact of the Nitro Group : The nitro group is a strong electron-withdrawing group and its reduction by cellular nitroreductases can lead to the formation of reactive cytotoxic species.[6] This is a common mechanism of action for many nitroaromatic compounds.
Ester Moiety : The methyl ester group can be hydrolyzed by cellular esterases, potentially releasing a more active carboxylic acid metabolite. This group also provides a handle for further chemical modification to improve pharmacokinetic properties.
Caption: Conceptual overview of structure-activity relationships.
Proposed Mechanism of Action: Microtubule Disruption
Based on data from analogs like MBIC, a plausible mechanism of anticancer action for this class of compounds is the disruption of microtubule dynamics.[5] Microtubules are essential for cell division, and their disruption leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
Caption: Proposed mechanism of anticancer activity via microtubule disruption.
Experimental Protocols
For researchers looking to evaluate the biological activity of new analogs, the following standardized protocols are recommended.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6]
Materials:
96-well plates
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Test compound (dissolved in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
96-well plates
Bacterial or fungal strain of interest
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
Test compound (dissolved in DMSO)
Positive control (known antibiotic/antifungal)
Negative control (medium only)
Microplate reader or visual inspection
Procedure:
Prepare Inoculum: Grow the microorganism overnight and then dilute it in broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
Compound Dilution: Add 50 µL of sterile broth to each well of a 96-well plate. Add 50 µL of the test compound at 2x the highest desired concentration to the first well. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on.
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.
Controls: Include a positive control (well with inoculum and a known antimicrobial) and a negative control (well with medium only).
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The analogs of Methyl 5-bromo-2-fluoro-4-nitrobenzoate represent a promising class of compounds with demonstrable anticancer and antimicrobial activities. The interplay between the bromo, fluoro, and nitro substituents provides a rich chemical space for the development of new therapeutic agents. Future research should focus on synthesizing a library of these analogs with systematic variations to establish a more detailed structure-activity relationship. Further mechanistic studies are also warranted to elucidate the precise molecular targets and pathways involved in their biological effects. The development of analogs with improved selectivity for cancer cells or microbial pathogens over host cells will be key to their potential clinical translation.
References
Senthil Kumar, A. B., et al. In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. Research Journal of Pharmacy and Technology, 2020. [Link]
Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
RSC Publishing. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
Research Journal of Pharmacy and Technology. In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. [Link]
ResearchGate. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. [Link]
Semantic Scholar. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2- hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breas. [Link]
MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. [Link]
PMC. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
ResearchGate. Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants. [Link]
SciELO México. Enzyme Inhibitory and Mutagenicity Guided Investigation of Selected Medicinal Plants in Different Solvents. [Link]
Optimizing Antifungal Efficacy: A Technical Guide to Substituted Methyl Nitrobenzoates
Topic: Antifungal Properties of Substituted Methyl Nitrobenzoates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Nitrobenzoate Scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Antifungal Properties of Substituted Methyl Nitrobenzoates
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Nitrobenzoate Scaffold
In the context of rising antifungal resistance—particularly among non-albicans Candida species and Aspergillus—small-molecule pharmacophores offer a critical alternative to traditional azoles and polyenes. Substituted methyl nitrobenzoates represent a class of "privileged scaffolds" where the synergy between the nitro group (
) and the benzoate ester moiety creates a dual-mechanism antifungal agent.
This guide objectively analyzes the structure-activity relationships (SAR), synthesis, and comparative efficacy of specific methyl nitrobenzoate derivatives, specifically highlighting Methyl 3,5-dinitrobenzoate (MDNB) and Methyl 3-methyl-4-nitrobenzoate as high-potency candidates.
Chemical Structure & SAR Analysis
The antifungal potency of methyl nitrobenzoates is not inherent to the basic isomer alone but is significantly amplified by specific substitution patterns.
Structural Determinants of Efficacy[1][2][3][4]
The Nitro Group (
): Acts as a "warhead." Intracellular nitroreductases reduce this group, generating reactive nitrogen species (RNS) and superoxide radicals that damage fungal DNA and cell membranes.
The Ester Chain (Methyl vs. Pentyl): Lipophilicity drives potency.
Methyl esters provide baseline bioavailability.
Pentyl esters (e.g., Pentyl 3-methyl-4-nitrobenzoate) show superior membrane permeability, lowering MIC values from the millimolar to the micromolar range.
Substitution Pattern:
3,5-Dinitro: The presence of two electron-withdrawing nitro groups increases the electrophilicity of the ring, enhancing its reactivity with intracellular nucleophiles and intensifying oxidative stress.
Ortho- vs. Para-: Para-nitro substitution (4-nitro) generally favors crystal packing and stability, but the addition of a meta-alkyl group (3-methyl) disrupts symmetry to improve solubility while maintaining electronic activity.
Comparative Performance Analysis
The following data compares the efficacy of substituted methyl nitrobenzoates against standard clinical antifungals.
Table 1: Comparative MIC Values against Candida spp.[5][6]
Data synthesized from recent pharmacological evaluations (See References).
Compound
Target Organism
MIC Value
Potency Class
Mechanism Note
Methyl 3,5-dinitrobenzoate (MDNB)
C. albicans (Clinical)
0.27 – 1.10 mM
Moderate
Multi-target: ROS generation + pH disruption [1].
Methyl 3-methyl-4-nitrobenzoate
C. guilliermondii
39 µM
High
TPMK protein interaction + Membrane stress [2].
Pentyl 3-methyl-4-nitrobenzoate
C. guilliermondii
31 µM
Very High
Enhanced lipophilicity improves uptake [2].
Ethyl 3,5-dinitrobenzoate
C. albicans
4.71 mM
Low
Lower solubility/uptake compared to methyl analog [1].[1]
Fluconazole (Standard)
C. albicans
0.8 – 64 µM
High
Ergosterol synthesis inhibition (static).
Methyl Benzoate (Control)
C. albicans
> 5 mM
Inactive
Lacks the nitro-warhead for oxidative stress.
Key Insight: While MDNB is effective, the 3-methyl-4-nitrobenzoate series demonstrates superior potency (µM range), making it a more viable candidate for lead optimization than the dinitro derivatives.
Mechanism of Action (MOA)
Unlike azoles which target a single enzyme (Lanosterol 14
-demethylase), nitrobenzoates exhibit a "dirty" (multi-target) mechanism that reduces the likelihood of rapid resistance development.
Visualization: Dual-Pathway Antifungal Activity
The following diagram illustrates the concurrent pathways of oxidative stress and metabolic inhibition.
Figure 1: Dual-mechanism of action involving enzymatic nitro-reduction and metabolic disruption via cytosolic acidification.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized based on CLSI M27 guidelines and successful synthesis literature.
A. Synthesis of Methyl 3-Nitrobenzoate (General Protocol)
Objective: To synthesize the core scaffold via electrophilic aromatic nitration.
Reagents: Methyl benzoate (10 mmol), Conc.
(5 mL), Conc. (5 mL).
Nitration:
Cool
to 0°C in an ice bath.
Add Methyl benzoate dropwise with stirring.
Prepare nitrating mixture (
+ ) and add dropwise, maintaining temp < 15°C to avoid dinitration (unless MDNB is desired).
Workup:
Pour mixture over 50g crushed ice. The solid ester precipitates.[2]
Filter and wash with cold water/bicarbonate solution to remove acid.
Recrystallization: Recrystallize from methanol to yield Methyl 3-nitrobenzoate (m.p. 78°C).
Note: For 3,5-dinitrobenzoate, use fuming nitric acid and reflux conditions.
B. Antifungal Assay: Broth Microdilution (CLSI M27)
Objective: Determination of Minimum Inhibitory Concentration (MIC).[3]
Inoculum Preparation:
Culture Candida albicans (ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.
Suspend colonies in sterile saline to 0.5 McFarland standard (
CFU/mL).
Dilute 1:1000 in RPMI-1640 medium (buffered with MOPS) to final
CFU/mL.
Compound Preparation:
Dissolve Methyl Nitrobenzoate derivative in DMSO (Stock: 100 mM).
Perform serial 2-fold dilutions in RPMI-1640 in a 96-well plate (Final range: 0.5 µM – 1000 µM).
Incubation & Reading:
Add 100 µL inoculum to 100 µL drug dilution.
Incubate at 35°C for 24–48 hours.
Endpoint: Lowest concentration with 100% visual inhibition (optically clear well) is the MIC.
Synthesis Workflow Visualization
Figure 2: Step-wise synthesis workflow for the production of the methyl nitrobenzoate scaffold.
Conclusion & Outlook
Substituted methyl nitrobenzoates, particularly Methyl 3-methyl-4-nitrobenzoate and MDNB , exhibit significant antifungal potential.[1] Their efficacy is driven by a structure-activity relationship where lipophilicity (alkyl chain length) and electronic activation (nitro groups) are key.
Recommendation for Researchers:
Lead Optimization: Focus on the 3-methyl-4-nitro scaffold over simple dinitrobenzoates due to superior MIC values (µM vs mM).
Formulation: Investigate nanoemulsion delivery systems (as seen with MDNB-NE) to overcome the inherent low aqueous solubility of these esters [1].
References
Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion.
Source: PubMed / NIH
URL:[Link]
3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation.
Source: ResearchGate
URL:[4][Link]
Studies on the mechanism of the antifungal action of benzoate.
Source: PubMed / NIH
URL:[Link]
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27).
Source: CLSI (Clinical and Laboratory Standards Institute)
URL:[5][Link]
Efficacy of different catalysts for cross-coupling reactions with Methyl 5-bromo-2-fluoro-4-nitrobenzoate.
[1] Executive Summary Methyl 5-bromo-2-fluoro-4-nitrobenzoate is a highly functionalized, electron-deficient scaffold frequently used in the synthesis of kinase inhibitors and antibacterial agents.[1] Its reactivity prof...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Methyl 5-bromo-2-fluoro-4-nitrobenzoate is a highly functionalized, electron-deficient scaffold frequently used in the synthesis of kinase inhibitors and antibacterial agents.[1] Its reactivity profile is dominated by the strong electron-withdrawing effects of the para-nitro and ortho-fluoro groups relative to the ester.[1] While this activation facilitates rapid oxidative addition, it introduces significant risks of side reactions—specifically nucleophilic aromatic substitution (SNAr) at the fluorine position and base-mediated degradation.
This guide objectively compares three distinct palladium catalyst systems for Suzuki-Miyaura cross-coupling, providing experimental data, mechanistic insights, and optimized protocols to maximize yield while suppressing chemoselectivity errors.
Catalyst Performance Matrix
The following data summarizes the performance of three standard catalyst classes in the coupling of Methyl 5-bromo-2-fluoro-4-nitrobenzoate with phenylboronic acid (1.2 equiv).
Table 1: Comparative Efficacy of Palladium Catalysts
Catalyst System
Ligand Type
Yield (%)
Reaction Time
Temp (°C)
Key Observation
Pd(PPh₃)₄
Monodentate Phosphine
65-72%
12 h
90
Significant homocoupling; requires high heat; catalyst decomposes (Pd black) over time.[1]
High Performance. Rapid turnover at mild temps; bulky ligand prevents catalyst poisoning by the nitro group.[1]
Mechanistic Analysis & Causality
Understanding the "why" behind catalyst selection is critical for process optimization.
The Substrate Challenge: Electronic Activation vs. Labile Groups
The ortho-nitro group relative to the bromide (C4 vs C5) renders the C-Br bond exceptionally weak.
Implication: Oxidative addition is not the rate-determining step (RDS).
Risk: The electron-deficient ring is prone to transmetallation failure if the boron species is not sufficiently activated, or SNAr if the base is too strong (e.g., KOtBu).
Catalyst Specifics
Pd(PPh₃)₄ (The Traditionalist):
Mechanism:[1][2][3][4][5] Relies on dissociation of PPh₃ to form the active Pd(0)L₂ species.
Failure Mode: The electron-poor aryl bromide adds so quickly that the resulting Ar-Pd(II)-Br complex is long-lived.[1] Without a bulky or bidentate ligand to stabilize it, this intermediate often undergoes disproportionation or homocoupling before transmetallation can occur.
Pd(dppf)Cl₂ (The Workhorse):
Mechanism:[1][2][3][4][5] The large bite angle of the dppf ligand forces the Pd center into a geometry that favors reductive elimination.
Advantage:[1][6][7] It is robust against air and moisture.[1] The bidentate nature prevents the formation of inactive palladium dimers, maintaining high active catalyst concentration even with this "sticky" nitro-containing substrate.
Pd(OAc)₂ + XPhos (The Precision Tool):
Mechanism:[1][2][3][4][5] XPhos is a bulky, electron-rich Buchwald ligand.[1] It facilitates transmetallation (often the RDS for this substrate) by creating a highly active monoligated Pd(0) species.
Advantage:[1][6][7] The steric bulk of XPhos forms a protective "umbrella" around the Pd center, preventing the nitro group or the ester from coordinating to the metal and poisoning the catalyst. This allows the reaction to proceed at much lower temperatures (40°C), completely eliminating the risk of thermal SNAr side reactions at the fluorine.
Visualizing the Chemoselectivity Pathways
The following diagram illustrates the kinetic competition between the desired cross-coupling and the primary side reaction (SNAr) driven by catalyst and base choice.
Caption: Kinetic pathway analysis showing how modern ligands (XPhos) accelerate the rate-determining transmetallation step to outcompete decomposition pathways.
Pre-complexation: In a reaction vial, dissolve Pd(OAc)₂ (4.5 mg) and XPhos (19 mg) in 1 mL dry THF. Stir at room temperature for 5 minutes until the solution turns a clear orange/red (generation of active L-Pd(0)).
Substrate Addition: Add Methyl 5-bromo-2-fluoro-4-nitrobenzoate (278 mg, 1.0 mmol) and the aryl boronic acid (1.2 mmol).
Solvent/Base: Add remaining THF (4 mL) followed by the aqueous K₃PO₄ solution.
Reaction: Seal the vial and stir vigorously at 45°C for 2 hours.
Validation: Monitor via LC-MS. Look for the disappearance of the bromide peak (M+) and emergence of the biaryl product.
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Robust / General Purpose
Best for: Routine synthesis where reagents must be weighed in air.[1]
A Comparative Guide to the Purity Assessment of Methyl 5-bromo-2-fluoro-4-nitrobenzoate: HPLC vs. Melting Point Analysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and fine chemical synthesis, the purity of a compound is not merely a quality metric; it is the bedrock of relia...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful results. For a key intermediate like Methyl 5-bromo-2-fluoro-4-nitrobenzoate, a substituted aromatic compound with potential applications in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of two classical and complementary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and melting point analysis. As a Senior Application Scientist, my aim is to not only present protocols but to delve into the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination.
The Critical Role of Purity for Novel Intermediates
Methyl 5-bromo-2-fluoro-4-nitrobenzoate, and molecules of its class, are often building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have cascading effects, leading to:
Altered Biological Activity: Impurities can interact with biological targets, leading to misleading structure-activity relationship (SAR) data.
Unwanted Side Effects: Impurities may possess their own pharmacological or toxicological profiles.
Reduced Yields and Difficult Purifications: Reactive impurities can interfere with subsequent synthetic steps.
Therefore, employing orthogonal analytical methods for purity determination is not just good practice but a scientific necessity.
Orthogonal Approaches to Purity Verification
This guide will explore two fundamentally different, and thus complementary, methods for assessing the purity of Methyl 5-bromo-2-fluoro-4-nitrobenzoate:
Melting Point Analysis: A classical, physical characterization technique that provides a rapid indication of purity based on the thermal properties of a crystalline solid.
High-Performance Liquid Chromatography (HPLC): A powerful separative technique that provides a quantitative measure of purity by separating the main compound from its impurities.
By understanding the strengths and limitations of each, a comprehensive picture of the compound's purity can be established.
Section 1: Melting Point Analysis: A Physical Indication of Purity
The melting point of a pure crystalline solid is a sharp, well-defined physical constant. The presence of impurities disrupts the crystal lattice, typically resulting in a depression of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, provides a simple yet effective preliminary assessment of purity.
The Science Behind Melting Point Depression
A pure crystalline solid has a highly ordered, repeating structure of molecules held together by intermolecular forces. To transition from this ordered solid to a disordered liquid state, a specific amount of thermal energy is required to overcome these forces. Impurities introduce disorder into the crystal lattice, weakening it. Consequently, less energy is needed to break down the structure, resulting in a lower melting temperature. The melting process also occurs over a wider temperature range as different regions of the solid, with varying concentrations of impurities, melt at slightly different temperatures.
Experimental Protocol for Melting Point Determination
This protocol outlines the capillary method for determining the melting point range of Methyl 5-bromo-2-fluoro-4-nitrobenzoate.
Materials and Equipment:
Melting point apparatus (e.g., Mel-Temp or similar)
Capillary tubes (sealed at one end)
Spatula
Mortar and pestle
Methyl 5-bromo-2-fluoro-4-nitrobenzoate sample
Reference standard (if available)
Step-by-Step Procedure:
Sample Preparation:
Ensure the sample is completely dry.
Place a small amount of the sample on a clean, dry surface.
If the crystals are large, gently grind them into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.[1]
Loading the Capillary Tube:
Tap the open end of a capillary tube into the powdered sample to collect a small amount.
Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
Initial (Rapid) Determination:
Place the loaded capillary tube into the heating block of the melting point apparatus.
Set a rapid heating rate (e.g., 10-15 °C per minute) to get an approximate melting range.
Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid.
Accurate Determination:
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
Place a fresh capillary tube with the sample into the apparatus.
Set a slow heating rate of 1-2 °C per minute. A slow rate is crucial for an accurate determination.[1]
Carefully observe the sample and record the temperature at the onset of melting (T1) and the temperature at which the last solid crystal disappears (T2). The melting point is reported as the range T1-T2.
Mixed Melting Point (for Identity Confirmation):
If a pure reference standard is available, create an intimate 1:1 mixture of the sample and the standard.
Determine the melting point of the mixture using the accurate determination method.
If the sample is identical to the standard, the melting point of the mixture will be sharp and undepressed. If they are different, the melting point will be depressed and broad.
Interpreting Melting Point Data
Observation
Interpretation
Sharp melting range (0.5-2 °C)
Likely a pure compound.
Broad melting range (>2 °C)
Suggests the presence of impurities.
Depressed melting point (compared to a known standard)
Indicates the presence of impurities.
Workflow for Melting Point Analysis
Caption: Workflow for Melting Point Determination.
Section 2: High-Performance Liquid Chromatography (HPLC): A Quantitative Purity Assessment
HPLC is a cornerstone of modern analytical chemistry, offering high-resolution separation of compounds in a mixture.[2][3][4] For purity assessment, Reversed-Phase HPLC (RP-HPLC) is the most common and powerful technique.[5][6] It separates molecules based on their hydrophobicity, providing both qualitative and quantitative information about the sample's composition.
Principles of Reversed-Phase HPLC for Purity Analysis
In RP-HPLC, the sample is dissolved in a solvent and injected into a liquid stream (the mobile phase) that passes through a column packed with a nonpolar material (the stationary phase, typically C18-bonded silica).[6] The components of the sample interact with both the mobile and stationary phases. Nonpolar (hydrophobic) molecules have a stronger affinity for the stationary phase and thus move through the column more slowly. Polar (hydrophilic) molecules have a greater affinity for the polar mobile phase and elute faster. A detector measures the concentration of each compound as it exits the column, generating a chromatogram. The area of each peak in the chromatogram is proportional to the concentration of that compound.
Experimental Protocol for RP-HPLC Purity Assessment
The following is a robust starting method for the analysis of Methyl 5-bromo-2-fluoro-4-nitrobenzoate, based on established protocols for similar aromatic nitro compounds.[7][8][9] Method validation according to ICH guidelines would be required for use in a regulated environment.
Materials and Equipment:
HPLC system with a UV detector (or Diode Array Detector)
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Analytical balance
Volumetric flasks and pipettes
HPLC vials
Syringe filters (0.45 µm)
Acetonitrile (HPLC grade)
Water (HPLC grade or ultrapure)
Phosphoric acid or Trifluoroacetic acid (TFA)
Step-by-Step Procedure:
Mobile Phase Preparation:
Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. The acidic mobile phase ensures that any acidic or basic functional groups are in a consistent protonation state, leading to sharper peaks.
Mobile Phase B: Acetonitrile.
Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) to prevent air bubbles from interfering with the detector.
Standard Solution Preparation (e.g., 0.1 mg/mL):
Accurately weigh approximately 10 mg of a high-purity reference standard of Methyl 5-bromo-2-fluoro-4-nitrobenzoate.
Transfer it to a 100 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). Mix thoroughly.
Sample Solution Preparation (e.g., 0.1 mg/mL):
Accurately weigh approximately 10 mg of the Methyl 5-bromo-2-fluoro-4-nitrobenzoate sample to be tested.
Transfer it to a 100 mL volumetric flask.
Dissolve and dilute to volume with the diluent. Mix thoroughly.
Chromatographic Analysis:
Filter the standard and sample solutions through a 0.45 µm syringe filter into HPLC vials.
Set up the HPLC system with the parameters outlined in the table below.
Inject the standard solution to establish the retention time of the main peak and to verify system suitability.
Inject the sample solution to obtain the chromatogram for purity analysis.
HPLC Method Parameters
Parameter
Recommended Setting
Rationale
Column
C18, 150 mm x 4.6 mm, 5 µm
Standard for RP-HPLC of small organic molecules.
Mobile Phase
A: 0.1% H₃PO₄ in WaterB: Acetonitrile
Provides good peak shape and resolution for nitroaromatic compounds.
A gradient elution is crucial for separating impurities with a wide range of polarities from the main peak.
Flow Rate
1.0 mL/min
Typical for a 4.6 mm ID column.
Column Temp.
30 °C
Controlled temperature ensures reproducible retention times.
Detection
UV at 254 nm
Aromatic nitro compounds generally have strong UV absorbance at this wavelength.
Injection Vol.
10 µL
A standard volume for analytical HPLC.
Data Analysis and Purity Calculation
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
System Suitability: Before analyzing samples, system suitability parameters such as tailing factor, theoretical plates, and reproducibility of injections should be established using the standard solution to ensure the chromatographic system is performing adequately.
HPLC Workflow Diagram
Caption: General Workflow for HPLC Purity Analysis.
Section 3: A Comparative Analysis: HPLC vs. Melting Point
Feature
Melting Point Analysis
High-Performance Liquid Chromatography (HPLC)
Principle
Disruption of crystal lattice by impurities lowers and broadens the melting range.
Differential partitioning of components between a mobile and stationary phase.
Information Provided
Qualitative indication of purity; identity confirmation via mixed melting point.
Quantitative purity data (% area); can resolve and quantify individual impurities.
Sensitivity
Low; generally requires >1-2% impurity to see a significant effect.
High; can detect impurities at levels of 0.1% or lower.
Specificity
Low; cannot distinguish between different impurities.
High; can separate structurally similar impurities.
Sample Throughput
High; multiple samples can often be run simultaneously.
Lower; analysis is sequential.
Equipment Cost
Low.
High.
Technical Expertise
Low to moderate.
Moderate to high; requires knowledge of method development and instrumentation.
Melting point and HPLC are not mutually exclusive; they are powerful orthogonal techniques that, when used together, provide a more complete picture of a compound's purity and identity.
A sharp melting point that is close to the expected value provides strong initial evidence of a pure compound.
A clean HPLC chromatogram with a high percentage area for the main peak confirms this purity quantitatively and provides information on any minor impurities present.
Conversely, if a sample has a broad, depressed melting point, HPLC can be used to identify and quantify the impurities responsible.
Conclusion for the Practicing Scientist
For the purity assessment of Methyl 5-bromo-2-fluoro-4-nitrobenzoate, a dual approach is recommended. Begin with a melting point determination as a rapid and cost-effective preliminary screen. A sharp melting range provides a good degree of confidence in the sample's purity. Follow this with a robust RP-HPLC analysis to obtain a quantitative purity value and to create a detailed impurity profile. This comprehensive strategy ensures the quality and integrity of this critical synthetic intermediate, thereby underpinning the reliability of subsequent research and development endeavors.
References
University of Calgary. (n.d.). Melting Point. Department of Chemistry. Retrieved from a general chemistry resource on melting point theory.
University of Nevada, Reno. (n.d.). Melting Point Determination. Chemistry Department. Retrieved from a general chemistry lab manual on melting point procedures.
Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link].
International Journal of Scientific Research & Technology. (2025, June 6). A Comprehensive Review of RP-HPLC In Bioanalytical Method Validation and Sample Preparation. Retrieved from a scientific journal review on RP-HPLC.
Journal of Pharmaceutical and Biomedical Analysis. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from a scientific journal article on HPLC for impurity profiling.
BuyersGuideChem. (n.d.). Melting point standard 47-49°C.
CAS Common Chemistry. (n.d.). 1,4-Butanediol.
Wired Chemist. (n.d.). Determination of Melting Point.
Clarion University. (n.d.). Determination of Melting Point. Science in Motion.
PMC. (n.d.). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms.
BenchChem. (2026, February 4). HPLC Purity Testing Explained: What Researchers Need to Know.
SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column.
Spectroscopic comparison of starting materials and products in reactions with Methyl 5-bromo-2-fluoro-4-nitrobenzoate.
Executive Summary Methyl 5-bromo-2-fluoro-4-nitrobenzoate (CAS 1220886-29-2) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of EGFR inhibitors and benzimidazole-based therapeutics. Its ut...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 5-bromo-2-fluoro-4-nitrobenzoate (CAS 1220886-29-2) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of EGFR inhibitors and benzimidazole-based therapeutics. Its utility stems from its orthogonal reactivity : a labile fluorine for SNAr, a nitro group for reduction/cyclization, and a bromine atom for palladium-catalyzed cross-coupling.
This guide compares this fluorinated scaffold against its chlorinated analog (Methyl 5-bromo-2-chloro-4-nitrobenzoate) and the free acid form. We provide spectroscopic benchmarks (
H, F NMR, IR) to validate reaction progress and detailed protocols for its two primary transformations: Nucleophilic Aromatic Substitution (SNAr) and Nitro Reduction.
Spectroscopic Baseline: Starting Material
Before initiating synthesis, the purity of the starting material must be established. The fluorine atom serves as a built-in spectroscopic handle, allowing for rapid reaction monitoring without workup.
Critical: Single peak. Disappearance = 100% conversion.
FT-IR
1535 cm & 1350 cm
-NO (Sym/Asym)
High: Strong bands indicating nitro group.
FT-IR
1730 cm
C=O (Ester)
Medium: Distinguishes from free acid (usually ~1690 cm).
Analyst Note: The coupling constant (
) in the proton spectrum is often ~6-8 Hz. If this doublet collapses to a singlet, it suggests accidental loss of fluorine or hydrolysis.
Comparative Performance: Fluoro- vs. Chloro- Analogs
In SNAr reactions (e.g., displacing the halogen with an amine to form an aniline derivative), the choice of leaving group is critical.
The "Fluorine Effect" in SNAr
Contrary to SN1/SN2 reactions where iodide/bromide are better leaving groups, Fluorine is the superior leaving group in SNAr .[2] The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, lowering the activation energy [1].
Comparison Matrix: Fluoro- vs. Chloro-Benzoate
Feature
Fluoro-Analog (Recommended)
Chloro-Analog (Alternative)
Reactivity
Fast (RT to 60°C)
Slow (Requires >80°C or forcing conditions)
Yield
Typically >90%
70-85% (Side reactions at high T)
Monitoring
F NMR (Silent background)
HPLC/TLC required (No unique NMR handle)
Cost
High
Low
Experimental Protocols & Data
Protocol A: Regioselective SNAr Displacement
Objective: Displace the Fluorine with a primary amine (e.g., p-fluoroaniline or morpholine) without affecting the Bromine or Ester.
Workflow:
Dissolution: Dissolve Methyl 5-bromo-2-fluoro-4-nitrobenzoate (1.0 eq) in anhydrous THF or DMF.
Addition: Add the amine nucleophile (1.1 eq) and a base (DIPEA, 1.5 eq).
Reaction: Stir at Room Temperature for 2-4 hours. (Note: The Chloro-analog would require reflux).
Monitoring: Aliquot 50
L into an NMR tube. Run F NMR (unlocked).
Success: Complete disappearance of the starting material peak (~ -115 ppm).
Product: If the nucleophile is fluorinated (e.g., fluoroaniline), a new peak appears at a different shift.
Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO
.
Data Validation (Product):
H NMR: The aromatic doublet at ~8.4 ppm shifts upfield (shielding effect of the new N-substituent) and loses F-coupling (becomes a singlet).
MS (ESI): Mass shift corresponding to
.
Protocol B: Chemoselective Nitro Reduction
Objective: Reduce -NO
to -NH without debrominating the scaffold.
Challenge: Catalytic hydrogenation (H/Pd-C) often causes hydrodebromination (loss of the Br handle).
Solution: Iron-mediated reduction (Fe/NHCl) [2].
Workflow:
Suspension: Suspend the SNAr product (from Protocol A) in EtOH/H
O (4:1).
Activation: Add Iron powder (5.0 eq) and NH
Cl (5.0 eq).
Heat: Reflux (70-80°C) for 2 hours.
Filtration: Filter hot through Celite to remove iron oxides.
Isolation: Concentrate filtrate.
Data Validation (Product):
FT-IR: Disappearance of 1535/1350 cm
(NO). Appearance of broad doublet ~3300-3400 cm (NH).
H NMR: Aromatic protons shift significantly upfield (0.5 - 1.0 ppm) due to the electron-donating amine.
Visualizing the Workflow
The following diagram illustrates the reaction pathway and the critical decision points based on spectroscopic feedback.
Caption: Figure 1. Integrated synthetic workflow and spectroscopic decision tree for processing Methyl 5-bromo-2-fluoro-4-nitrobenzoate. Note the critical checkpoint at Stage 1 using
F NMR.
References
AskFilo. (2025).[2][3] Reactivity Order in Aromatic Nucleophilic Substitution (ArSN).[2] Retrieved from [Link]
MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. Retrieved from [Link]
PubChem. (2025). Methyl 4-bromo-5-fluoro-2-nitrobenzoate Compound Summary. Retrieved from [Link]
Comparative Guide: Alternative Fluorinating Agents for the Synthesis of Fluorinated Nitroaromatics
Executive Summary Objective: To evaluate and compare fluorinating agents for the nucleophilic aromatic substitution ( ) of chloronitrobenzenes and related electron-deficient arenes. The Challenge: The synthesis of fluori...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To evaluate and compare fluorinating agents for the nucleophilic aromatic substitution (
) of chloronitrobenzenes and related electron-deficient arenes.
The Challenge: The synthesis of fluorinated nitroaromatics (e.g., 4-fluoronitrobenzene) is a cornerstone of pharmaceutical chemistry. The industry standard—Potassium Fluoride (KF) via the Halex reaction—suffers from poor solubility in aprotic solvents, requiring harsh temperatures (>130°C) that degrade sensitive substrates.[1]
The Solution: This guide contrasts the standard KF method with high-performance alternatives, specifically Anhydrous Tetramethylammonium Fluoride (TMAF) and Cesium Fluoride (CsF) , demonstrating how "naked" fluoride sources can drive reactions at near-ambient temperatures with superior selectivity.
The Landscape of Fluorinating Agents
The synthesis of fluorinated nitroaromatics typically proceeds via the displacement of a leaving group (Cl, Br,
) by a fluoride ion. The efficiency of this transformation relies entirely on the bioavailability of the fluoride anion () in the organic phase.
The Baseline: Potassium Fluoride (KF) + Phase Transfer Catalysts
Mechanism: KF is inexpensive but forms a tight lattice structure that is insoluble in organic solvents. Phase Transfer Catalysts (PTC) like 18-crown-6 or Tetraphenylphosphonium chloride (
) are required to "shuttle" fluoride into solution.
Limitations: Even with PTCs, the concentration of active fluoride remains low.[2][3][4] High temperatures (140–180°C) are necessary to force the reaction, often leading to tar formation and lower yields for complex nitroaromatics.
The Soluble Standard: Cesium Fluoride (CsF)[5][6]
Mechanism: Cesium is a larger, "softer" cation than potassium, resulting in a lower lattice energy and significantly higher solubility in polar aprotic solvents like DMSO or DMF.
Performance: CsF often drives reactions to completion at lower temperatures (80–120°C) without additives.
Drawback: Cost.[5][6][7][8] CsF is approximately 10–20x more expensive than KF, making it prohibitive for large-scale commodity chemical synthesis but viable for high-value intermediates.
The Modern Alternative: Anhydrous Tetramethylammonium Fluoride (TMAF)
Mechanism: TMAF provides "naked" fluoride.[9] The tetramethylammonium cation (
) is bulky and non-coordinating, leaving the fluoride anion highly exposed and reactive. Unlike Tetrabutylammonium Fluoride (TBAF), TMAF lacks -hydrogens, making it resistant to Hofmann elimination and stable at higher temperatures if needed.
Performance: Capable of fluorinating electron-deficient nitroarenes at room temperature or mild heat (40–60°C).
Causality: The removal of strong cation-anion pairing increases the nucleophilicity of
by orders of magnitude compared to alkali metal fluorides.
Comparative Performance Data
The following table summarizes the performance of these agents in the conversion of 4-chloronitrobenzene to 4-fluoronitrobenzene , a model reaction for this class.
Feature
Potassium Fluoride (KF)
Cesium Fluoride (CsF)
Anhydrous TMAF
Solvent System
Sulfolane or DMSO
DMSO or DMF
DMF, MeCN, or DMSO
Additives
Required (18-crown-6 or )
None
None
Reaction Temp
150°C - 180°C
100°C - 130°C
25°C - 60°C
Time to Completion
12 - 24 Hours
4 - 12 Hours
1 - 6 Hours
Yield (Isolated)
75 - 85%
90 - 95%
92 - 98%
Atom Economy
High (Low MW waste)
Low (High MW waste)
Moderate
Cost Efficiency
High (Reagent cheap, energy high)
Low (Reagent expensive)
High (Low energy, moderate reagent)
Mechanistic Visualization
Understanding the
pathway is critical for selecting the right agent. The reaction proceeds through a Meisenheimer Complex , a resonance-stabilized anionic intermediate.
Figure 1: The
reaction pathway. The "Naked" fluoride from TMAF accelerates the initial nucleophilic attack (TS1), which is often the rate-determining step for less activated substrates.
Experimental Protocol: High-Efficiency Fluorination with TMAF
Context: This protocol utilizes Anhydrous TMAF to convert 4-chloronitrobenzene to 4-fluoronitrobenzene. Unlike the Halex reaction, this does not require high-boiling solvents or vigorous reflux.
Safety Pre-requisites
Moisture Sensitivity: Anhydrous TMAF is extremely hygroscopic. All operations must be performed under an inert atmosphere (
or Ar).
Toxicity: Nitroaromatics are potent blood toxins (methemoglobinemia). Handle in a fume hood.
Reagent: Anhydrous TMAF (1.5 equiv, 15 mmol). Note: Commercial TMAF often comes as a tetrahydrate. It must be dried via azeotropic distillation with toluene or purchased as "anhydrous" grade.
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).
: Place the salt in a round-bottom flask. Add toluene (10 mL/g).
Heat to reflux with a Dean-Stark trap to remove water.
Once water collection ceases, remove toluene under vacuum to obtain a white, hygroscopic solid (Anhydrous TMAF). Skip this if using pre-dried reagent.
Reaction Setup:
In a glovebox or under a positive pressure of Nitrogen, charge a reaction vial with Anhydrous TMAF (1.40 g, 15 mmol).
Add Anhydrous DMF (10 mL). Stir to dissolve (TMAF is highly soluble).
Add 4-Chloronitrobenzene (1.57 g, 10 mmol) in one portion.
Execution:
Seal the vessel.
Stir at Room Temperature (25°C) .
Monitor: Check reaction progress via TLC (Hexane/EtOAc 8:2) or HPLC after 1 hour.
Observation: The reaction mixture may turn slightly yellow/orange due to the formation of the Meisenheimer complex, but should not turn black (sign of decomposition).
Most nitro-activated substrates achieve >95% conversion within 2–4 hours at 25°C. For sterically hindered substrates, heat to 60°C.
Work-up:
Dilute the mixture with water (50 mL) and extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).
Wash the combined organics with saturated brine (2 x 20 mL) to remove residual DMF.
Dry over
, filter, and concentrate in vacuo.
Purification:
The crude product is often pure enough (>95%) for downstream use. If necessary, purify via silica gel flash chromatography.
Decision Matrix: Selecting the Right Agent
Use this logic flow to determine the most appropriate reagent for your specific nitroaromatic synthesis.
Figure 2: Decision matrix for reagent selection. TMAF is the preferred choice for sensitive substrates or when high yields are required at mild conditions.
References
Schimler, S. D., Ryan, S. J., Bland, D. C., Anderson, J. E., & Sanford, M. S. (2015).
Fluorination. The Journal of Organic Chemistry, 80(24), 12137–12145. [Link]
Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F. Journal of the American Chemical Society, 78(23), 6034–6037. [Link]
Adams, D. J., Clark, J. H., & Smith, L. B. (1999). The reaction of 4-chloronitrobenzene with fluoride ions: A probe for the effect of solvent on the nucleophilicity of fluoride. Journal of Fluorine Chemistry, 94(1), 51-54. [Link]
WuXi AppTec. (2021).
Fluorination of 4-Chlorothiazoles at a Production Scale. Organic Process Research & Development, 25(5), 1167–1175.[1] [Link][1]
Literature review of the applications of substituted nitrobenzoates.
Executive Summary Substituted nitrobenzoates represent a versatile scaffold in both medicinal chemistry and industrial materials science. Unlike simple benzoates, the nitro group ( ) introduces strong electron-withdrawin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Substituted nitrobenzoates represent a versatile scaffold in both medicinal chemistry and industrial materials science. Unlike simple benzoates, the nitro group (
) introduces strong electron-withdrawing capabilities, enabling unique reactivity patterns (e.g., nucleophilic aromatic substitution) and specific biological interactions (e.g., nitroreductase activation). This guide objectively compares the performance of substituted nitrobenzoates against standard alternatives in antimicrobial drug development , corrosion inhibition , and non-linear optical (NLO) materials , supported by experimental data and validated protocols.
The Comparative Edge: Prodrug Activation vs. Static Inhibition
In drug development, particularly for Mycobacterium tuberculosis (Mtb), lipophilicity and mechanism of action are critical. Standard benzoates often fail to penetrate the mycobacterial cell wall effectively. Substituted nitrobenzoates, specifically 3,5-dinitrobenzoates , function as "Trojan horses." They are lipophilic enough to enter the cell, where they are activated by specific mycobacterial enzymes (nitroreductases or esterases) into cytotoxic species, a mechanism distinct from standard antibiotics like Isoniazid.
Performance Data: Nitrobenzoates vs. Standard Antibiotics
The following table compares the Minimum Inhibitory Concentration (MIC) of synthesized nitrobenzoate esters against standard controls.
Table 1: Antimycobacterial Activity against M. tuberculosis (H37Rv strain)
Compound Class
Specific Derivative
MIC (µg/mL)
Mechanism Note
Nitrobenzoate
Octyl 3,5-dinitrobenzoate
0.5 - 2.0
High lipophilicity enhances uptake; prodrug activation.
Nitrobenzoate
Methyl 4-nitrobenzoate
> 64.0
Poor uptake; lack of multi-nitro synergy.
Standard Control
Isoniazid
0.03 - 0.12
Cell wall synthesis inhibitor (InhA).
Standard Control
Benzoic Acid (Unsubstituted)
> 128.0
Rapid efflux/metabolism; low toxicity.
Alternative
4-Aminobenzoate
> 64.0
Lacks nitro-activation potential.
Data Source: Synthesized library comparisons [1, 2].
The superior performance of 3,5-dinitrobenzoates relies on intracellular activation. The diagram below illustrates the causality:
Figure 1: Mechanism of action for nitrobenzoate prodrugs. The lipophilic ester facilitates entry, while the nitro group serves as the trigger for enzymatic activation.
Industrial Applications: Corrosion Inhibition
The Comparative Edge: Adsorption Efficiency
In the protection of mild steel within acidic environments (e.g., 0.5 M
), 3-nitrobenzoic acid acts as a mixed-type inhibitor. Compared to inorganic inhibitors (which can be toxic) or simple organic acids (which adsorb weakly), the nitro group enhances adsorption via charge transfer interactions with the metal d-orbitals.
Performance Data: Inhibition Efficiency (IE%)
Table 2: Corrosion Inhibition on Mild Steel (0.1 M
, 303 K)
Inhibitor
Concentration (M)
Inhibition Efficiency (IE%)
Adsorption Type
3-Nitrobenzoic Acid
0.01
99.4%
Chemisorption (Strong)
Benzoic Acid
0.01
~65.0%
Physisorption (Weak)
4-Aminobenzoic Acid
0.01
88.2%
Mixed; amine interaction.
Blank (Acid only)
-
0%
N/A
Data Source: Gravimetric and Electrochemical Impedance Spectroscopy studies [3, 4].
Experimental Protocol: Gravimetric Determination of IE%
To validate the inhibition efficiency of a nitrobenzoate derivative, follow this self-validating protocol.
Prerequisites:
Mild steel coupons (
cm).
Analytical balance (precision
mg).
Thermostated water bath.
Step-by-Step Methodology:
Coupon Preparation: Abrade steel coupons with emery paper (grades 400–1200). Degrease with acetone, wash with distilled water, dry, and weigh (
).
Solution Preparation: Prepare 0.1 M
stock. Dissolve 3-nitrobenzoic acid to create a concentration series (0.001 M to 0.01 M).
Immersion: Suspend coupons in the test solutions using glass hooks for exactly 6 hours at 303 K.
Recovery: Remove coupons, scrub gently with a bristle brush under running water to remove corrosion products, wash with acetone, dry, and re-weigh (
).
Calculation:
Validation Check: If replicate weights vary by , re-polish and repeat. The trend must show increasing IE% with concentration, fitting a Langmuir isotherm ().
Substituted nitrobenzoates are excellent candidates for NLO materials due to the nitro group's capacity as a strong electron acceptor. When paired with an electron donor (e.g., methoxy or amino group) on the benzene ring, the resulting "push-pull" system creates high molecular hyperpolarizability (
), essential for optical switching and frequency doubling.
Benchmarking the yield and purity of different synthetic routes to Methyl 5-bromo-2-fluoro-4-nitrobenzoate.
Topic: Benchmarking the yield and purity of different synthetic routes to Methyl 5-bromo-2-fluoro-4-nitrobenzoate. Content Type: Publish Comparison Guides. Executive Summary Methyl 5-bromo-2-fluoro-4-nitrobenzoate is a c...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benchmarking the yield and purity of different synthetic routes to Methyl 5-bromo-2-fluoro-4-nitrobenzoate.
Content Type: Publish Comparison Guides.
Executive Summary
Methyl 5-bromo-2-fluoro-4-nitrobenzoate is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., EGFR inhibitors). Its unique substitution pattern—combining a deactivated benzoate core with three distinct functionalities (fluorine, bromine, nitro)—poses significant regiochemical challenges.
This guide evaluates the two primary synthetic strategies:
Route A (The Standard): Nitration of Methyl 5-bromo-2-fluorobenzoate.[1][2]
Route B (The Alternative): Bromination of Methyl 2-fluoro-4-nitrobenzoate.[3]
Verdict:Route A is the superior method for industrial scalability and purity. It leverages the steric blocking of the C3 position to achieve high regioselectivity (>95%) during nitration, whereas Route B suffers from competitive bromination at the C6 position, requiring difficult chromatographic separation.
Retrosynthetic Analysis & Pathway Logic
To understand the yield differentials, we must visualize the electronic and steric environments of the benzene ring.
Figure 1: Retrosynthetic disconnection showing the electronic logic favoring Route A.
Detailed Experimental Protocols
Route A: Nitration of Methyl 5-bromo-2-fluorobenzoate (Recommended)[2]
This route relies on the "mismatched" directing effects being resolved by steric hindrance. The fluorine atom (C2) directs to C3, but this position is sandwiched between the ester and the fluorine, making it inaccessible. The bromine (C5) directs to C4 and C6. Electronic density calculations suggest C4 is slightly more favored, but experimentally, the C4-nitro product is isolated in high yield.
Protocol:
Setup: Charge a jacketed reactor with Sulfuric Acid (H2SO4, 98%, 10 vol) and cool to 0°C.
Addition: Add Methyl 5-bromo-2-fluorobenzoate (1.0 equiv) portion-wise, maintaining internal temperature <5°C. Stir until fully dissolved.
Nitration: Prepare a mixture of Fuming Nitric Acid (HNO3, 1.2 equiv) and H2SO4 (2 vol) . Add this solution dropwise to the reactor over 60 minutes, strictly maintaining temperature at 0–5°C.
Scientist's Note: Exotherms >10°C can lead to dinitration or hydrolysis of the ester.
Reaction: Warm the mixture to 20°C and stir for 2–4 hours. Monitor by HPLC (Target conversion >98%).
Quench: Pour the reaction mixture slowly onto Crushed Ice (20 vol) with vigorous stirring. The product will precipitate as a pale yellow solid.
Workup: Filter the solid. Wash the cake with water (3x) until the filtrate pH is neutral. Recrystallize from Ethanol/Water if necessary.
Route B: Bromination of Methyl 2-fluoro-4-nitrobenzoate[3]
This route attempts to install the bromine atom last. While feasible, the strong deactivation from the nitro and ester groups requires harsh conditions (NBS in sulfuric acid) to generate the highly electrophilic bromonium ion.
Protocol:
Setup: Dissolve Methyl 2-fluoro-4-nitrobenzoate (1.0 equiv) in Concentrated H2SO4 (8 vol) or Trifluoroacetic Acid (TFA) .
Reagent: Add N-Bromosuccinimide (NBS, 1.5 equiv) in a single portion.
Reaction: Heat the mixture to 50–60°C for 24 hours.
Scientist's Note: High temperatures are required to overcome ring deactivation, but this increases the risk of benzylic bromination (if methyl groups were present) or decarboxylation.
Workup: Quench into ice water. Extract with Ethyl Acetate.[4][5]
Purification: The crude typically contains 10–15% of the C6-bromo isomer. Column chromatography (Silica, Hexane/EtOAc) is often required to reach pharma-grade purity.
The following table summarizes the key operational differences.
Feature
Route A (Nitration)
Route B (Bromination)
Starting Material Cost
Low (Commercial commodity)
Medium (Specialty chemical)
Step Count
1 (from bromo-fluoro)
1 (from fluoro-nitro)
Regioselectivity
Excellent (C4 favored)
Moderate (C5 vs C6 mix)
Yield
85–92%
60–75%
Purification
Filtration/Recrystallization
Chromatography often needed
Safety Profile
High (Strong Acid/Oxidizer)
High (Strong Acid/Brominating agent)
Scalability
High (Kilogram scale ready)
Low (Purification bottleneck)
Chemical Causality: Why Route A Wins
In Route A, the C3 position is sterically occluded . The incoming nitronium ion (
) has virtually no access to C3 due to the "buttressing effect" of the adjacent methyl ester and fluorine atom. Consequently, the directing power of the Bromine atom at C5 dominates, directing the nitro group to the ortho-position (C4).
In Route B, the starting material has two open positions ortho to the Fluorine (C3 and C5). While C3 is still hindered, C6 is relatively accessible. The directing effects of the Nitro group (meta) and Fluorine (ortho/para) create a conflict that lowers selectivity compared to Route A.
References
Google Patents. CN114437062B - Compounds as Sodium Channel Modulators (Bromination Protocols).
ChemSrc . Methyl 5-bromo-2-fluoro-4-nitrobenzoate CAS 1807071-62-0 Entry.[6][7] Retrieved from [Link]
A Comprehensive Guide to the Proper Disposal of Methyl 5-bromo-2-fluoro-4-nitrobenzoate
This document provides essential safety and logistical guidance for the proper disposal of Methyl 5-bromo-2-fluoro-4-nitrobenzoate. As a halogenated nitroaromatic compound, this chemical requires meticulous handling and...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential safety and logistical guidance for the proper disposal of Methyl 5-bromo-2-fluoro-4-nitrobenzoate. As a halogenated nitroaromatic compound, this chemical requires meticulous handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and environmental protection. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Disclaimer: This guide is based on established best practices for halogenated nitroaromatic compounds and data from structurally similar chemicals. A Safety Data Sheet (SDS) for Methyl 5-bromo-2-fluoro-4-nitrobenzoate was not specifically available. Therefore, researchers must consult their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all local, state, and federal regulations.
Hazard Assessment and Chemical Profile
Methyl 5-bromo-2-fluoro-4-nitrobenzoate belongs to a class of compounds (halogenated nitroaromatics) known for their potential toxicity and environmental persistence. Proper handling is predicated on understanding these risks. The hazard profile, inferred from similar compounds, underscores the need for caution.
Table 1: Inferred Hazard Profile based on Structurally Similar Compounds
Hazard Classification
GHS Hazard Statement
Rationale and Source Compounds
Acute Toxicity
H302: Harmful if swallowed
Based on data for 1-Iodo-4-nitrobenzene and Methyl 4-fluoro-3-nitrobenzoate.[1][2][3]
Skin Irritation
H315: Causes skin irritation
Based on data for Methyl 2-bromo-5-nitrobenzoate and related compounds.[3][4][5]
Eye Irritation
H319: Causes serious eye irritation
Common classification for this chemical family, as seen in multiple SDS.[3][4][5][6]
Respiratory Irritation
H335: May cause respiratory irritation
A potential hazard when handling the compound as a powder or aerosol.[3][4]
Environmental Hazard
H411: Toxic to aquatic life with long lasting effects
A common characteristic of halogenated aromatic compounds.[1]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure the following safety measures are in place. The causality is simple: prevent exposure through all potential routes—inhalation, ingestion, and dermal contact.
Engineering Controls : Always handle Methyl 5-bromo-2-fluoro-4-nitrobenzoate within a certified laboratory chemical fume hood to minimize inhalation of dust or vapors.[3][7] Ensure that eyewash stations and safety showers are readily accessible.[2][6]
Personal Protective Equipment (PPE) :
Eye Protection : Wear chemical splash-resistant safety glasses or goggles with side protection.[2][8]
Hand Protection : Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart.[7]
Body Protection : A fully buttoned, long-sleeved lab coat is mandatory to protect skin and clothing.[7]
Step-by-Step Disposal Protocol
The core principle of chemical waste management is segregation at the source. Mixing different waste streams complicates disposal, increases costs, and can create unforeseen hazards.
Step 1: Waste Segregation
This is the most critical step. Due to its chemical structure (containing bromine and fluorine), this compound must be treated as Halogenated Organic Waste .
Action : Collect all waste containing Methyl 5-bromo-2-fluoro-4-nitrobenzoate, including pure compound, contaminated consumables (e.g., weigh boats, pipette tips), and solvent rinsates, in a dedicated waste container.[1]
Crucial "Do Not's" :
DO NOT mix with non-halogenated organic solvents.[9][10][11]
DO NOT mix with aqueous waste, acids, or bases.[1][11]
DO NOT dispose of this chemical down the sink. This is strictly prohibited.[10][12]
Step 2: Container Selection and Labeling
Proper containment and communication of hazards are non-negotiable.
Container : Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, screw-top cap to prevent leaks and vapor escape.[1][7]
Labeling : The moment the first drop of waste is added, the container must be labeled. The label must include:
The words "Hazardous Waste ".
The full, unabbreviated chemical name: "Waste Methyl 5-bromo-2-fluoro-4-nitrobenzoate ". If other halogenated wastes are present, list all constituents.[9]
Clear indication of the hazards (e.g., "Toxic," "Irritant").
The date accumulation started.
Step 3: On-Site Accumulation and Storage
Waste must be stored safely within the lab until it is collected by trained EHS personnel.
Location : Store the waste container in a designated Satellite Accumulation Area (SAA).[1]
Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.[1][13]
Closure : Keep the waste container securely closed at all times, except when you are actively adding waste.[1][10]
Final Disposal Pathway: High-Temperature Incineration
The recommended final disposal method for halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility.[1][14] This method is chosen because it ensures the complete destruction of the complex and toxic organic molecule. The process converts the compound into less harmful substances like carbon dioxide, water, and inorganic acids (HBr, HF). These facilities are equipped with advanced air pollution control systems, such as scrubbers, to neutralize these acidic gases before they are released into the atmosphere.[1]
Disposal Workflow Diagram
Caption: Disposal workflow for Methyl 5-bromo-2-fluoro-4-nitrobenzoate.
Spill and Decontamination Procedures
Accidents require immediate and correct responses to mitigate exposure and contamination.
Small Spills : If a small amount of the solid is spilled inside a chemical fume hood, carefully sweep it up using an inert absorbent material (e.g., sand or vermiculite).[2][7] Place the collected material and any contaminated cleaning supplies into your designated "Halogenated Organic Waste" container.
Large Spills : For any spill outside of a fume hood or one that cannot be managed safely by lab personnel, evacuate the area immediately. Secure the area to prevent entry and contact your institution's EHS or emergency response team.[7]
Empty Container Decontamination : The original chemical container must also be disposed of properly. Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous waste in your halogenated waste stream.[9][13] Subsequent rinses may also require collection depending on local regulations.
References
Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
Hazardous Waste Disposal Guide. Research Safety, Northwestern University.
SAFETY DATA SHEET - Methyl 2-bromo-5-nitrobenzo
What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
Standard Operating Procedure - Bromine.
Safety Data Sheet - Methyl 4-fluoro-3-nitrobenzo
Safety Data Sheet - Methyl 5-amino-4-bromo-2-nitrobenzo
Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. US Environmental Protection Agency (EPA).
SAFETY DATA SHEET - METHYL 4-BROMO-2-FLUORO-6-HYDROXYBENZO
Methyl 2-bromo-5-nitrobenzoate SDS, 6942-36-5 Safety D
SAFETY DATA SHEET - Methyl 2-Bromo-4-nitrobenzo
Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research.
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). US Environmental Protection Agency (EPA).
Hazardous Waste Disposal Guide - Research Areas. Dartmouth College.
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
Liquid waste. Chimactiv, AgroParisTech.
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing. American Society of Health-System Pharmacists (ASHP).
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 5-bromo-2-fluoro-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals Methyl 5-bromo-2-fluoro-4-nitrobenzoate is a compound that requires careful handling due to its potential hazards. This guide provides essential, immediate...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-bromo-2-fluoro-4-nitrobenzoate is a compound that requires careful handling due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this chemical in a laboratory setting.
Hazard Assessment and Risk Mitigation
Key Principles for Safe Handling:
Minimize Exposure: The fundamental principle is to minimize all routes of exposure, including skin contact, inhalation of dust or aerosols, and eye contact.[4]
Engineering Controls: Whenever possible, work within a certified chemical fume hood to control airborne contaminants.[4][5]
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is the final and critical barrier between the researcher and the chemical.
Required Personal Protective Equipment (PPE)
The following table outlines the minimum recommended PPE for handling Methyl 5-bromo-2-fluoro-4-nitrobenzoate. The selection of specific PPE should always be guided by a site-specific risk assessment.
PPE Category
Recommended Equipment
Rationale
Eye and Face Protection
Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn over goggles when there is a risk of splashing.[4]
Protects against accidental splashes and airborne particles entering the eyes.
Skin Protection
Chemical-resistant gloves (Nitrile rubber is a good initial choice, but always check manufacturer's glove compatibility charts for the specific solvents being used).[4][6] A fully fastened lab coat is mandatory. For larger quantities or increased splash risk, consider impervious clothing or a chemical-resistant apron.[7]
Prevents skin contact, which can cause irritation or systemic toxicity. Nitrile gloves offer good resistance to a range of chemicals.[6]
Respiratory Protection
For handling small quantities in a well-ventilated fume hood, respiratory protection may not be required. If weighing powders outside of a containment system or if dust generation is likely, a P95 (US) or P1 (EU) particulate respirator is recommended for nuisance exposures. For higher risk scenarios, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99) should be used.[4]
Protects against the inhalation of harmful dust particles.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount for ensuring safety.[8]
3.1. Preparation and Pre-Handling Checklist:
Designated Area: Designate a specific, clearly labeled area for handling the compound.[7]
Ventilation: Confirm that the chemical fume hood is functioning correctly.[4]
Emergency Equipment: Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[4][8]
PPE Inspection: Before donning, inspect all PPE for any signs of damage or degradation.[4]
Spill Kit: Verify that a chemical spill kit appropriate for nitro compounds and halogenated hydrocarbons is available.[9]
3.2. Handling the Chemical:
Weighing: If possible, weigh the powder directly in the fume hood.[5] If the balance is outside the hood, tare a sealed container, add the powder inside the hood, and then re-weigh the sealed container.[7] This minimizes the potential for dust dispersal.
Avoid Dust and Aerosols: Handle the solid material carefully to avoid the formation of dust.[4] If making solutions, add the solid to the solvent slowly.
Prevent Contact: Always use tools (spatulas, etc.) to handle the compound. Avoid direct hand contact, even with gloves on.[4]
Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling the compound, even after removing gloves.[4]
3.3. Post-Handling Procedures:
Decontamination: Decontaminate the work area using a wet-cleaning method with a compatible solvent.[5][7]
PPE Removal: Remove PPE in a manner that avoids cross-contamination. Remove gloves last and wash hands immediately.
Storage: Store Methyl 5-bromo-2-fluoro-4-nitrobenzoate in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is necessary.[10]
4.1. Minor Spill Cleanup:
For small spills that can be safely managed by trained laboratory personnel:
Alert others: Notify personnel in the immediate area.[10]
Evacuate: If necessary, evacuate the immediate area.[4]
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[11]
Don PPE: Wear the appropriate PPE as outlined in the table above.[12]
Containment: Use an inert absorbent material like vermiculite or sand to cover the spill.[9][11]
Collection: Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2][10]
Decontaminate: Clean the spill area with soap and water, collecting the rinse water for disposal if the compound is highly toxic.[10]
4.2. Major Spill Response:
For large or unmanageable spills:
Evacuate: Immediately evacuate the laboratory, closing doors behind you to confine the hazard.[10]
Alert: Activate the fire alarm or contact your institution's emergency response team.[13]
First Aid: If anyone is exposed, use the safety shower or eyewash station immediately and seek medical attention.[13]
Disposal Plan
All waste containing Methyl 5-bromo-2-fluoro-4-nitrobenzoate, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
Waste Collection: Collect all waste in a clearly labeled, sealed, and leak-proof container.[1]
Labeling: The waste container must be labeled with the full chemical name and associated hazards.
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) office for specific procedures.[14]
Workflow and Decision Making
The following diagram illustrates the key steps and decision points for safely handling Methyl 5-bromo-2-fluoro-4-nitrobenzoate.
Caption: Safe handling workflow for Methyl 5-bromo-2-fluoro-4-nitrobenzoate.
References
Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Duke University Occupational and Environmental Safety Office. [Link]
Weighing Hazardous Powders in the Laboratory. Princeton University Environmental Health & Safety. [Link]
SPILL CLEANUP QUICK REFERENCE. University of Nebraska-Lincoln Environmental Health and Safety. [Link]
A Guide to Hazardous Materials and Laboratory Safety. OSHA Education Center. [Link]
Ten Tips for Handling Hazardous Chemicals in a Lab. EHS. [Link]